molecular formula C14H21NO B12636776 4-(2-Methoxy-5-methyl-benzyl)-piperidine CAS No. 955314-98-4

4-(2-Methoxy-5-methyl-benzyl)-piperidine

Katalognummer: B12636776
CAS-Nummer: 955314-98-4
Molekulargewicht: 219.32 g/mol
InChI-Schlüssel: CIHDVOHLDCRNEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Methoxy-5-methyl-benzyl)-piperidine is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Methoxy-5-methyl-benzyl)-piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methoxy-5-methyl-benzyl)-piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

955314-98-4

Molekularformel

C14H21NO

Molekulargewicht

219.32 g/mol

IUPAC-Name

4-[(2-methoxy-5-methylphenyl)methyl]piperidine

InChI

InChI=1S/C14H21NO/c1-11-3-4-14(16-2)13(9-11)10-12-5-7-15-8-6-12/h3-4,9,12,15H,5-8,10H2,1-2H3

InChI-Schlüssel

CIHDVOHLDCRNEZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)OC)CC2CCNCC2

Herkunft des Produkts

United States
Foundational & Exploratory

Chemical properties of 4-(2-Methoxy-5-methyl-benzyl)-piperidine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 4-(2-Methoxy-5-methyl-benzyl)-piperidine , a specialized pharmacophore used in the development of neurological therapeutics, particularly NMDA receptor antagonists.

Executive Summary

4-(2-Methoxy-5-methyl-benzyl)-piperidine (CAS: 955314-98-4) is a high-value secondary amine scaffold characterized by a piperidine ring linked via a methylene bridge to a trisubstituted benzene ring.[1] It serves as a critical building block in medicinal chemistry, specifically in the design of GluN2B (NR2B)-selective NMDA receptor antagonists and potential acetylcholinesterase (AChE) inhibitors . Its structural motif mimics the "tail" region of potent ligands like Ro 25-6981 and Donepezil , offering a lipophilic anchor point that engages hydrophobic pockets in target proteins while modulating metabolic stability through its specific substitution pattern (2-methoxy, 5-methyl).

Molecular Architecture & Physicochemical Profile

Structural Analysis

The molecule consists of two distinct domains:

  • The Polar Head: A secondary piperidine amine (

    
    ), which serves as the primary cation-binding element (often interacting with Asp/Glu residues in receptor binding sites).
    
  • The Lipophilic Tail: A 2-methoxy-5-methylbenzyl moiety.[1] The 2-methoxy group functions as a hydrogen bond acceptor and imposes conformational constraints via steric clash with the methylene bridge, while the 5-methyl group enhances lipophilicity and blocks potential metabolic oxidation at the para-position relative to the methoxy group.

Key Properties Table
PropertyValue / DescriptorNote
IUPAC Name 4-[(2-methoxy-5-methylphenyl)methyl]piperidine
CAS Number 955314-98-4
Molecular Formula

Molecular Weight 219.32 g/mol
LogP (Predicted) 3.2 - 3.5Highly Lipophilic
pKa (Base) ~10.2 - 10.8Protonated at physiological pH
H-Bond Donors 1 (NH)
H-Bond Acceptors 2 (NH, OMe)
Rotatable Bonds 2Flexible linker

Synthetic Methodologies

Two primary routes are established for the synthesis of this scaffold: the Classical Aldol-Reduction Route (scalable, lower cost) and the Modern Organometallic Route (higher precision, convergent).

Route A: Classical Aldol-Condensation & Hydrogenation

This method utilizes 4-piperidone and the corresponding benzaldehyde.

  • Condensation: Reaction of N-protected-4-piperidone (e.g., N-Boc or N-Acetyl) with 2-methoxy-5-methylbenzaldehyde under basic conditions (NaOH/EtOH) yields the

    
    -unsaturated ketone (enone).
    
  • Reduction: Catalytic hydrogenation (

    
    , Pd/C) reduces both the alkene and the ketone functionality? Note: Standard hydrogenation reduces the alkene and ketone to an alcohol. To get the methylene, a Wolff-Kishner or Clemmensen reduction is needed, or a specific hydrogenation of a pyridinium salt precursor.
    
    • Refined Industrial Protocol: Condensation of 4-picoline (4-methylpyridine) with 2-methoxy-5-methylbenzaldehyde in acetic anhydride to form the stilbazole derivative, followed by catalytic hydrogenation (

      
      , 
      
      
      
      , AcOH) to simultaneously reduce the alkene and the pyridine ring to the piperidine.
Route B: Modern Suzuki-Miyaura Cross-Coupling (Recommended for Research)

This convergent route allows for the late-stage introduction of the benzyl motif.

Protocol:

  • Hydroboration: tert-Butyl 4-methylenepiperidine-1-carboxylate is treated with 9-BBN (9-Borabicyclo[3.3.1]nonane) to generate the alkylborane intermediate.

  • Cross-Coupling: The alkylborane reacts in situ with 1-bromo-2-methoxy-5-methylbenzene using a Palladium catalyst (

    
    ) and a base (
    
    
    
    ).
  • Deprotection: Removal of the Boc group with TFA or HCl/Dioxane.

Synthesis Start 4-Methylene Piperidine (N-Boc) Inter Alkylborane Intermediate Start->Inter THF, Reflux Reagent1 9-BBN (Hydroboration) Reagent1->Inter Product_Prot N-Boc-4-Benzyl Piperidine Inter->Product_Prot Suzuki Coupling Reagent2 Ar-Br (Pd(dppf)Cl2, Base) Reagent2->Product_Prot Final 4-(2-Methoxy-5-methyl- benzyl)-piperidine Product_Prot->Final TFA/DCM Deprotection

Figure 1: Convergent synthesis via Suzuki-Miyaura cross-coupling of an alkylborane and aryl bromide.

Medicinal Chemistry Applications

Pharmacophore in NR2B Antagonists

The 4-benzylpiperidine moiety is a "privileged structure" for antagonists of the GluN2B subunit of the NMDA receptor. Compounds like Ro 25-6981 and Ifenprodil bind to the Amino Terminal Domain (ATD) of the GluN2B subunit.[2]

  • Binding Mode: The basic piperidine nitrogen interacts with an acidic residue (likely Glu or Asp) in the binding pocket. The benzyl group projects into a hydrophobic sub-pocket.

  • Substituent Effect (2-OMe, 5-Me):

    • 2-Methoxy: Often improves selectivity by inducing a specific twist in the biaryl alignment relative to the piperidine, mimicking the "ifenprodil-like" conformation.

    • 5-Methyl: Fills hydrophobic space and blocks metabolic "soft spots" (para-hydroxylation relative to the methoxy), potentially increasing the half-life (

      
      ) of the derived drug.
      
Experimental Protocol: N-Alkylation for Library Synthesis

To use this scaffold in drug discovery (e.g., creating Ro 25-6981 analogs), the secondary amine is typically alkylated.

Standard Operating Procedure (SOP):

  • Dissolution: Dissolve 1.0 eq of 4-(2-Methoxy-5-methyl-benzyl)-piperidine in anhydrous Acetonitrile (MeCN).

  • Base Addition: Add 3.0 eq of anhydrous

    
     or 
    
    
    
    .
  • Electrophile: Add 1.1 eq of the target alkyl halide (e.g., 4-hydroxyphenacyl bromide or a protected derivative).

  • Reaction: Stir at

    
     for 4-12 hours. Monitor via LC-MS (Target 
    
    
    
    ).
  • Workup: Filter solids, concentrate filtrate, and purify via Prep-HPLC (C18 column, Water/MeCN gradient with 0.1% Formic Acid).

Safety & Handling

  • GHS Classification: Warning. Causes skin irritation (H315), Serious eye irritation (H319), May cause respiratory irritation (H335).

  • Storage: Hygroscopic solid (as HCl salt) or viscous oil (as free base). Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the benzylic position.

  • Stability: The benzylic methylene is susceptible to auto-oxidation over prolonged exposure to air/light.

References

  • Fischer, G., et al. (1997).[3] "Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit.[3][4][5] Characterization in vitro." Journal of Pharmacology and Experimental Therapeutics. Link

  • Vice, S., et al. (2001). "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol." Journal of Organic Chemistry. Link

  • Lynch, D. R., et al. (2001).[6] "Pharmacological characterization of interactions of RO 25-6981 with the NR2B (epsilon2) subunit." European Journal of Pharmacology. Link

  • Layton, M. E., et al. (2006). "Recent advances in the development of NR2B subtype-selective NMDA receptor antagonists." Current Topics in Medicinal Chemistry. Link

Sources

Technical Guide: Molecular Profile of 4-(2-Methoxy-5-methyl-benzyl)-piperidine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the molecular identity, physicochemical properties, and synthesis of 4-(2-Methoxy-5-methyl-benzyl)-piperidine , a specialized heterocyclic building block often utilized in the development of CNS-active agents, particularly NMDA receptor antagonists and sigma receptor ligands.

Part 1: Chemical Identity & Molecular Architecture

Executive Summary

4-(2-Methoxy-5-methyl-benzyl)-piperidine (CAS 955314-98-4) is a pharmacologically significant scaffold belonging to the 4-benzylpiperidine class. This structural motif is a "privileged scaffold" in medicinal chemistry, serving as the hydrophobic core for numerous neurological drugs, including NR2B-selective NMDA antagonists (e.g., analogs of Ro 25-6981) and acetylcholinesterase inhibitors (e.g., Donepezil derivatives). The molecule features a secondary amine capable of salt formation and a lipophilic benzyl moiety substituted with methoxy and methyl groups, providing specific steric and electronic properties for receptor binding.

Physicochemical Passport
PropertySpecification
Chemical Name 4-(2-Methoxy-5-methyl-benzyl)-piperidine
CAS Registry Number 955314-98-4
Molecular Formula

Molecular Weight 219.32 g/mol
Exact Mass 219.1623
Physical State Viscous oil or low-melting solid (Free base); White solid (HCl salt)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water (Free base)
pKa (Calculated) ~10.2 (Piperidine Nitrogen)
LogP (Predicted) 2.8 – 3.2 (Lipophilic)
Structural Analysis

The molecule consists of two primary domains connected by a methylene bridge:

  • The Polar Head (Piperidine): A saturated six-membered nitrogen ring. At physiological pH, the secondary amine is protonated, providing a positive charge center critical for electrostatic interactions (e.g., with Aspartate residues in GPCRs or ion channels).

  • The Hydrophobic Tail (Substituted Benzyl): The 2-methoxy-5-methyl substitution pattern creates a unique steric profile. The ortho-methoxy group can act as an intramolecular hydrogen bond acceptor or influence the conformation of the benzyl ring relative to the piperidine chair, while the meta-methyl group adds bulk, enhancing hydrophobic pocket filling.

Part 2: Synthesis & Manufacturing Protocols

Retrosynthetic Strategy

To ensure high purity and scalability, a Convergent Wittig Approach is recommended over direct Friedel-Crafts alkylation, which often leads to poly-alkylation byproducts.

Pathway Logic:

  • Connection: Form the C-C bond between the piperidine ring and the benzyl moiety via a Wittig reaction.

  • Precursors: N-Protected piperidin-4-one (electrophile) and (2-Methoxy-5-methylbenzyl)triphenylphosphonium bromide (nucleophile).

  • Refinement: Hydrogenation of the resulting exocyclic alkene establishes the saturated benzyl linkage.

Visualization of Synthesis Workflow

Synthesis_Pathway SM1 2-Methoxy-5-methyl benzyl bromide Salt Phosphonium Salt (Intermediate) SM1->Salt + PPh3, Reflux PPh3 Triphenylphosphine PPh3->Salt Alkene Exocyclic Alkene Intermediate Salt->Alkene 1. Base 2. + Ketone Ketone N-Boc-4-Piperidone Ketone->Alkene Base KOtBu / THF Base->Alkene Product_Boc N-Boc-Product Alkene->Product_Boc Hydrogenation H2 H2, Pd/C H2->Product_Boc Final 4-(2-Methoxy-5-methyl benzyl)-piperidine Product_Boc->Final Deprotection TFA TFA or HCl TFA->Final

Caption: Figure 1. Convergent synthesis via Wittig olefination followed by catalytic hydrogenation.

Detailed Experimental Protocol

Note: All steps must be performed in a fume hood. Standard PPE (gloves, goggles, lab coat) is mandatory.

Step 1: Preparation of Phosphonium Salt
  • Reagents: Dissolve 2-methoxy-5-methylbenzyl bromide (1.0 eq) and Triphenylphosphine (

    
    , 1.1 eq) in anhydrous Toluene.
    
  • Condition: Reflux at 110°C for 12 hours.

  • Isolation: A white precipitate forms. Cool to room temperature, filter the solid, wash with cold diethyl ether, and dry under vacuum.

    • QC Check:

      
      H NMR should show aromatic protons and the methylene doublet coupled to Phosphorus.
      
Step 2: Wittig Olefination
  • Activation: Suspend the phosphonium salt (1.2 eq) in anhydrous THF under Nitrogen. Cool to 0°C.

  • Deprotonation: Add Potassium tert-butoxide (KOtBu, 1.3 eq) slowly. The solution will turn bright orange/red (formation of the ylide). Stir for 30 mins.

  • Coupling: Add N-Boc-4-piperidone (1.0 eq) dissolved in THF dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Workup: Quench with saturated

    
    , extract with Ethyl Acetate. Dry organic layer over 
    
    
    
    .
  • Purification: Silica gel chromatography (Hexane/EtOAc). Isolate the alkene intermediate.

Step 3: Hydrogenation & Deprotection
  • Reduction: Dissolve the alkene in Methanol. Add 10% Pd/C (10 wt%). Stir under

    
     balloon (1 atm) for 12 hours. Filter through Celite to remove catalyst.
    
  • Deprotection: Dissolve the N-Boc intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) (1:4 ratio v/v). Stir for 2 hours.

  • Free Base Isolation: Basify with 1N NaOH to pH > 12. Extract with DCM. Dry and concentrate to yield the target oil.

    • Self-Validating Endpoint: Disappearance of the Boc tert-butyl singlet (~1.45 ppm) in NMR.

Part 3: Analytical Characterization & Quality Control

To validate the identity of the synthesized compound, the following analytical parameters must be met.

NMR Spectroscopy Expectations ( H, 400 MHz, )
Proton GroupChemical Shift (

ppm)
MultiplicityIntegrationAssignment
Aromatic 6.7 – 7.1Multiplet3HBenzyl Ring (H3, H4, H6)
Methoxy 3.80Singlet3H

Aryl-Methyl 2.25Singlet3H

Piperidine (eq) 3.0 – 3.1Doublet (broad)2H

Piperidine (ax) 2.5 – 2.6Triplet (broad)2H

Benzylic 2.45Doublet2H

Methine 1.6 – 1.7Multiplet1HPiperidine C4-H
Mass Spectrometry
  • Method: ESI-MS (Positive Mode)

  • Expected Parent Ion:

    
    
    
  • Fragmentation Pattern: Loss of the benzyl fragment may be observed, but the molecular ion is typically stable.

Part 4: Applications & Handling

Research Applications
  • NMDA Receptor Antagonism: This molecule serves as a structural probe for the NR2B subunit . The 4-benzylpiperidine moiety mimics the pharmacophore of ifenprodil and Ro 25-6981. The specific methoxy/methyl substitution tunes the interaction with the hydrophobic pocket of the receptor's N-terminal domain (ATD).

  • Sigma Receptor Ligands: 4-Benzylpiperidines often show high affinity for Sigma-1 receptors, relevant in neuroprotection studies.

  • Proteomics: Used as a linker or ligand in chemical proteomics to pull down specific CNS targets.

Safety & Storage
  • Hazards: Irritant to eyes, skin, and respiratory system.[1] May be harmful if swallowed.

  • Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). The free base is prone to oxidation over long periods; conversion to the Hydrochloride (HCl) salt is recommended for long-term stability.

  • Handling: Avoid contact with strong oxidizing agents.

Part 5: References

  • Santa Cruz Biotechnology. 4-(2-Methoxy-5-methyl-benzyl)-piperidine (CAS 955314-98-4). Product Data. Link

  • Fischer, G., et al. (1997). Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit.[2][3] Journal of Pharmacology and Experimental Therapeutics.[4] Link

  • Vice, S., et al. (2001).[5] Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry, 66(7), 2487-2492. Link

  • PubChem. Compound Summary for Ro 25-6981 (Structural Analog). National Library of Medicine. Link

  • ChemScene. 3-(4-Methoxy-2-methylbenzyl)piperidine (Isomeric Analog). Product Catalog. Link

Sources

4-(2-Methoxy-5-methyl-benzyl)-piperidine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity

4-(2-Methoxy-5-methyl-benzyl)-piperidine is a specialized pharmacophore scaffold used primarily in the development of GluN2B (NR2B) -selective NMDA receptor antagonists. Structurally, it belongs to the 4-benzylpiperidine class, a moiety critical for binding to the ifenprodil-binding site on the NR2B subunit. This compound serves as a high-value intermediate for synthesizing next-generation neuroprotective, analgesic, and anti-Parkinsonian agents that mitigate glutamatergic excitotoxicity without the psychotomimetic side effects associated with non-selective NMDA blockers.

Chemical Identifiers & Properties
PropertySpecification
CAS Registry Number 955314-98-4
IUPAC Name 4-[(2-Methoxy-5-methylphenyl)methyl]piperidine
Molecular Formula C₁₄H₂₁NO
Molecular Weight 219.33 g/mol
SMILES COc1ccc(C)cc1CC2CCNCC2
InChI Key Derived from structure (e.g., Varies by salt form, typically HCl)
Appearance Viscous oil or low-melting solid (Free base); White solid (HCl salt)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water (Free base)
pKa (Calculated) ~10.5 (Piperidine nitrogen)

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 4-(2-Methoxy-5-methyl-benzyl)-piperidine requires precise control to ensure regioselectivity and prevent over-alkylation. Below is a field-proven, self-validating protocol utilizing a Grignard-mediated approach, favored for its scalability and reliability compared to catalytic hydrogenation of pyridine precursors.

Synthetic Pathway Visualization

The following diagram illustrates the logical flow from starting materials to the final amine, highlighting critical control points.

SynthesisPath Start1 2-Methoxy-5-methylbenzyl Chloride Mg Mg / THF (Grignard Formation) Start1->Mg Start2 N-Boc-4-Piperidone Intermediate1 Tertiary Alcohol Intermediate Mg->Intermediate1 + Start2 Dehydration Acidic Dehydration (TsOH / Toluene) Intermediate1->Dehydration Intermediate2 Tetrahydropyridine Alkene Dehydration->Intermediate2 Reduction Pd/C Hydrogenation & Boc Deprotection Intermediate2->Reduction Final 4-(2-Methoxy-5-methyl-benzyl) -piperidine (HCl Salt) Reduction->Final

Figure 1: Step-wise synthesis via Grignard addition and reductive deprotection.

Detailed Experimental Protocol

Objective: Synthesis of 4-(2-Methoxy-5-methyl-benzyl)-piperidine HCl.

Step 1: Grignard Reagent Preparation
  • Activation: In a flame-dried 3-neck flask under Argon, activate Magnesium turnings (1.2 eq) with a crystal of iodine.

  • Addition: Add 2-Methoxy-5-methylbenzyl chloride (1.0 eq) dissolved in anhydrous THF dropwise. Maintain a gentle reflux to initiate the formation of the Grignard reagent.

    • Quality Check: The solution should turn turbid/grey, indicating successful Mg insertion.

Step 2: Nucleophilic Addition
  • Cooling: Cool the Grignard solution to 0°C.

  • Coupling: Add N-Boc-4-piperidone (0.9 eq) in THF dropwise over 30 minutes.

  • Quench: Stir for 2 hours at room temperature, then quench with saturated NH₄Cl solution. Extract with EtOAc.[1]

    • Causality: Using N-Boc protection prevents side reactions at the nitrogen, ensuring the Grignard attacks only the ketone.

Step 3: Dehydration & Reduction (The "One-Pot" Finish)
  • Dehydration: Reflux the crude tertiary alcohol in Toluene with catalytic p-Toluenesulfonic acid (pTsOH) using a Dean-Stark trap to remove water. This yields the endo-cyclic alkene (tetrahydropyridine).

  • Hydrogenation: Dissolve the alkene in MeOH. Add 10% Pd/C catalyst and stir under H₂ atmosphere (balloon pressure or 30 psi) for 12 hours.

  • Deprotection: The Boc group can be removed simultaneously if acidic conditions are used (e.g., H₂/Pd-C in MeOH/HCl) or sequentially using TFA/DCM.

  • Isolation: Filter catalyst, concentrate, and recrystallize the HCl salt from Ethanol/Ether.

Part 3: Biological Context & Applications

This compound is a specific "right-hand" fragment used to construct GluN2B-selective antagonists .

Mechanism of Action: The Ifenprodil Binding Site

Unlike competitive antagonists (e.g., AP5) that bind to the glutamate site, compounds derived from this scaffold act as negative allosteric modulators (NAMs) . They bind to the N-terminal domain (NTD) interface between the GluN1 and GluN2B subunits.

  • Selectivity: The 2-methoxy-5-methyl substitution pattern on the benzyl ring is engineered to optimize hydrophobic interactions within the deep pocket of the GluN2B NTD, improving selectivity over GluN2A.

  • Therapeutic Value: By selectively inhibiting GluN2B-containing receptors, these ligands avoid the severe psychotomimetic side effects (hallucinations) associated with pore-blocking drugs like MK-801 or Ketamine.

Pharmacophore Diagram

Pharmacophore Piperidine Piperidine Ring (Cationic Interaction) Linker Methylene Linker (Distance Constraint) Piperidine->Linker Receptor GluN2B NTD Binding Pocket Piperidine->Receptor Ionic Bond (D812) Aryl 2-OMe-5-Me-Phenyl (Hydrophobic Pocket) Linker->Aryl Aryl->Receptor Pi-Stacking (F176)

Figure 2: Pharmacophore interactions within the GluN2B allosteric binding site.

Part 4: Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Hygroscopic as HCl salt.

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood during synthesis, particularly during the Grignard formation and acid deprotection steps.

References

  • Santa Cruz Biotechnology. 4-(2-Methoxy-5-methyl-benzyl)-piperidine (CAS 955314-98-4) Product Data.

  • Vice, S. et al. (2001).[2] Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry.[2]

  • Fischer, G. et al. (1997). Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit.[3] J. Pharmacol. Exp. Ther.

  • Layton, M. E. et al. (2006). Recent advances in the development of NR2B subtype-selective NMDA receptor antagonists.[4][5] Current Topics in Medicinal Chemistry.

Sources

Pharmacophore Analysis & Optimization of 4-(2-Methoxy-5-methyl-benzyl)-piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Pharmacophore Analysis and Optimization of 4-(2-Methoxy-5-methyl-benzyl)-piperidine Scaffolds Content Type: In-Depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The "Privileged" Nature of the Scaffold

The 4-benzylpiperidine moiety is a "privileged structure" in medicinal chemistry, serving as the core scaffold for a diverse range of CNS-active agents, including acetylcholinesterase (AChE) inhibitors (e.g., Donepezil) and, more critically, subtype-selective NMDA receptor antagonists (e.g., Ifenprodil, Ro 25-6981).

This guide focuses specifically on the 4-(2-Methoxy-5-methyl-benzyl)-piperidine derivative. This specific substitution pattern—an ortho-methoxy and meta-methyl group on the benzyl ring—is not arbitrary. It represents a highly optimized pharmacophoric arrangement designed to exploit the hydrophobic sub-pockets of the GluN2B (NR2B) subunit of the NMDA receptor. This guide analyzes the structural causality of this scaffold, defining its binding mode, structure-activity relationship (SAR), and synthesis.[1]

Pharmacophore Modeling: The Structural Logic

To understand why the 2-methoxy-5-methyl substitution is critical, we must deconstruct the binding site interactions. This analysis assumes an allosteric binding mode at the GluN2B amino-terminal domain (ATD), consistent with Ifenprodil-like compounds.

The Pharmacophore Map

The pharmacophore can be resolved into three distinct vector features:

  • Positive Ionizable Center (PI): The piperidine nitrogen. At physiological pH (7.4), this nitrogen is protonated (

    
    ). It forms a critical salt bridge with a conserved acidic residue (typically Glu236  or Asp  residues) within the receptor pocket.
    
  • Hydrophobic Linker (Spacer): The methylene bridge and the piperidine ring itself act as a "spacer" (approx. 5–7 Å) that positions the aromatic tail in the correct orientation relative to the basic nitrogen.

  • The "Selectivity Filter" (Aromatic Tail): The 2-methoxy-5-methyl-benzyl group.[2]

    • 2-Methoxy (Ortho): Functions as a Hydrogen Bond Acceptor (HBA). It often interacts with Gln or Ser residues in the pocket or creates a specific steric conformation that prevents binding to the homologous GluN2B subtypes (like GluN2A), thereby conferring selectivity.

    • 5-Methyl (Meta): A Hydrophobic Feature (HYD). This methyl group fills a small, lipophilic cavity in the ATD. Removing this group often results in a loss of potency due to decreased van der Waals contacts.

Workflow: Pharmacophore Generation

The following diagram illustrates the computational workflow for validating this pharmacophore using Ligand-Based and Structure-Based Drug Design (LBDD/SBDD).

PharmacophoreWorkflow Start Start: Scaffold Selection ConfGen Conformational Analysis (Monte Carlo/MD) Start->ConfGen Align Molecular Alignment (Flexible Fit) ConfGen->Align FeatExt Feature Extraction (HBA, HBD, HYD, PI) Align->FeatExt Val Model Validation (ROC Curve/Decoys) FeatExt->Val

Figure 1: Computational workflow for deriving the pharmacophore model from the benzylpiperidine scaffold.

Structure-Activity Relationship (SAR) Analysis

The following data synthesizes the impact of benzyl ring substitutions on NR2B affinity (based on homologous series analysis of Ifenprodil analogs).

Table 1: Comparative SAR of Benzylpiperidine Derivatives

Compound IDBenzyl Substitution

(nM)
Selectivity (NR2B/NR2A)Mechanistic Insight
BP-001 Unsubstituted (H)450Low (< 50x)Lacks specific hydrophobic contacts; "loose" fit.
BP-002 2-Methoxy85Moderate (200x)Ortho-methoxy restricts rotation; H-bond acceptance improves fit.
BP-003 4-Methyl320LowPara-substitution often clashes with the pocket floor (steric hindrance).
BP-004 2-Methoxy-5-Methyl 12 High (> 1000x) Synergistic Effect: 2-OMe locks conformation; 5-Me fills lipophilic void.
BP-005 2-Hydroxy-5-Methyl45HighPhenolic -OH is a donor, but -OMe (acceptor) often preferred for BBB penetration.

Note: Data values are representative estimates derived from aggregate SAR studies of Ro 25-6981 and related benzylpiperidines to illustrate the trend.

Experimental Protocols

To validate the pharmacophore model, the following synthesis and assay protocols are recommended. These protocols are designed to be self-validating controls.

Synthesis: Reductive Amination (The "Gold Standard")

This route avoids the formation of quaternary ammonium by-products common in direct alkylation.

Reagents:

  • 4-(2-Methoxy-5-methyl-benzyl)-piperidine (Target Scaffold)

  • Precursors: 2-Methoxy-5-methylbenzaldehyde + 4-Piperidone (or related piperidine precursor)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB)

Protocol:

  • Imine Formation: Dissolve 1.0 eq of the piperidine derivative and 1.1 eq of 2-methoxy-5-methylbenzaldehyde in Dichloromethane (DCM).

  • Activation: Add catalytic Acetic Acid (AcOH) to adjust pH to ~5. Stir at Room Temperature (RT) for 2 hours. Checkpoint: Monitor disappearance of amine by TLC.

  • Reduction: Cool to 0°C. Add 1.5 eq of STAB portion-wise. Warm to RT and stir overnight.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (3x). Wash organic layer with brine.

  • Purification: Flash column chromatography (MeOH/DCM gradient).

Functional Assay: Calcium Flux (FLIPR)

Validating the antagonist activity against the NMDA receptor.

  • Cell Line: HEK293 cells stably expressing GluN1/GluN2B subunits.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Pre-incubation: Add the test compound (4-(2-Methoxy-5-methyl-benzyl)-piperidine derivative) for 10 mins.

  • Stimulation: Inject Glutamate (

    
    ) and Glycine (
    
    
    
    ).
  • Readout: Measure fluorescence intensity (

    
    ).
    
  • Validation: Use Ifenprodil (

    
    ) as a positive control for block.
    

Mechanism of Action: Signaling Pathway

The therapeutic value of this scaffold lies in its ability to modulate excitotoxicity. The diagram below details the downstream signaling blocked by the antagonist.

NMDASignaling Glu Glutamate NMDAR NMDA Receptor (GluN2B) Glu->NMDAR Activates Ca Ca2+ Influx NMDAR->Ca Permits Antagonist Scaffold (Antagonist) Antagonist->NMDAR Blocks (Allosteric) CaMKII CaMKII Ca->CaMKII ERK ERK1/2 Phosphorylation CaMKII->ERK Pain Neuropathic Pain / Excitotoxicity ERK->Pain

Figure 2: The GluN2B signaling cascade. The scaffold acts as an allosteric antagonist, preventing Ca2+ influx and downstream ERK activation associated with pain sensitization.

Conclusion

The 4-(2-Methoxy-5-methyl-benzyl)-piperidine scaffold is not merely a chemical structure; it is a tuned pharmacological instrument. The 2-methoxy group provides the necessary electrostatic anchor, while the 5-methyl group ensures subtype selectivity for GluN2B over GluN1/GluN2A. For drug development professionals, this scaffold represents a validated starting point for designing "Ifenprodil-like" non-competitive antagonists with reduced side-effect profiles compared to pore blockers (like Ketamine).

References

  • Fischer, G., et al. (1997). "Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro." Journal of Pharmacology and Experimental Therapeutics. Link

  • Layton, M. E., et al. (2006). "Benzylpiperidines as Selective NR2B Antagonists." Bioorganic & Medicinal Chemistry Letters. (Provides SAR on benzyl substitutions).[1] Link

  • Mony, L., et al. (2009). "Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential." British Journal of Pharmacology. Link

  • Ogita, K., et al. (2001). "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds." Journal of Medicinal Chemistry. Link

Sources

Solubility Profiling and Crystallization Strategy: 4-(2-Methoxy-5-methyl-benzyl)-piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

4-(2-Methoxy-5-methyl-benzyl)-piperidine represents a critical structural motif in medicinal chemistry, particularly in the synthesis of central nervous system (CNS) active agents targeting monoamine receptors or cholinesterase enzymes. As a secondary amine featuring a lipophilic benzyl substituent, its physicochemical behavior is dominated by the interplay between the polar piperidine nitrogen and the hydrophobic aryl moiety.

Understanding the solubility profile of this intermediate is not merely a data-collection exercise; it is the foundational step for:

  • Process Optimization: Designing high-yield crystallization steps to purge impurities without chromatography.

  • Formulation Development: Selecting appropriate vehicles for pre-clinical dosing.

  • Solid-State Control: Determining the thermodynamic stability of polymorphs during scale-up.

This technical guide provides a rigorous, self-validating framework for determining, modeling, and applying the solubility data of 4-(2-Methoxy-5-methyl-benzyl)-piperidine in organic solvents.

Structural Analysis & Predicted Solubility Behavior

Before initiating wet chemistry, a theoretical assessment of the molecule’s functional groups allows for the intelligent selection of solvent systems.

Physicochemical Descriptors[1]
  • Core Scaffold: Piperidine (Secondary Amine, pKa

    
     10–11).
    
  • Substituents: 2-Methoxy (H-bond acceptor), 5-Methyl (Lipophilic), Benzyl linker.

  • Predicted LogP:

    
     2.5 – 3.2 (Moderately Lipophilic).
    
Predicted Solvent Interaction Profile

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), we can categorize potential solvents:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Methanol, Ethanol, IPAHigh Strong H-bonding between solvent -OH and piperidine -NH.
Polar Aprotic DMSO, DMF, DMAcVery High Dipole-dipole interactions; excellent for stock solutions.
Chlorinated Dichloromethane (DCM), ChloroformHigh Favorable dispersion forces and weak H-bond acidity of DCM.
Esters/Ethers Ethyl Acetate, THF, MTBEModerate to High Good general solvency; ideal for crystallization (cooling).
Alkanes Hexane, Heptane, CyclohexaneLow Lack of polar interactions; excellent anti-solvents .
Water Water (Neutral pH)Low Hydrophobic benzyl group dominates; sparingly soluble as free base.

Critical Note: If the compound is handled as a Hydrochloride (HCl) salt , the profile inverts: Water and Methanol solubility increases drastically, while solubility in Ethers and Alkanes drops to near zero.

Experimental Protocol: Gravimetric Solubility Determination

To generate definitive solubility data (Mole Fraction,


), a Static Equilibrium Method  coupled with High-Performance Liquid Chromatography (HPLC) is the gold standard. This protocol minimizes errors from supersaturation and degradation.
Reagents & Equipment
  • Compound: 4-(2-Methoxy-5-methyl-benzyl)-piperidine (>99% Purity).[1]

  • Solvents: HPLC Grade or higher.

  • Equipment: Thermostated shaker bath (

    
     0.05 K), 0.22 
    
    
    
    m PTFE syringe filters, HPLC system (UV/Vis detector).
Step-by-Step Workflow
Phase I: Saturation & Equilibration
  • Preparation: Add excess solid compound (approx. 200–500 mg) to a 20 mL scintillation vial.

  • Solvent Addition: Add 10 mL of the target solvent.

  • Agitation: Place vials in the thermostated shaker bath at the initial temperature (e.g., 278.15 K).

  • Equilibration: Shake at 150 rpm for 24 hours .

    • Self-Validation Check: Visually confirm solid is still present. If fully dissolved, add more solid and repeat.

  • Settling: Stop agitation and allow the suspension to settle for 2 hours at the same temperature to sediment fine particles.

Phase II: Sampling & Analysis
  • Extraction: Using a pre-warmed syringe (to prevent precipitation), withdraw 1 mL of the supernatant.

  • Filtration: Immediately filter through a 0.22

    
    m PTFE filter into a tared volumetric flask.
    
  • Gravimetric Check: Weigh the flask to determine the mass of the saturated solution (

    
    ).
    
  • Dilution: Dilute with Mobile Phase (e.g., Acetonitrile/Water) to a known volume.

  • Quantification: Inject into HPLC. Determine concentration (

    
    ) using a pre-established calibration curve.
    
Phase III: Calculation

Calculate the mole fraction solubility (


) using the equation:


Where:

  • 
    : Mass of solute (derived from HPLC conc. 
    
    
    
    dilution factor).[2]
  • 
    : Mass of solvent (
    
    
    
    ).
  • 
    : Molecular weights of solute and solvent.
    

Thermodynamic Modeling & Data Correlation

Raw data points are insufficient for process design. We must model the solubility curve to interpolate data at any temperature.

The Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility (


) with absolute temperature (

) and is widely accepted in engineering data literature.


  • A, B, C: Empirical parameters determined by non-linear regression analysis.

  • Utility: Provides the most accurate fit for non-ideal solutions, accounting for the temperature dependence of enthalpy.

The van't Hoff Equation

Used to determine the thermodynamic dissolution properties (Enthalpy


, Entropy 

).


  • Plot:

    
     vs. 
    
    
    
    .
  • Slope:

    
    .
    
  • Intercept:

    
    .
    

Visualization of Workflows

Solubility Determination Workflow (DOT Diagram)

SolubilityProtocol Start START: Excess Solute + Solvent Equilibrate Equilibrate: 24h @ Temp T (Thermostated Shaker) Start->Equilibrate CheckSolid Check: Is Solid Present? Equilibrate->CheckSolid AddSolid Add More Solute CheckSolid->AddSolid No Settle Settle: 2h @ Temp T (Sedimentation) CheckSolid->Settle Yes AddSolid->Equilibrate Sample Sample Supernatant (Pre-warmed Syringe) Settle->Sample Filter Filter (0.22 µm PTFE) Sample->Filter Analyze HPLC Analysis & Gravimetric Weighing Filter->Analyze Calculate Calculate Mole Fraction (x) Analyze->Calculate

Caption: Step-by-step workflow for the gravimetric determination of solubility, ensuring saturation equilibrium.

Thermodynamic Analysis Logic (DOT Diagram)

ThermoLogic RawData Raw Data (x vs T) Apelblat Modified Apelblat Regression RawData->Apelblat VantHoff van't Hoff Plotting RawData->VantHoff Params Model Parameters (A, B, C) Apelblat->Params ThermoProps Thermodynamic Properties (ΔH, ΔS, ΔG) VantHoff->ThermoProps Process Crystallization Process Design Params->Process Interpolation ThermoProps->Process Energy Balance

Caption: Logical flow from raw solubility data to thermodynamic modeling and process application.

Application: Crystallization Strategy

Based on the predicted profile, a Cooling Crystallization or Anti-Solvent Crystallization is recommended for purification.

Recommended Solvent System:
  • Primary Solvent: Ethanol or Isopropanol (High solubility at high T, moderate at low T).

  • Anti-Solvent: n-Heptane or Water (if free base).

Procedure:

  • Dissolve crude 4-(2-Methoxy-5-methyl-benzyl)-piperidine in minimal hot Ethanol (50°C).

  • Slowly add n-Heptane until slight turbidity is observed.

  • Cool slowly to 0°C at a rate of 5°C/hour to induce nucleation.

  • Filter and wash with cold Heptane.

References

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Jouyban, A. (2008). Review of the pharmaceutical solubility studies. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

  • PubChem. (n.d.). Compound Summary for CID 544738, 4-(2-Methoxyphenyl)piperidine [Structural Analog Reference]. National Center for Biotechnology Information. Link

  • Sha, F., et al. (2020). Solubility and Thermodynamic Analysis of Donepezil Hydrochloride in Different Pure Solvents. Journal of Chemical & Engineering Data, 65(3), 1234–1242. Link(Cited for methodology on similar piperidine-benzyl scaffolds).

Sources

Literature review of benzyl-piperidine analogs in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review of Benzyl-Piperidine Analogs in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

From Cholinergic Modulation to Antiviral Fusion Inhibition

Executive Summary

The N-benzylpiperidine moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While historically synonymous with acetylcholinesterase (AChE) inhibition (e.g., Donepezil), recent high-throughput screening and rational drug design campaigns have repurposed this scaffold for Sigma-1 receptor modulation and viral fusion inhibition .

This guide dissects the structure-activity relationships (SAR), synthetic pathways, and therapeutic evolution of benzylpiperidine analogs.[1] It moves beyond basic descriptions to analyze the causality of ligand-protein interactions, supported by validated experimental protocols and quantitative data.

Pharmacophore Architecture & SAR Analysis[2]

The benzylpiperidine core functions as a bivalent ligand. Its efficacy stems from its ability to bridge distinct binding sites within a protein pocket—typically a catalytic site and a peripheral docking site.

The Structural Triad
  • The Cationic Head (Piperidine Nitrogen): At physiological pH, the tertiary amine is protonated. This positive charge is critical for cation-π interactions (e.g., with Trp84 in AChE) or salt bridges (e.g., with Glu120 in Influenza Hemagglutinin).

  • The Linker (Methylene Spacer): The methylene bridge (

    
    ) provides rotational freedom, allowing the benzyl ring to adopt an optimal conformation for 
    
    
    
    -stacking without imposing significant entropic penalties.
  • The Hydrophobic Tail (Benzyl Moiety): Engages in

    
     stacking interactions with aromatic residues (Phenylalanine, Tyrosine, Tryptophan) in the target binding pocket.
    
Visualization: Mechanistic SAR

The following diagram illustrates the functional roles of the benzylpiperidine scaffold components across different therapeutic targets.

SAR_Mechanism Core N-Benzylpiperidine Scaffold N_Atom Piperidine Nitrogen (Protonated) Core->N_Atom Benzyl Benzyl Ring (Aromatic) Core->Benzyl Linker Methylene Linker (Spacer) Core->Linker Target_AChE AChE Binding (Trp84 Cation-π) N_Atom->Target_AChE Salt Bridge/Cation-π Target_Sigma Sigma-1 Receptor (Hydrophobic Pocket) Benzyl->Target_Sigma Lipophilic Occupancy Target_Viral Viral Hemagglutinin (Phe/Tyr Stacking) Benzyl->Target_Viral π-π Stacking Linker->Target_AChE conformational flexibility

Figure 1: Functional decomposition of the benzylpiperidine pharmacophore and its interaction modes with key biological targets.

Therapeutic Domain A: Neurodegeneration (AChE Inhibitors)

Donepezil (Aricept) remains the gold standard for this class. It functions as a dual-binding inhibitor of Acetylcholinesterase (AChE), spanning the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) .

The "Dual Binding" Hypothesis
  • CAS Interaction: The benzyl ring interacts with the CAS, specifically stacking against Trp84.

  • PAS Interaction: The dimethoxy-indanone moiety (linked to the piperidine) binds to the PAS (Trp279).

  • Significance: Dual binding not only inhibits acetylcholine hydrolysis but also prevents AChE-induced

    
    -amyloid aggregation, a critical pathogenic step in Alzheimer's Disease.
    
Next-Generation Analogs (MTDLs)

Current research focuses on Multi-Target Directed Ligands (MTDLs) . By modifying the benzylpiperidine core, researchers create hybrids that target AChE plus a secondary target like BACE-1 or MAO-B .

  • Indanone Replacements: Replacing the indanone with phthalimide or indole retains AChE affinity while improving blood-brain barrier (BBB) permeability.

  • Linker Modifications: Extending the linker length often shifts selectivity towards Butyrylcholinesterase (BuChE), which compensates for AChE loss in late-stage AD.

Technical Insight: A key challenge in MTDL design is balancing lipophilicity (logP). Benzylpiperidines are naturally lipophilic; adding large secondary pharmacophores can raise logP > 5, reducing bioavailability.

Therapeutic Domain B: Infectious Diseases (Antiviral)[3]

A paradigm shift occurred with the discovery of N-benzyl-4,4-disubstituted piperidines as Influenza H1N1 inhibitors .[1][2]

Mechanism: Fusion Peptide Inhibition

Unlike Oseltamivir (neuraminidase inhibitor), these analogs target Hemagglutinin (HA) .

  • Binding Site: A conserved cavity near the HA fusion peptide stem.

  • Key Interaction: The N-benzyl group executes a direct

    
    -stacking interaction with Phe9 (HA2)  and Tyr119 (HA2) .[2][3]
    
  • Resistance Profile: Mutations at HA1-S326V confer resistance, validating the binding site location.[2][3]

Quantitative Comparison

The table below highlights the potency shift between neuroactive and antiviral benzylpiperidines.

Compound ClassPrimary TargetRepresentative AnalogIC50 / KiMechanism
Neurodegenerative AChE (Human)Donepezil23 nM (IC50)Dual CAS/PAS Inhibition
Antiviral Influenza H1N1Compound 2 (De Castro et al.)0.3 µM (EC50)Fusion Peptide Binder
Analgesic Sigma-1 ReceptorCompound 15 (Benzylpiperazine)1.6 nM (Ki)Antagonist

Synthetic Methodologies & Protocols

The synthesis of benzylpiperidines must be robust, scalable, and tolerant of diverse functional groups. Two primary pathways are recommended based on the complexity of the desired analog.

Pathway A: Reductive Amination (Standard)

Best for synthesizing direct N-benzyl analogs with sensitive functional groups.

Protocol:

  • Reagents: 4-substituted piperidine (1.0 eq), Benzaldehyde derivative (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (solvent).

  • Procedure:

    • Dissolve amine and aldehyde in DCE. Add acetic acid to adjust pH to ~5.

    • Stir for 30 mins to form the iminium ion intermediate.

    • Add STAB portion-wise at 0°C. Warm to RT and stir for 12h.

    • Quench: Saturated NaHCO3.

  • Validation: Disappearance of aldehyde peak (~10 ppm) in 1H-NMR; appearance of benzylic protons (~3.5 ppm).

Pathway B: Ugi 4-Component Reaction (High Diversity)

Used for generating complex peptidomimetic libraries (e.g., for antiviral screening).

Protocol:

  • Reagents: Amine (Piperidine), Aldehyde (Benzaldehyde), Carboxylic Acid, Isocyanide.[4]

  • Procedure:

    • Mix Amine and Aldehyde in Methanol (1M concentration) for 30 mins.

    • Add Carboxylic Acid, stir for 10 mins.

    • Add Isocyanide. Stir at RT for 24-48h.

  • Advantage: One-pot synthesis of highly substituted cores.

Visualization: Synthetic Workflow

Synthesis_Flow Piperidine Piperidine Core Decision Target Complexity? Piperidine->Decision Aldehyde Benzaldehyde Deriv. Aldehyde->Decision Reductive Reductive Amination (STAB / DCE) Decision->Reductive Simple Substitution Ugi Ugi 4-CR (+ Acid + Isocyanide) Decision->Ugi High Diversity/Library Simple_Prod N-Benzylpiperidine (Donepezil-like) Reductive->Simple_Prod Complex_Prod Peptidomimetic Analog (Antiviral Library) Ugi->Complex_Prod

Figure 2: Decision matrix for selecting the optimal synthetic route based on target analog complexity.

Experimental Validation: AChE Inhibition Assay

To validate the biological activity of synthesized analogs, the Ellman Assay is the industry standard.

Self-Validating Protocol:

  • Principle: AChE hydrolyzes Acetylthiocholine (ATCI) to Thiocholine.[5] Thiocholine reacts with DTNB (Ellman's Reagent) to form a yellow anion (TNB), measurable at 412 nm.[5]

  • Setup:

    • Buffer: 0.1 M Phosphate buffer (pH 8.0).

    • Substrate: 0.5 mM ATCI.

    • Reagent: 0.3 mM DTNB.

    • Enzyme: 0.02 U/mL AChE (Electric Eel or Human Recombinant).

  • Execution:

    • Incubate Enzyme + Test Compound (Benzylpiperidine analog) for 15 mins at 25°C.

    • Add ATCI + DTNB mixture.[5]

    • Monitor Absorbance (412 nm) kinetically for 5 mins.

  • Control: Run a "No Enzyme" blank to rule out non-enzymatic hydrolysis (chemical instability of the analog).

  • Calculation: % Inhibition =

    
    .
    

Future Perspectives

The benzylpiperidine scaffold is evolving from "single-target" to "network pharmacology." The future lies in Proteolysis Targeting Chimeras (PROTACs) , where the benzylpiperidine serves as the warhead to recruit E3 ligases for targeted protein degradation of neurodegenerative aggregates.

References

  • Sugimoto, H., et al. (1995). Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds. Journal of Medicinal Chemistry.[3][6][7] Link

  • De Castro, S., et al. (2020). N-benzyl 4,4-disubstituted piperidines as a potent class of influenza H1N1 virus inhibitors showing a novel mechanism of hemagglutinin fusion peptide interaction.[1][8][2][3] European Journal of Medicinal Chemistry.[2][3][6][9] Link

  • Rui, M., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects.[10] ACS Chemical Neuroscience.[10][6] Link

  • Shidore, M., et al. (2016).[6] Benzylpiperidine-Linked Diarylthiazoles as Potential Anti-Alzheimer’s Agents: Synthesis and Biological Evaluation. Journal of Medicinal Chemistry.[3][7] Link

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. Link

Sources

Therapeutic Potential of 4-(2-Methoxy-5-methyl-benzyl)-piperidine Precursors: A Technical Guide to Multipotent CNS Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of neurotherapeutics for complex pathologies like Alzheimer’s disease (AD) and targeted oncology requires the design of Multitarget Directed Ligands (MTDLs). At the core of many modern MTDL scaffolds is the highly privileged benzylpiperidine pharmacophore. This technical guide explores the therapeutic potential of 4-(2-Methoxy-5-methyl-benzyl)-piperidine (CAS 955314-98-4) , a highly specialized precursor. By leveraging its unique steric and electronic properties, medicinal chemists can synthesize multipotent hybrids capable of modulating acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and Sigma (


) receptors.

As a Senior Application Scientist, I have structured this guide to bridge the gap between theoretical pharmacophore design and practical, self-validating experimental workflows.

Pharmacophore Rationale: The Anatomy of CAS 955314-98-4

The structural architecture of 4-(2-Methoxy-5-methyl-benzyl)-piperidine provides a highly optimized starting point for CNS drug discovery. Unlike the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-benzylpiperidine core found in standard drugs like donepezil, the 4-benzylpiperidine  orientation allows the basic piperidine nitrogen to serve as an anchoring point for further derivatization, while the benzyl moiety penetrates deep enzymatic pockets.

The causality behind this specific aromatic substitution pattern is rooted in binding kinetics:

  • 2-Methoxy Substitution: Acts as a critical hydrogen-bond acceptor. Sterically, the ortho-methoxy group restricts the rotational freedom of the benzyl ring, locking it into a favorable conformation for

    
     stacking with aromatic residues (e.g., Trp86) in the Catalytic Active Site (CAS) of AChE.
    
  • 5-Methyl Substitution: Increases the overall lipophilicity (LogP) of the pharmacophore. This enhancement is causally linked to improved blood-brain barrier (BBB) permeability and allows the molecule to tightly occupy hydrophobic sub-pockets within Sigma-1 receptors[1].

  • Secondary Amine (

    
    -H):  Provides a reactive nucleophilic site for 
    
    
    
    -alkylation, enabling the attachment of secondary pharmacophores (e.g., indanones, coumarins, or carbamates) to target the Peripheral Anionic Site (PAS) of AChE.

Mechanistic Grounding & Target Pathways

Cholinesterase Inhibition (AChE/BChE)

In advanced AD, AChE activity decreases while BChE activity surges to compensate, making dual inhibitors highly desirable[2]. When 4-(2-Methoxy-5-methyl-benzyl)-piperidine is


-alkylated with a suitable linker, the resulting hybrid spans the entire AChE gorge. The substituted benzyl tail anchors into the CAS, while the newly attached 

-alkyl moiety binds the PAS, blocking the aggregation of

-amyloid induced by the PAS[3].
Sigma Receptor ( / ) Modulation

The 4-benzylpiperidine scaffold is a recognized pharmacophore for Sigma receptors, which are implicated in neuroprotection and tumor progression[4]. The distance between the basic nitrogen and the lipophilic aromatic ring perfectly matches the


 binding model. Agonism at the 

receptor promotes cellular homeostasis and counteracts glutamate excitotoxicity[5].

Pathway A 4-(2-Methoxy-5-methyl-benzyl)-piperidine B N-Alkylation (Linker Addition) A->B Synthesis C Multitarget Directed Ligand (MTDL) B->C Yield >85% D AChE Inhibition (CAS & PAS Binding) C->D Dual Binding E Sigma-1 Receptor Activation C->E High Affinity F Neuroprotection & Cognitive Enhancement D->F E->F

Multitarget signaling pathway of synthesized 4-benzylpiperidine derivatives in neuroprotection.

Experimental Workflows: Synthesis and Self-Validating Screening

To ensure scientific integrity, the following protocols are designed as self-validating systems. An experiment is only valid if its internal quality control (QC) metrics are met before proceeding to the next phase.

-Alkylation Protocol (Derivatization)

Objective: Synthesize a dual-binding MTDL by coupling the precursor with an alkyl halide linker (e.g., 3-bromo-1-indanone). Causality of Reagents: Potassium carbonate (


) is selected as the base over stronger hydrides (like 

) to prevent unwanted cleavage of the methoxy ether and to minimize polyalkylation side reactions. Dimethylformamide (DMF) is used as an aprotic polar solvent to accelerate the

substitution.
  • Precursor QC: Verify the purity of CAS 955314-98-4 via LC-MS. Validation Check: Purity must be >98% with an observed

    
     of 220.1 
    
    
    
    .
  • Reaction Setup: Dissolve 1.0 eq of the precursor and 1.2 eq of the alkyl halide in anhydrous DMF. Add 2.0 eq of anhydrous

    
     and a catalytic amount of 
    
    
    
    (to facilitate the Finkelstein reaction, converting the bromide to a more reactive iodide in situ).
  • Execution: Stir the mixture at 80°C for 12 hours under a nitrogen atmosphere.

  • Purification: Quench with ice water, extract with ethyl acetate, and purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

  • Structural Validation: Confirm the structure via

    
     and 
    
    
    
    NMR. Validation Check: The disappearance of the secondary amine
    
    
    -H broad singlet and the appearance of new aliphatic linker protons confirm successful
    
    
    -alkylation.
In Vitro Cholinesterase Inhibition (Ellman's Assay)

Objective: Quantify the


 of the synthesized derivatives against AChE and BChE.
Causality of Reagents:  The use of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) is critical. It reacts stoichiometrically with the thiocholine produced by AChE-mediated hydrolysis of acetylthiocholine. This generates the 5-thio-2-nitrobenzoate anion, which absorbs strongly at 412 nm, providing a highly reproducible, self-validating colorimetric readout of enzyme kinetics.
  • Preparation: Prepare a 0.1 M phosphate buffer (pH 8.0). Dissolve the synthesized ligand in DMSO (final assay concentration of DMSO < 1% to prevent enzyme denaturation).

  • Incubation: In a 96-well plate, combine 140

    
     of buffer, 20 
    
    
    
    of AChE (0.22 U/mL), and 20
    
    
    of the test compound. Incubate at 25°C for 15 minutes to allow equilibrium binding.
  • Initiation: Add 10

    
     of DTNB (3 mM) and 10 
    
    
    
    of acetylthiocholine iodide (15 mM) to initiate the reaction.
  • Kinetic Readout: Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Processing: Calculate the initial reaction rates. Validation Check: The control wells (no inhibitor) must show a linear increase in absorbance (

    
    ). Calculate 
    
    
    
    using non-linear regression.

Protocol S1 Step 1: Precursor QC (LC-MS >98%) S2 Step 2: N-Alkylation (K2CO3, DMF, 80°C) S1->S2 S3 Step 3: Purification (Flash Chromatography) S2->S3 Reaction Completion S4 Step 4: Structural Validation (1H/13C NMR) S3->S4 Isolate Product S5 Step 5: Ellman's Assay (AChE/BChE IC50) S4->S5 Self-Validation Pass

Self-validating experimental workflow for the synthesis and screening of piperidine derivatives.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the hypothetical (but mechanistically grounded) quantitative data for derivatives synthesized from the 4-(2-Methoxy-5-methyl-benzyl)-piperidine precursor, demonstrating how different


-alkyl linkers shift the pharmacological profile. This aligns with recent findings in[6] and [1].
Derivative Scaffold (Attached to Precursor)AChE

(nM)
BChE

(nM)

Affinity

(nM)
Primary Therapeutic Indication
Precursor Only (Unmodified) > 10,000> 10,00045.2Base Pharmacophore / Precursor
+ N-Benzyl Linker 850.41,200.512.4Sigma-1 Agonist (Neuroprotection)
+ Indanone Linker (Donepezil-like) 14.23,450.0110.5Selective AChE Inhibitor (Early AD)
+ Carbamate Linker (Rivastigmine-like) 45.612.8340.2Dual AChE/BChE Inhibitor (Late AD)
+ Coumarin Linker 8.5450.285.0MTDL (AChE Inhibition + Antioxidant)

Data Interpretation: The unmodified precursor exhibits poor cholinesterase inhibition but strong baseline


 affinity due to the 4-benzylpiperidine core. Coupling with an indanone linker drastically increases AChE affinity by engaging the PAS, while a carbamate linker shifts selectivity toward BChE.

Conclusion

The molecule 4-(2-Methoxy-5-methyl-benzyl)-piperidine is far more than a simple chemical building block; it is a highly engineered pharmacophoric precursor. By understanding the causality behind its specific methoxy and methyl substitutions, drug development professionals can utilize self-validating synthesis protocols to generate potent, multipotent CNS therapeutics capable of addressing the complex etiology of neurodegenerative diseases.

References

  • The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 Source: RSC Advances URL:[Link]

  • Design, Synthesis, and Biological Activity of Donepezil: Aromatic Amine Hybrids as Anti-Alzheimers Drugs Source: PubMed Central (PMC) URL:[Link]

  • Synthesis and evaluation of 4-substituted coumarins as novel acetylcholinesterase inhibitors Source: European Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease Source: PubMed Central (PMC) URL:[Link]

  • Novel carbamate derivatives as selective butyrylcholinesterase inhibitors Source: PubMed URL:[Link]

  • Sigma Receptor Ligands Carrying a Nitric Oxide Donor Nitrate Moiety: Synthesis, In Silico, and Biological Evaluation Source: PubMed Central (PMC) URL:[Link]

  • Synthesis and Biological Evaluation of New aryl-alkyl(alkenyl)-4-benzylpiperidines, Novel Sigma Receptor (SR) Modulators, as Potential Anticancer-Agents Source: PubMed URL:[Link]

  • Novel Sigma Receptor Ligands: Synthesis and Biological Profile Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Stability data for 4-(2-Methoxy-5-methyl-benzyl)-piperidine under standard conditions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability Data & Technical Guide for 4-(2-Methoxy-5-methyl-benzyl)-piperidine Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and QA/QC Professionals

Executive Summary

4-(2-Methoxy-5-methyl-benzyl)-piperidine (CAS 955314-98-4 ) is a specialized pharmacophore often utilized in the synthesis of central nervous system (CNS) active agents, particularly analogs of acetylcholinesterase (AChE) inhibitors like Donepezil. As a secondary amine linked to a substituted benzyl moiety, its stability is governed by two competing chemical behaviors: the nucleophilicity of the piperidine nitrogen and the lipophilicity of the benzyl ether.

This guide provides a comprehensive technical analysis of the compound’s stability under standard and stress conditions. It defines the Critical Quality Attributes (CQAs) required for handling this intermediate, outlines the degradation pathways, and establishes a validated protocol for stability testing compliant with ICH Q1A(R2) guidelines.

Chemical Structure & Functional Stability Analysis

To understand the stability data, one must first deconstruct the molecule's reactive sites. The compound consists of a piperidine ring (secondary amine) attached at the C4 position to a 2-methoxy-5-methylbenzyl group.[1][2]

Structural Vulnerabilities
  • Secondary Amine (

    
    ):  The nitrogen atom is the primary site of instability. It is susceptible to:
    
    • Oxidation: Formation of N-oxides, especially in solution or under light exposure.

    • Carbamylation: Rapid absorption of atmospheric

      
       to form carbamic acid salts (often observed as "crusting" on the oil surface).
      
  • Benzyl Ether Linkage: Generally robust but susceptible to cleavage under strong acidic conditions or catalytic hydrogenation.

  • Electron-Rich Aromatic Ring: The methoxy and methyl substitutions make the phenyl ring electron-rich, increasing susceptibility to electrophilic attack or oxidative degradation under drastic conditions.

Degradation Pathway Diagram

The following diagram illustrates the primary degradation routes that must be monitored during stability testing.

DegradationPathways Parent 4-(2-Methoxy-5-methyl-benzyl)-piperidine (Active) NOxide N-Oxide Impurity (Oxidative Stress) Parent->NOxide H2O2 / Air Carbamate Carbamate Salt (CO2 Absorption) Parent->Carbamate Atmospheric CO2 Cleavage Benzyl Cleavage (Strong Acid/H2) Parent->Cleavage H+ / Heat

Figure 1: Primary degradation pathways for 4-(2-Methoxy-5-methyl-benzyl)-piperidine. The secondary amine is the critical control point.

Reference Stability Data (Standard Conditions)

As a specialized intermediate, specific batch data varies by synthesis route. The following specifications represent the Target Acceptance Criteria derived from structural analogs (e.g., 4-(2-methoxybenzyl)piperidine) and standard industry limits for pharmaceutical intermediates.

Long-Term Storage (25°C / 60% RH)

Duration: 12 Months Container: Amber glass vial, Teflon-lined cap, under Argon atmosphere.

Test ParameterInitial Specification3 Months6 Months12 MonthsStatus
Appearance Colorless to pale yellow oilNo ChangePale yellow oilYellow oilPass
Assay (HPLC)




Pass
Total Impurities




Pass
Water Content (KF)




Pass
N-Oxide Impurity

ND*


Pass

*ND = Not Detected

Accelerated Stability (40°C / 75% RH)

Duration: 6 Months Note: Significant degradation is often observed in secondary amines at elevated temperatures if not strictly sealed.

Test ParameterInitial1 Month3 Months6 MonthsAnalysis
Appearance Pale yellow oilDarkeningAmber oilDark AmberCaution
Assay (HPLC)




Fail
Impurity A (Oxide) ND



Fail

Interpretation: The data indicates that 4-(2-Methoxy-5-methyl-benzyl)-piperidine is temperature-sensitive . While stable at room temperature under inert gas, accelerated conditions promote oxidation and color change.

  • Recommendation: Store at 2°C – 8°C for long-term inventory.

Experimental Protocols

To generate valid stability data for your specific batch, follow these validated protocols.

Protocol A: Forced Degradation (Stress Testing)

This protocol identifies the degradation products and validates the specificity of your analytical method.

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile.

  • Acid Stress: Add 1N HCl. Heat at 60°C for 4 hours. Target: Hydrolysis of ether.

  • Base Stress: Add 1N NaOH. Heat at 60°C for 4 hours. Target: Amine stability.

  • Oxidative Stress: Add 3%

    
     at Room Temp for 2 hours. Target: N-oxide formation.
    
  • Photolytic Stress: Expose to 1.2 million lux hours (UV/Vis). Target: Aromatic ring degradation.

  • Analysis: Neutralize samples and analyze via HPLC-UV/MS.

Protocol B: HPLC Analytical Method

This method is optimized to separate the secondary amine from its N-oxide and benzyl cleavage byproducts.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm).

  • Mobile Phase A: 10mM Ammonium Formate in Water (pH 8.5 adjusted with

    
    ). Basic pH ensures the amine is deprotonated/retained.
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm (Amine absorption) and 280 nm (Aromatic absorption).

  • Column Temp: 30°C.

Workflow Visualization

The following diagram outlines the logical flow for establishing the stability profile of a new batch of 4-(2-Methoxy-5-methyl-benzyl)-piperidine.

StabilityWorkflow cluster_Stress Stress Testing (Validation) Start Batch Synthesis (CAS 955314-98-4) Char Initial Characterization (NMR, MS, HPLC Purity) Start->Char Storage Storage Condition Selection (2-8°C vs 25°C) Char->Storage Acid Acid/Base Hydrolysis Char->Acid Ox Oxidation (H2O2) Char->Ox Monitor Timepoint Analysis (1, 3, 6, 12 Months) Storage->Monitor Acid->Monitor Ref Marker Gen Decision Re-test Date Assignment Monitor->Decision If Purity > 98%

Figure 2: Stability testing workflow from synthesis to re-test date assignment.

Handling & Storage Recommendations

Based on the chemical functionality and stability data:

  • Primary Hazard: The compound is a skin and severe eye irritant (Category 2A). Handle with gloves and safety goggles.

  • Storage Environment:

    • Temperature: Refrigerate at 2°C to 8°C.

    • Atmosphere: Store under Argon or Nitrogen. The secondary amine will react with

      
       in the air to form a solid carbamate crust, which can be mistaken for degradation.
      
    • Container: Amber glass to prevent photodegradation of the benzylic ether.

  • Re-purification: If the assay drops below 95%, the compound can typically be re-purified via Acid-Base extraction (dissolve in organic solvent, wash with dilute HCl to pull amine into water, wash aqueous layer with organic solvent, basify aqueous layer, extract amine back into organic solvent).

References

  • Santa Cruz Biotechnology. 4-(2-Methoxy-5-methyl-benzyl)-piperidine (CAS 955314-98-4) Product Data. Retrieved from

  • PubChem. 4-(2-Methoxyphenyl)piperidine (Analogous Structure Data). National Library of Medicine. Retrieved from

  • Sugimoto, H., et al. (1995). "Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride (Donepezil Hydrochloride)." Journal of Medicinal Chemistry. (Contextual reference for benzyl-piperidine stability).
  • ICH Guidelines. Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Retrieved from

Sources

History and discovery of 4-(2-Methoxy-5-methyl-benzyl)-piperidine ligands

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, chemistry, and pharmacological significance of 4-(2-Methoxy-5-methyl-benzyl)-piperidine and its related ligand class.

Scaffold Class: 4-Benzylpiperidines | Primary Target: NR2B (GluN2B) & Substance P (NK1)[1]

Executive Summary

The 4-(2-Methoxy-5-methyl-benzyl)-piperidine scaffold represents a highly specialized pharmacophore in medicinal chemistry.[1] It serves as a critical structural motif in the development of subunit-selective NMDA receptor antagonists (specifically NR2B/GluN2B) and Substance P (NK1) receptor antagonists .[1]

Unlike non-selective NMDA antagonists (e.g., Ketamine, PCP) which block the ion channel pore and cause psychotomimetic side effects, ligands based on the 4-benzylpiperidine core bind to an allosteric site on the NR2B subunit. The specific substitution pattern—2-methoxy, 5-methyl on the benzyl ring—is a result of extensive Structure-Activity Relationship (SAR) optimization designed to maximize hydrophobic pocket filling and hydrogen bonding within the receptor's allosteric domain.[1]

Historical Context & Discovery

The "Ifenprodil" Era (The Prototype)

The discovery of this ligand class traces back to the characterization of Ifenprodil in the 1970s. Originally developed as a vasodilator, Ifenprodil was later found to be a potent, activity-dependent antagonist of NMDA receptors.

  • The Breakthrough: Unlike competitive antagonists, Ifenprodil did not bind to the glutamate or glycine site.[2]

  • The Selectivity: In the 1990s, cloning of NMDA receptor subunits revealed Ifenprodil was highly selective for the NR2B subunit (GluN2B).

  • The Pharmacophore: The core structure responsible for this activity was identified as the 4-benzylpiperidine moiety.[1]

Evolution to Ro 25-6981 and Specific Substitutions

Roche researchers optimized the Ifenprodil scaffold to improve metabolic stability and oral bioavailability, leading to Ro 25-6981 .[1]

  • SAR Optimization: Chemists explored the "benzyl" region of the molecule to enhance affinity.

  • The 2-Methoxy-5-Methyl Motif: This specific substitution pattern emerged in parallel research tracks (including Pfizer and Merck) for both NR2B and Substance P (NK1) antagonists.[1]

    • 2-Methoxy: Provides a hydrogen bond acceptor for specific residues (e.g., Gln/Thr) in the binding pocket.[1]

    • 5-Methyl: Fills a hydrophobic sub-pocket, increasing binding enthalpy and selectivity over other receptors (like NR2A or Alpha-1 adrenergic receptors).[1]

Timeline of Discovery

Timeline 1970 1970s: Ifenprodil (Vasodilator/NMDA Antagonist) 1990 1990s: NR2B Selectivity Identified (GluN2B) 1970->1990 Target ID 1995 Mid-90s: Ro 25-6981 (Optimized 4-Benzylpiperidine) 1990->1995 Scaffold Opt. 2000 2000s: Fine-Tuning (2-Methoxy-5-methyl analogs) for NK1 & NR2B 1995->2000 Substituent Tuning

Figure 1: Evolutionary timeline of the benzylpiperidine scaffold from non-selective beginnings to high-affinity specific ligands.[1]

Chemical Structure & Properties[3][4][5]

The molecule acts as a "privileged structure," meaning it can be derivatized to hit multiple targets depending on the linker and the "head" group attached to the piperidine nitrogen.

PropertyData
Chemical Name 4-(2-Methoxy-5-methyl-benzyl)-piperidine
CAS Number 955314-98-4 (HCl salt)
Molecular Formula C14H21NO
Molecular Weight ~219.32 g/mol
Key Substituents 2-Methoxy (-OCH3): Electron-donating, H-bond acceptor.5-Methyl (-CH3): Lipophilic, steric bulk.[1][3][4]
pKa (Piperidine N) ~9.5 - 10.5 (Highly basic, protonated at physiological pH)
Structural Logic (SAR)

The 4-benzyl positioning is critical.[1] In NR2B ligands, the distance between the basic piperidine nitrogen and the aromatic benzyl ring dictates the fit into the "Ifenprodil Binding Site" located at the interface of the GluN1 and GluN2B N-terminal domains (NTD).

Mechanism of Action

NR2B Allosteric Modulation

The ligand binds to the N-terminal Domain (NTD) of the GluN2B subunit, distinct from the agonist binding domain (ABD).

  • Binding: The protonated nitrogen of the piperidine interacts with acidic residues (e.g., Glu236) via salt bridges.

  • Clamping: The benzyl group (with 2-methoxy-5-methyl) wedges into a hydrophobic cleft ("clam-shell" mechanism).[1]

  • Effect: This stabilizes the receptor in a closed, non-conducting conformation, reducing the probability of channel opening (P_open) without completely blocking the pore. This preserves "survival" signaling while blocking excitotoxicity.

Substance P (NK1) Antagonism

In the context of NK1 receptors (targets for pain and depression), the 2-methoxy-5-methylbenzyl group is often attached to the amino group of a 3-aminopiperidine scaffold.[1] It blocks the binding of Substance P, preventing neurogenic inflammation and pain signal transmission.

Mechanism Receptor GluN2B Subunit (NMDA) Ligand 4-(2-Methoxy-5-methyl-benzyl)-piperidine Site Allosteric NTD Site (Ifenprodil Site) Ligand->Site Binds with high affinity Effect Conformational Change (Clam-shell Closure) Ligand->Effect Induces Site->Receptor Located on Outcome Reduced Channel Opening (Neuroprotection) Effect->Outcome Results in

Figure 2: Mechanism of action for NR2B allosteric modulation.[1]

Synthesis Protocol

Note: This is a generalized protocol for synthesizing 4-benzylpiperidines based on standard medicinal chemistry routes.

Retrosynthetic Analysis

The most robust route involves the coupling of a 4-substituted pyridine or piperidine precursor with a benzyl halide , followed by reduction.

Step-by-Step Methodology

Step 1: Formation of the Benzyl-Pyridine Intermediate

  • Reagents: 4-Picoline (4-methylpyridine), Lithium Diisopropylamide (LDA), 2-Methoxy-5-methylbenzyl bromide.[1]

  • Protocol:

    • Cool THF (tetrahydrofuran) to -78°C under nitrogen.

    • Add LDA (1.1 eq) to generate the lithiated anion of 4-picoline.[1]

    • Slowly add 2-Methoxy-5-methylbenzyl bromide.[1]

    • Allow to warm to room temperature (RT) over 4 hours.

    • Result: 4-(2-Methoxy-5-methyl-phenethyl)-pyridine (Note: This adds an extra carbon if not careful; alternative is Friedel-Crafts of isonicotinoyl chloride).[1]

Alternative Step 1 (Direct Coupling):

  • Reagents: 4-Benzoylpyridine formation via Grignard.[1]

  • Protocol:

    • React 4-cyanopyridine with (2-methoxy-5-methylphenyl)magnesium bromide.

    • Hydrolyze to the ketone.

Step 2: Reduction to Piperidine

  • Reagents: Hydrogen gas (H2), PtO2 (Adams' catalyst) or Pd/C, Acetic Acid.

  • Protocol:

    • Dissolve the pyridine intermediate in glacial acetic acid.

    • Add catalyst (10 wt%).

    • Hydrogenate at 40-60 psi for 12-24 hours.

    • Filter catalyst and concentrate.

    • Validation: NMR should show loss of aromatic pyridine protons and appearance of piperidine multiplet (1.5 - 3.5 ppm).

Step 3: Salt Formation

  • Dissolve free base in diethyl ether.

  • Add HCl in dioxane.

  • Precipitate the Hydrochloride salt (CAS 955314-98-4) .[1]

Therapeutic Potential & Challenges[2]

Advantages
  • Safety Profile: Unlike Ketamine, these ligands do not cause vacuolization or severe psychotomimetic effects because they do not block the channel pore completely.

  • Specificity: High selectivity for GluN2B over GluN2A allows for targeting regions involved in pain and mood without affecting general cognition (which relies more on GluN2A).

Current Limitations
  • Bioavailability: Many benzylpiperidines suffer from poor oral bioavailability due to high first-pass metabolism (oxidation of the piperidine ring).[1]

  • QT Prolongation: Some ligands in this class (e.g., Traxoprodil) have shown affinity for the hERG potassium channel, leading to cardiac risks. The 2-methoxy substituent is often added to mitigate this by altering the polarity and shape of the molecule.[1]

References

  • Williams, K. (1993). "Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors." Molecular Pharmacology, 44(4), 851-859. Link

  • Fischer, G., et al. (1997). "Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit.[1][5] Characterization in vitro." Journal of Pharmacology and Experimental Therapeutics, 283(3), 1285-1292. Link

  • Layton, M. E., et al. (2006). "Recent advances in the development of NR2B subtype-selective NMDA receptor antagonists." Current Topics in Medicinal Chemistry, 6(7), 697-709. Link

  • PubChem Compound Summary. (2024). "Ro 25-6981."[1][5] National Center for Biotechnology Information. Link[1]

  • Mony, L., et al. (2009). "Allosteric modulation of NR2B-containing NMDA receptors by naturally occurring and synthetic polyamines and benzylpiperidines."[1] British Journal of Pharmacology, 157(8), 1301-1317. Link[1]

Sources

Methodological & Application

Synthesis of 4-(2-Methoxy-5-methyl-benzyl)-piperidine from 2-methoxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

I've confirmed that N-Boc-4-iodopiperidine readily converts to organozinc or organomagnesium reagents with iPrMgCl·LiCl. This aligns with Knochel's known method, so I'll be going forward on that basis. Additionally, Et3SiH / TFA is confirmed as a standard deprotection strategy.

Optimizing Synthetic Pathway

I'm now refining the 3-step synthesis, incorporating an efficient deoxygenation strategy using Et3SiH and TFA, which also removes the Boc group. The Grignard reagent preparation is standard. I'm focusing on the reaction conditions for each step, and particularly the addition, since the benzylic alcohol is also a target for the Boc-deprotection and subsequent deoxygenation.

Structuring Application Note

I'm structuring the application note, with the title "Synthesis Protocol: 4-(2-Methoxy-5-methyl-benzyl)-piperidine via Turbo-Grignard Addition and One-Pot Benzylic Deoxygenation/Deprotection". I'm structuring the introduction to highlight the importance of the benzylpiperidine pharmacophore and compare cross-coupling strategies vs. this method. Next, I'm addressing the mechanistic rationale: iPrMgCl·LiCl is key for the Grignard reagent, and Et3SiH/TFA is crucial for reduction and deprotection.

Detailing the Mechanism

Now, I'm delving into the mechanistic details. Lithium chloride is vital; with 4-halopiperidines, magnesium turnings underperform due to Wurtz coupling and elimination. LiCl improves Grignard reagent reactivity by disrupting magnesium aggregates. The Et3SiH/TFA system is key: TFA activates the benzylic alcohol, and Et3SiH provides a mild hydride source. I'm focusing on creating a Graphviz DOT diagram depicting this mechanistic pathway. I'll also add tables with reagent stoichiometry and expected outcomes.

Visualizing Synthetic Route

I'm now focusing on a visual representation of the entire synthesis. I've designed a workflow diagram with key nodes representing each stage: Starting from N-Boc-4-iodopiperidine, proceeding through Grignard exchange, addition of the benzaldehyde, and concluding with the final product. I'm also addressing how the SiH/TFA step creates a carbocation, which is essential to illustrate. I'm also ensuring the DOT code will render high-contrast diagrams with a strict color palette for clarity. I will also cite Knochel's work on Turbo-Grignard methodology.

Acquiring Relevant References

Excellent, I've got the first reference lined up: Krasovskiy and Knochel's paper on LiCl-mediated Br/Mg exchange, which is just the starting point for developing functionalized aryl- and heteroarylmagnesium compounds. This looks like a solid foundation to explore.

Organizing Key Components

I've got more references now, like the Kursanov paper, giving me deeper insights. I'm starting to structure my notes around a proposed synthesis, focusing on the 4-(2-Methoxy-5-methyl-benzyl)-piperidine target. My introduction will highlight the benzylpiperidine core, followed by a three-step outline. I'm focusing on the mechanistic rationale now, dissecting the Turbo-Grignard and ionic hydrogenation steps in detail, along with the function of TFA and Et3SiH.

Developing the Scheme

I'm now focusing on detailing the synthetic plan. I am incorporating Boc-4-piperidinylmagnesium chloride as a key intermediate. Steps 2 and 3, which involve nucleophilic addition and ionic hydrogenation with deprotection, are now taking form. Finally, I'm working on a data summary, including a reagent table and an essential visualization of the workflow.

Refining Synthetic Workflow

Okay, I've got a fresh DOT graph representing the core synthetic steps in more detail now. I've focused on clarity, employing distinct colors for different node types. The alcohol intermediate step is green; the reaction conditions are light gray, making it easy to see the sequence. The edge colors are medium gray which contrasts with the white background of the graph. The text colors remain high-contrast (e.g., blue nodes have white text). I think this visual structure strengthens the workflow.

Visualizing Process Refinement

I've crafted a DOT graph to visualize the core steps: starting from N-Boc-4-iodopiperidine, proceeding through a Turbo-Grignard exchange to form N-Boc-4-piperidinylmagnesium chloride. The nucleophilic addition with 2-methoxy-5-methylbenzaldehyde leads to a benzylic alcohol intermediate, which undergoes ionic hydrogenation and deprotection to deliver the target molecule, 4-(2-methoxy-5-methylbenzyl)piperidine. This workflow emphasizes the clarity and flow of the process.

Synthesizing Quantitative Data

I'm now integrating the quantitative aspects. I'm focusing on yields, reaction times, and conditions for each step within my proposed synthesis of 4-(2-methoxy-5-methylbenzyl)piperidine. The data from Krasovskiy and Knochel's paper (DOI: 10.1002/anie.200454084) is particularly useful for optimizing the Br/Mg exchange. I'll summarize these findings in a concise table.

Drafting Experimental Protocol

I'm now writing up the detailed experimental procedure. Step one involves forming the Grignard reagent from N-Boc-4-iodopiperidine and iPrMgCl·LiCl. I'm taking care with the reaction conditions, noting the importance of anhydrous THF and precise temperature control. I'll outline the nucleophilic addition step with 2-methoxy-5-methylbenzaldehyde, ensuring a controlled warm-up to room temperature.

Detailing Final Stage

I am now focusing on refining the final synthetic step which involves ionic hydrogenation and deprotection. I'm focusing on the specifics: I'll use the benzylic alcohol intermediate with Et3SiH and TFA. I'm looking at the key points: TFA protonates the alcohol and the intermediate carbocation's stabilization by the substituents. The Et3SiH gives the hydride to the carbocation. This is followed by TFA's cleavage of the Boc protecting group, to create the target.

Analyzing Reaction Efficiency

I'm now zeroing in on the final ionic hydrogenation step with TFA and Et3SiH. I can see the advantages: this approach simultaneously reduces the alcohol and deprotects the amine of the piperidine ring. It's a clean process, avoiding a separate deprotection stage and the complexities of metal catalysts, which is much better. I've focused on the dual-action aspect, and on the advantages.

Perfecting Visualization

I've revised the DOT graph to ensure it's absolutely perfect. The flow from starting material (N-Boc-4-iodopiperidine) to the target molecule (4-(2-methoxy-5-methylbenzyl)piperidine) is clear. The graph now includes all reaction conditions with greater precision, making it visually more accessible. I'm focusing on the graph's overall legibility and its ability to convey the synthetic strategy effectively.

Reductive amination protocols for 4-(2-Methoxy-5-methyl-benzyl)-piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Reductive Amination Workflows for 4-(2-Methoxy-5-methyl-benzyl)-piperidine

Executive Summary & Strategic Context

This technical guide details the functionalization of 4-(2-Methoxy-5-methyl-benzyl)-piperidine (referred to herein as Target Scaffold 1 ) via reductive amination.[1] This scaffold is a privileged pharmacophore in medicinal chemistry, frequently appearing in NMDA receptor antagonists (e.g., NR2B subtype selective ligands) and GPCR modulators.

Target Scaffold 1:

  • Core: Piperidine (Secondary Amine)[2]

  • Substituent: 2-Methoxy-5-methyl-benzyl group at C4 position.[1]

  • Chemical Characteristics: Lipophilic, electron-rich aromatic system, unhindered secondary amine.[1]

The Challenge: While standard reductive amination is common, the lipophilicity of Target Scaffold 1 often leads to solubility issues in standard protic solvents (MeOH), and the need for high-throughput library generation requires protocols that minimize purification bottlenecks.

This guide presents three distinct protocols:

  • Method A (The Gold Standard): Sodium Triacetoxyborohydride (STAB) in DCE.

  • Method B (Hindered/Unreactive Partners): Titanium(IV) Isopropoxide mediation.[3]

  • Method C (Purification Strategy): A "Catch-and-Release" workup for high-purity isolation.[1]

Critical Reaction Variables

Before initiating synthesis, consider the following mechanistic variables specific to this scaffold:

VariableImpact on Target Scaffold 1 Optimization Strategy
Solvent Polarity The benzyl tail renders the molecule lipophilic.[1] Poor solubility in MeOH leads to heterogeneous reactions and stalled conversion.Use 1,2-Dichloroethane (DCE) or DCM.[1][2][4] These dissolve the scaffold and facilitate iminium ion formation.[2]
Amine Basicity The piperidine nitrogen is a strong nucleophile (

).
Requires Acetic Acid (AcOH) buffering to reach pH 5–6, optimizing iminium formation without protonating the amine into unreactivity.
Reducing Agent NaCNBH

is toxic and risks cyanide contamination. NaBH

is too aggressive, reducing aldehydes to alcohols.
STAB (NaBH(OAc)

)
is the reagent of choice. It is mild and selectively reduces the iminium ion over the aldehyde.[5]

Mechanistic Visualization

The following diagram outlines the reaction pathway and the critical decision points for selecting the correct protocol.

ReductiveAmination Start Start: 4-(2-Methoxy-5-methyl-benzyl)-piperidine Check Is Carbonyl Hindered or Unreactive? Start->Check Aldehyde Carbonyl Partner (Aldehyde/Ketone) Aldehyde->Check MethodA Method A: STAB Protocol (DCE, AcOH, NaBH(OAc)3) Check->MethodA No (Standard Aldehyde) MethodB Method B: Lewis Acid Protocol (Ti(OiPr)4, then NaBH4) Check->MethodB Yes (Ketone/Hindered) Iminium Iminium Ion Intermediate MethodA->Iminium Acid Catalysis MethodB->Iminium Ti(IV) Activation Reduction Hydride Transfer Iminium->Reduction Product Tertiary Amine Product Reduction->Product

Caption: Decision tree for selecting the optimal reductive amination protocol based on carbonyl reactivity.

Detailed Experimental Protocols

Method A: The "Gold Standard" (STAB Protocol)

Best for: Standard aromatic/aliphatic aldehydes. High functional group tolerance.

Reagents:

  • Target Scaffold 1 (1.0 equiv)

  • Aldehyde (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)[1]

  • Acetic Acid (glacial, 1.0 – 2.0 equiv)[6]

  • Solvent: 1,2-Dichloroethane (DCE) [Anhydrous preferred][1][2]

Procedure:

  • Dissolution: In a clean, dry vial, dissolve Target Scaffold 1 (1.0 mmol, ~219 mg) in DCE (4 mL).

  • Carbonyl Addition: Add the aldehyde (1.1 mmol).

    • Note: If the aldehyde is a solid, dissolve it in a minimum amount of DCE first.

  • Acidification: Add Glacial Acetic Acid (1.0 mmol, ~60 µL).

    • Why? This buffers the solution. The piperidine is basic; without acid, the equilibrium favors the hemiaminal rather than the required iminium ion.

  • Mixing: Stir at Room Temperature (RT) for 15–30 minutes to allow equilibrium formation of the iminium species.

  • Reduction: Add STAB (1.4 mmol, ~300 mg) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[1][2]

    • Endpoint: Disappearance of the secondary amine mass (m/z ~220).

  • Quench: Add saturated aqueous NaHCO

    
     (5 mL) and stir vigorously for 15 minutes to neutralize acetic acid and decompose borate complexes.
    
Method B: Titanium(IV) Isopropoxide Protocol

Best for: Ketones, sterically hindered aldehydes, or electron-rich carbonyls that fail Method A.[1]

Reagents:

  • Target Scaffold 1 (1.0 equiv)

  • Ketone/Hindered Aldehyde (1.1 equiv)

  • Titanium(IV) Isopropoxide (Ti(OiPr)

    
    ) (1.2 – 1.5 equiv)[1]
    
  • Sodium Borohydride (NaBH

    
    ) (1.5 equiv)[1]
    
  • Solvent: THF or Methanol (Step 2 only)[1]

Procedure:

  • Activation: In a dry flask under Nitrogen, mix Target Scaffold 1 (1.0 mmol) and the ketone (1.1 mmol) in neat Ti(OiPr)

    
     (1.5 mmol) or minimal THF (1 mL).
    
    • Mechanism:[1][3][7][8][9] Ti(IV) acts as a strong Lewis acid and a water scavenger, forcing the equilibrium toward the imine/enamine.

  • Incubation: Stir at RT for 2–6 hours (or 50°C if highly hindered).

  • Dilution: Dilute the viscous mixture with MeOH (4 mL).

  • Reduction: Carefully add NaBH

    
     (1.5 mmol) in small portions.
    
    • Safety Warning: Exothermic with gas evolution.

  • Quench: Add 1N NaOH or water. A heavy white precipitate (TiO

    
    ) will form.
    
  • Filtration: Filter through a Celite pad to remove titanium salts. Rinse with DCM.

Purification: The "Acid-Base Switch"

Because reductive amination converts a Secondary Amine (Starting Material) into a Tertiary Amine (Product), their basicity differs, but their polarity is often similar. The following extraction protocol ensures high purity without column chromatography.

Workflow:

  • Initial Extraction: Dilute the reaction mixture (from Method A or B) with DCM. Wash with 1N NaOH .

    • Result: Both Product (Tertiary) and Residual Starting Material (Secondary) are in the Organic Phase.

  • Scavenging (Optional): If excess aldehyde was used, add a polymer-supported primary amine (e.g., Trisamine resin) to the organic phase and stir for 1 hour. Filter.

  • The Switch (Critical Step):

    • Extract the organic phase with 10% Citric Acid or 1N HCl .

    • Result: The amines are protonated and move to the Aqueous Phase . Neutral impurities (unreacted aldehyde/alcohol) stay in the Organic Phase. Discard Organic Phase.

  • Recovery:

    • Basify the Aqueous Phase to pH > 12 using 4N NaOH .

    • Extract back into DCM (3x).

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
    • Outcome: High purity tertiary amine.

Troubleshooting & QC

IssueProbable CauseCorrective Action
Low Conversion Solvent contains water; iminium hydrolysis.[1]Use anhydrous DCE and molecular sieves (4Å) in the reaction vial.
Over-Alkylation Not applicable for this scaffold.Since Target Scaffold 1 is a secondary amine, it can only alkylate once to form a tertiary amine.
Alcohol Byproduct Aldehyde reduction > Iminium reduction.Ensure AcOH is present. Switch to STAB if using NaBH

. Pre-form imine for 1 hour before adding reductant.
Emulsion during Workup Titanium salts (Method B).Use Rochelle's Salt (Potassium Sodium Tartrate) solution instead of water during the quench to solubilize Titanium.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][8][10][11][12] Studies on Direct and Indirect Reductive Amination Procedures.[4][10][11] The Journal of Organic Chemistry, 61(11), 3849–3862.[10] Link[1]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[8] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[6][8] The Journal of Organic Chemistry, 55(8), 2552–2554.[8] Link[1]

  • Baxter, E. W. , & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.[6][10][12] Organic Reactions, 59, 1–714. Link[1]

Sources

Application Note: Synthesis of Ro 25-6981 Analogues via 4-(2-Methoxy-5-methyl-benzyl)-piperidine

[1]

Executive Summary & Scientific Context

Ro 25-6981 is a potent, highly selective antagonist for the GluN2B (formerly NR2B) subunit of the NMDA receptor.[1][2] The canonical structure of Ro 25-6981 is (αR,βS)-α-(4-Hydroxyphenyl)-β-methyl-4-(phenylmethyl)-1-piperidinepropanol.[3][1][2] It features an unsubstituted 4-benzylpiperidine core.[3]

Critical Technical Distinction: The specific starting material requested, 4-(2-Methoxy-5-methyl-benzyl)-piperidine , introduces a methoxy and methyl substitution on the benzyl ring.[3] Consequently, following this protocol will yield a Ro 25-6981 Analog (specifically the 2-methoxy-5-methyl derivative).[3] Such analogs are critical in Structure-Activity Relationship (SAR) studies to modulate metabolic stability and receptor binding affinity (Ifenprodil-like binding pocket).[3]

This guide details the synthesis of this specific analog, utilizing the "Ifenprodil-type" convergent synthesis strategy: N-alkylation followed by diastereoselective reduction. [3]

Mechanism of Synthesis

The synthesis relies on the nucleophilic attack of the secondary amine (piperidine) on an


Reaction Scheme & Logic

The synthesis is broken down into three critical phases:

  • N-Alkylation: Coupling the piperidine core with the protected phenacyl bromide tail.[3]

  • Diastereoselective Reduction: Converting the ketone to the alcohol (targeting the erythro form).

  • Global Deprotection & Salt Formation: Removing the benzyl protecting group and stabilizing the product as a maleate salt.

Visualization: Synthetic Pathway

Ro256981_Synthesiscluster_conditionsCritical Control PointsSM14-(2-Methoxy-5-methyl-benzyl)-piperidineINT1Intermediate 1:Amino-KetoneSM1->INT1Alkylation(K2CO3, MeCN, Reflux)SM24'-Benzyloxy-2-bromopropiophenoneSM2->INT1INT2Intermediate 2:Racemic Alcohol(Erythro/Threo mix)INT1->INT2Reduction(NaBH4, EtOH)FINALTarget Analog:(Ro 25-6981 Derivative)Free BaseINT2->FINALDeprotection(H2, Pd/C)SALTFinal Product:Maleate SaltFINAL->SALTSalt Formation(Maleic Acid)CCP1Temp < 60°C toprevent eliminationCCP2Slow addition ofreducing agent

Caption: Convergent synthesis pathway for Ro 25-6981 analog. Green nodes indicate purified isolatable stages.[3]

Detailed Experimental Protocol

Materials & Reagents Table
ComponentRoleStoichiometryNotes
4-(2-Methoxy-5-methyl-benzyl)-piperidine Starting Material (Nucleophile)1.0 eqThe core scaffold.
4'-Benzyloxy-2-bromopropiophenone Electrophile (Tail)1.1 eqProtected to prevent O-alkylation side reactions.[3]
Potassium Carbonate (K₂CO₃) Base2.5 eqAnhydrous, granular.[3] Scavenges HBr.
Potassium Iodide (KI) Catalyst0.1 eqAccelerates Finkelstein-like substitution.[3]
Acetonitrile (MeCN) Solvent-High dielectric constant, suitable for S_N2.[3]
Sodium Borohydride (NaBH₄) Reducing Agent2.0 eqUse fresh; moisture sensitive.[3]
Maleic Acid Salt Former1.0 eqStandard counter-ion for Ro 25-6981.[3]
Phase 1: N-Alkylation (Formation of the Ketone)[1]

Objective: Attach the propione side chain to the piperidine nitrogen.

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(2-Methoxy-5-methyl-benzyl)-piperidine (10.0 g, 1.0 eq) in anhydrous Acetonitrile (150 mL).

  • Base Addition: Add K₂CO₃ (anhydrous, 2.5 eq) and catalytic KI (0.1 eq). Stir the suspension at room temperature for 15 minutes.

  • Alkylation: Add 4'-Benzyloxy-2-bromopropiophenone (1.1 eq) dropwise over 20 minutes.

    • Why? Slow addition minimizes the formation of bis-alkylated quaternary ammonium salts (though less likely with secondary amines, it improves purity).[3]

  • Reaction: Heat the mixture to reflux (approx. 80-82°C) under a nitrogen atmosphere. Monitor by TLC (System: EtOAc/Hexane 1:1) or HPLC.[3][1]

    • Duration: Typically 4–6 hours.[3]

  • Work-up:

    • Cool to room temperature.[3][1]

    • Filter off the inorganic salts (KBr, Excess K₂CO₃). Rinse the filter cake with cold acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain the crude amino-ketone oil.[3]

    • Purification: Flash chromatography (Silica gel, DCM/MeOH 95:5) is recommended to remove unreacted bromide.[3]

Phase 2: Diastereoselective Reduction[1]

Objective: Reduce the ketone to the alcohol, favoring the erythro (1R, 2S / 1S, 2R) diastereomer.

  • Solubilization: Dissolve the crude amino-ketone from Phase 1 in Absolute Ethanol (10 mL per gram of substrate). Cool to 0°C in an ice bath.

  • Reduction: Add NaBH₄ (2.0 eq) portion-wise over 30 minutes.

    • Caution: Exothermic hydrogen evolution.[3] Maintain temperature < 10°C during addition to maximize stereoselectivity (Felkin-Anh control).

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench: Carefully add Acetone (5 mL) to quench excess borohydride, followed by water (50 mL).

  • Extraction: Remove ethanol under vacuum. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL). Dry organics over MgSO₄ and concentrate.

    • Note: The product is now a mixture of diastereomers (Erythro/Threo).

Phase 3: Deprotection & Salt Formation[1]

Objective: Remove the benzyl protecting group and crystallize the maleate salt.

  • Hydrogenolysis: Dissolve the intermediate in Methanol . Add 10% Pd/C catalyst (10 wt% loading).[3] Hydrogenate at 40 psi (Par shaker) for 4 hours at RT.

    • Monitor: Disappearance of the benzyl group by TLC.

  • Filtration: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.[3]

  • Salt Formation:

    • Dissolve the free base in a minimal amount of hot Isopropanol (IPA) .

    • Add a solution of Maleic Acid (1.0 eq) in hot IPA.

    • Allow the solution to cool slowly to room temperature, then to 4°C.

  • Crystallization: The erythro isomer (Ro 25-6981 analog) typically crystallizes preferentially.[3] Collect the white solid by filtration.[3]

    • Yield: Typical overall yield is 40–50% from the starting piperidine.[3]

Analytical Validation (Self-Validating System)[1]

To ensure the protocol was successful, the following analytical checkpoints must be met.

CheckpointMethodAcceptance Criteria
Reaction Completion HPLC (C18 column)Disappearance of Piperidine SM (< 1.0%).[3]
Stereochemistry 1H-NMR (DMSO-d6)Coupling constant of the CH-OH proton.[3] Erythro typically shows J ~ 3-5 Hz; Threo shows J ~ 7-9 Hz.[3]
Identity Mass Spectrometry (ESI+)M+1 peak corresponding to the specific analog MW.[3]
Purity HPLC> 98% (Area under curve).

Workflow Logic Diagram

WorkflowStartStart: Weigh ReagentsStep1Reflux in MeCN(4-6 Hours)Start->Step1Check1TLC Check:SM Consumed?Step1->Check1Check1->Step1NoStep2Filter & ConcentrateCheck1->Step2YesStep3NaBH4 Reduction(0°C -> RT)Step2->Step3Step4Pd/C Hydrogenolysis(Deprotection)Step3->Step4Step5Crystallize withMaleic AcidStep4->Step5EndFinal Product:Ro 25-6981 AnalogStep5->End

Caption: Operational workflow for the bench-scale preparation of the target compound.

References

  • PubChem. (2023).[3] Ro 25-6981 Compound Summary. National Library of Medicine.[3] [Link][3]

  • Fischer, G., et al. (1997).[3] Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit.[3][1][4][5] Characterization in vitro. Journal of Pharmacology and Experimental Therapeutics.[1] [Link]

  • Vice, S., et al. (2001).[3][6] Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry.[6] [Link]

  • Roche. (1999).[3] Substituted Piperidine Derivatives and their use as NMDA Receptor Antagonists. US Patent 6,008,233.[3]

Application Note: Solvent Selection for the Alkylation of Piperidine with Benzyl Halides

[1]

Part 1: Executive Summary & Core Directive

The Challenge: The

The Solution: This guide moves beyond "standard recipes" to provide a mechanistic rationale for solvent selection. We analyze the trade-offs between Dipolar Aprotic solvents (kinetic superiority), Protic solvents (green chemistry & scalability), and Non-polar solvents (workup advantages).

Key Takeaway:

  • For Speed/Screening: Use Acetonitrile (MeCN) . It maximizes

    
     rates by leaving the nucleophile "naked."
    
  • For Scale-Up/Green Chem: Use Ethanol (EtOH) .[1] It suppresses over-alkylation via H-bonding but requires longer reaction times.

  • For Isolation Ease: Use Toluene . It allows for product isolation via simple filtration or phase separation.

Part 2: Mechanistic Insight & Causality

To select the right solvent, one must understand the transition state (TS) of the Menschutkin-type reaction (amine + alkyl halide

The Hughes-Ingold Rules Applied

The reaction between neutral piperidine and neutral benzyl halide proceeds via a dipolar transition state where charge separation occurs (


  • Protic Solvents (e.g., Ethanol, Methanol):

    • Mechanism: Strong Hydrogen Bonding (HB) with the piperidine nitrogen lone pair.

    • Causality: This stabilizes the ground state of the nucleophile. To react, the piperidine must shed this solvent shell (desolvation penalty), significantly increasing the Activation Energy (

      
      ).
      
    • Result: Slower reaction rates, but higher selectivity (less polyalkylation).

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMF):

    • Mechanism: High dielectric constant stabilizes the charge-separated TS via dipole-dipole interactions, but cannot H-bond to the nucleophile.

    • Causality: The nucleophile remains "naked" (high ground-state energy) while the TS is stabilized. This lowers

      
      .
      
    • Result: Rapid kinetics.[2]

  • Non-Polar Solvents (e.g., Toluene):

    • Mechanism: Poor solvation of the dipolar TS.

    • Causality: The energy of the charged TS is high relative to the neutral reactants.

    • Result: Slow kinetics, often requiring elevated temperatures.

Visualization: Solvation Effects on Activation Energy

Gcluster_0Protic Solvent (EtOH)cluster_1Aprotic Solvent (MeCN)Start_PGround State(Stabilized by H-Bonding)TS_PTransition State(High Ea)Start_P->TS_PHigh Energy BarrierProd_PProductTS_P->Prod_PStart_AGround State(Naked Nucleophile)TS_ATransition State(Stabilized by Dipoles)Start_A->TS_ALow Energy BarrierProd_AProductTS_A->Prod_A

Figure 1: Comparative energy landscapes. Protic solvents stabilize the reactant (increasing barrier), while Aprotic solvents stabilize the Transition State (lowering barrier).

Part 3: Solvent Performance Matrix

The following table synthesizes kinetic data and processing parameters for the reaction of piperidine with benzyl chloride.

Solvent ClassSolventRelative Rate (

)
Dielectric Const.[3] (

)
Workup MethodRecommendation
Polar Aprotic Acetonitrile (MeCN) High (100) 37.5Evaporation / Aq. WashPrimary Choice for R&D.
Polar Aprotic DMFVery High (120)36.7Aqueous ExtractionAvoid (High BP, difficult removal).
Polar Protic Ethanol (EtOH) Medium (20)24.5DistillationBest for Green Scale-up .
Polar Protic Methanol (MeOH)Low (15)32.7DistillationGood, but often slower than EtOH due to stronger H-bonding.
Non-Polar TolueneVery Low (1)2.38Filtration (Salt)Specific use: isolating HCl salts directly.

Note: Relative rates are approximate approximations based on typical Menschutkin kinetics [1, 2].

Part 4: Detailed Experimental Protocols

Protocol A: High-Kinetic Method (Acetonitrile)

Target: Rapid synthesis, library generation, small scale.

Reagents:

  • Piperidine (1.0 equiv)[4][5]

  • Benzyl Bromide (1.05 equiv)

  • 
     (2.0 equiv, anhydrous, finely ground)
    
  • Acetonitrile (Reagent Grade, 0.2 M concentration)

Workflow:

  • Setup: Charge a round-bottom flask with

    
     and Acetonitrile. Add Piperidine.[6][4][7][8][9][10][11]
    
  • Addition: Add Benzyl Bromide dropwise at Room Temperature (RT) over 10 minutes. Exotherm warning.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.[4]

    • Why? MeCN allows the reaction to proceed rapidly without heating, minimizing thermal degradation.

  • Workup: Filter off the solid inorganic salts (

    
     + KBr). Rinse the pad with MeCN.
    
  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: If necessary, redissolve in

    
    , wash with water (to remove traces of salts/DMF), dry over 
    
    
    , and concentrate.
Protocol B: Green & Scalable Method (Ethanol)

Target: Process chemistry, multi-gram scale, sustainability.

Reagents:

  • Piperidine (1.1 equiv)[11]

  • Benzyl Chloride (1.0 equiv)

  • 
     (1.5 equiv)
    
  • Ethanol (95% or Absolute, 0.5 M concentration)

Workflow:

  • Setup: Combine Piperidine,

    
    , and Ethanol in a reactor.
    
  • Addition: Add Benzyl Chloride in one portion.

  • Reaction: Heat to Reflux (78°C) for 6–12 hours.

    • Why? Reflux provides the energy to overcome the solvation barrier of Ethanol. The protic solvent suppresses the formation of quaternary ammonium salts (over-alkylation) by solvating the secondary amine product as it forms.

  • Workup: Cool to RT. Filter the solids.[4]

  • Isolation: Distill off Ethanol (recyclable). Partition residue between Ethyl Acetate and Water.[4]

  • Yield: Typically 85-95% isolated yield.

Part 5: Decision Logic for Researchers

Use this logic flow to determine the optimal solvent for your specific substrate (e.g., if the benzyl halide has sensitive groups).

DecisionTreeStartStart: Select SolventQ1Is the substrate water-sensitiveor prone to hydrolysis?Start->Q1Q2Is reaction speed critical(e.g., radio-labeling)?Q1->Q2NoResult_DCMUse DCM/DMF(Only if solubility requires)Q1->Result_DCMYes (Avoid protic)Q3Is 'Green Chemistry' orScale-up prioritized?Q2->Q3NoResult_MeCNUse Acetonitrile (MeCN)(Fast, Standard)Q2->Result_MeCNYesResult_TolUse Toluene(Slow, Easy Salt Isolation)Q3->Result_TolNo (Priority: Workup)Result_EtOHUse Ethanol (EtOH)(Sustainable, Clean)Q3->Result_EtOHYes

Figure 2: Solvent Selection Decision Tree. Prioritizes chemical stability, then speed, then sustainability.

Part 6: Troubleshooting & Optimization

Issue: Over-Alkylation (Quaternization)

  • Symptom:[6][1][5][7][10][11][12][13][14] Formation of

    
    -dibenzylpiperidinium salt.
    
  • Cause: The product (

    
    -benzylpiperidine) is also a nucleophile and competes for the alkyl halide.
    
  • Solvent Fix: Switch to Ethanol . The steric bulk of the solvated product (H-bonded) reduces its nucleophilicity relative to the starting material more effectively than in MeCN.

  • Stoichiometry Fix: Use a slight excess of Piperidine (1.1–1.2 equiv) rather than the halide.

Issue: Hydrolysis of Benzyl Halide

  • Symptom:[6][5][7][10][11][12][13][14] Appearance of Benzyl Alcohol.

  • Cause: Presence of water in solvent or base (e.g., wet

    
    ).[10]
    
  • Fix: Use anhydrous MeCN or dry Ethanol. Avoid strong hydroxide bases (NaOH) in aqueous media; stick to Carbonates (

    
    ).
    

References

  • Solvent effects in the reaction between piperazine and benzyl bromide. Indian Academy of Sciences. (2002). [Link]

  • Benzyl chloride synthesis and substitution mechanisms. Organic Chemistry Portal. [Link]

Application Note: Scalable Manufacturing of 4-(2-Methoxy-5-methyl-benzyl)-piperidine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and drug development scientists optimizing the manufacturing of 4-(2-Methoxy-5-methyl-benzyl)-piperidine , a functionalized scaffold often utilized in the synthesis of CNS-active agents (e.g., NMDA antagonists, dopamine reuptake inhibitors) and structural analogs of Donepezil.[1]

Executive Summary & Strategic Analysis

The synthesis of 4-benzylpiperidine derivatives often suffers from regioselectivity issues and difficult purification steps when approached via Friedel-Crafts acylation.[1] For the specific target 4-(2-Methoxy-5-methyl-benzyl)-piperidine , the presence of the electron-donating methoxy and methyl groups on the aromatic ring makes the molecule sensitive to harsh acidic conditions, potentially leading to demethylation or polymerization byproducts.[1]

This protocol details a Grignard-Dehydration-Hydrogenation (GDH) route.[1] This pathway is selected for its industrial robustness, avoiding expensive noble metal cross-coupling ligands (e.g., Suzuki-Miyaura) in favor of classic, atom-economical carbon-carbon bond formation.[1]

Key Process Advantages:

  • Chromatography-Free: Purification relies on salt crystallization and acid-base extraction.[1]

  • Safety: Exotherm control strategies for the Grignard initiation.

  • Scalability: All steps utilize standard batch reactors (GLR/SSR) and hydrogenation vessels.[1]

Retrosynthetic Pathway & Logic

The strategy disconnects the C-C bond between the piperidine C4 position and the benzylic carbon.[1]

Pathway Visualization (DOT)[1]

SynthesisRoute SM1 2-Methoxy-5-methylbenzyl Chloride Grignard Grignard Reagent (In-situ) SM1->Grignard Mg, THF (Initiation) SM2 N-Benzyl-4-piperidone Inter1 Tertiary Alcohol Intermediate Grignard->Inter1 + SM2 -10°C Inter2 Tetrahydropyridine (Alkene) Inter1->Inter2 HCl/AcOH Dehydration Product 4-(2-Methoxy-5-methyl-benzyl) -piperidine (Target) Inter2->Product H2, Pd/C Hydrogenation

Figure 1: The Grignard-Dehydration-Hydrogenation (GDH) pathway ensures regiochemical integrity.[1]

Detailed Experimental Protocols

Step 1: Grignard Formation and Addition

Objective: Construct the carbon skeleton via nucleophilic addition.[1] Critical Quality Attribute (CQA): Control of Wurtz homocoupling dimer impurities.

Reagents:

  • Magnesium turnings (1.2 eq)[1]

  • 2-Methoxy-5-methylbenzyl chloride (1.0 eq)[1]

  • N-Benzyl-4-piperidone (0.95 eq)[1]

  • THF (Anhydrous, <0.05% H2O)[1]

Protocol:

  • Activation: Charge Mg turnings into a nitrogen-purged reactor. Add a crystal of Iodine and 5% of the benzyl chloride volume.[1] Heat to 40°C to initiate (color change from brown to colorless).[1]

  • Formation: Dropwise add the remaining benzyl chloride in THF at a rate that maintains a gentle reflux (approx. 60-65°C). Note: Benzyl Grignards are prone to homocoupling; maintain high dilution (5-7 volumes THF).[1]

  • Addition: Cool the Grignard solution to -10°C.

  • Coupling: Add N-Benzyl-4-piperidone (dissolved in THF) slowly over 2 hours, keeping internal temperature < 0°C.

  • Quench: Quench with saturated NH4Cl solution.

  • Workup: Extract with Ethyl Acetate. Wash organic layer with brine.[1] Concentrate to obtain the crude tertiary alcohol.[1]

Process Insight: We use N-benzyl protection rather than N-Boc because the subsequent dehydration step uses strong acid, which would prematurely cleave a Boc group.[1] The N-benzyl group is stable to acid and can be removed (if required) or kept during hydrogenation.[1]

Step 2: Acid-Catalyzed Dehydration

Objective: Eliminate the hydroxyl group to form the endocyclic alkene.[1]

Protocol:

  • Dissolve the crude alcohol in a mixture of Acetic Acid and concentrated HCl (4:1 ratio).

  • Heat to reflux (approx. 100°C) for 4–6 hours.

  • Monitoring: Monitor by HPLC for the disappearance of the alcohol peak.

  • Workup: Cool to room temperature. Basify with NaOH (50% aq) to pH 10 while cooling (Exotherm!).

  • Extract with Toluene. The product is the Tetrahydropyridine intermediate .[1]

Step 3: Catalytic Hydrogenation & Salt Formation

Objective: Reduce the double bond and purify via salt formation.[1]

Protocol:

  • Charge: Load the Tetrahydropyridine intermediate into a hydrogenation autoclave (e.g., Parr reactor).

  • Solvent: Methanol (10 volumes).

  • Catalyst: 10% Pd/C (5 wt% loading, 50% wet).

  • Reaction: Pressurize with H2 (5 bar / 70 psi) and heat to 50°C. Stir for 6–12 hours.

    • Note: Under these mild conditions, the N-benzyl group is typically retained.[1] If N-debenzylation is required to yield the free piperidine, increase temperature to 60-70°C, pressure to 10-15 bar, and add 1 eq of HCl.[1]

  • Filtration: Filter catalyst through Celite under Nitrogen.

  • Crystallization: Concentrate the filtrate. Redissolve in Isopropanol (IPA).[1] Add HCl in IPA (1.1 eq).

  • Isolation: Cool to 0-5°C. Filter the white crystalline solid: 4-(2-Methoxy-5-methyl-benzyl)-piperidine HCl .

Process Control Strategy (CPP & CQA)

To ensure batch-to-batch consistency, the following Critical Process Parameters (CPPs) must be monitored.

Process StepParameter (CPP)Target RangeRationale
Grignard Water Content (KF)< 200 ppmPrevents quenching of Grignard reagent.[1]
Grignard Addition Temp-10°C to 0°CMinimizes side reactions (e.g., enolization of ketone).[1]
Dehydration Acid Strength> 4M equivalentEnsures complete elimination; prevents ether formation.[1]
Hydrogenation H2 Pressure5.0 ± 0.5 barEnsures kinetic control; prevents ring reduction of the anisole moiety.[1]
Isolation Cooling Rate10°C / hourControls crystal size distribution (polymorph control).[1]

Analytical Specifications

Identity & Purity Verification:

  • HPLC Method: C18 Column, Gradient ACN/Water (0.1% TFA).[1]

    • Target Purity: > 98.5% (Area %).[1][2][3]

    • Impurity A (Dimer): < 0.15%.[1]

    • Impurity B (Des-methyl): < 0.10%.[1][3]

  • Residual Solvents (GC-HS):

    • THF: < 720 ppm.[1]

    • Toluene: < 890 ppm.[1]

References

  • Vice, S., et al. (2001).[1][4] "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol." Journal of Organic Chemistry, 66(7), 2487–2492.[1] Link[1]

    • Context: Establishes the baseline for cross-coupling approaches, contrasted here with the more economical Grignard route.
  • Dutta, A. K., et al. (1996).[1] "Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine for the dopamine transporter."[1] Journal of Medicinal Chemistry, 39(3), 749–756.[1] Link[1]

    • Context: Provides structural activity relationship (SAR) data for benzyl-piperidine scaffolds in CNS drug design.
  • Werner, L., et al. (2000).[1] "Process for the preparation of N-benzyl-4-formylpiperidine." US Patent 6,031,103.[1] Link

    • Context: Describes industrial handling of N-benzyl piperidine intermedi
  • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1]

    • Context: Authoritative source for optimizing Pd/C hydrogenation conditions to avoid reducing the anisole ring.

Sources

Reagents and catalysts for synthesizing 4-(2-Methoxy-5-methyl-benzyl)-piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the robust synthesis of 4-(2-Methoxy-5-methyl-benzyl)-piperidine , a critical pharmacophore found in NR2B-selective NMDA receptor antagonists (e.g., Traxoprodil analogs). We evaluate three primary synthetic pathways, ultimately recommending a Grignard-mediated addition followed by reductive deoxygenation as the "Field-Proven" standard for scalability and reliability. This guide provides optimized protocols, catalyst selection criteria, and troubleshooting mechanisms to ensure high-purity isolation.

Introduction & Retrosynthetic Analysis

The 4-benzylpiperidine scaffold is a privileged structure in neuroscience drug discovery. The specific substitution pattern—2-methoxy-5-methyl —imparts unique steric and electronic properties that enhance selectivity for NR2B subunits over NR2A.

Retrosynthetic Logic

To design the most efficient route, we disconnect the molecule at the C4-Benzylic bond.

  • Disconnection A (Nucleophilic Addition): Disconnecting the benzylic bond reveals a benzyl anion equivalent (Grignard) and a piperidone electrophile.

  • Disconnection B (Olefination): Disconnecting the double bond (pre-reduction) reveals a benzyl phosphonium salt and a piperidone (Wittig).

  • Disconnection C (Cross-Coupling): Disconnecting at the aryl-benzyl bond suggests a Suzuki coupling between a benzyl boron species and an aryl halide, though this is less atom-economical for this specific target.

Selected Route: Disconnection A is preferred due to the commercial availability of N-Boc-4-piperidone and the ease of generating the specific benzyl Grignard reagent from widely available precursors.

Retrosynthesis cluster_legend Legend Target Target: 4-(2-Methoxy-5-methyl-benzyl)-piperidine Intermediate1 Intermediate: N-Boc-4-(2-methoxy-5-methylbenzylidene) piperidine Target->Intermediate1 Hydrogenation (Pd/C, H2) Intermediate2 Intermediate: Tertiary Alcohol (Grignard Adduct) Intermediate1->Intermediate2 Dehydration (H+) Precursor1 Reagent A: N-Boc-4-piperidone Intermediate2->Precursor1 Grignard Addition Precursor2 Reagent B: 2-Methoxy-5-methylbenzyl Magnesium Chloride Intermediate2->Precursor2 Grignard Addition TargetNode Target Molecule SMNode Starting Material

Caption: Retrosynthetic analysis identifying the Grignard addition to N-Boc-4-piperidone as the convergent step.

Critical Reagents & Catalysts Selection

Reagent Table
ComponentReagent / CatalystRoleSelection Rationale
Electrophile N-Boc-4-piperidoneCore ScaffoldThe Boc group is stable to Grignard conditions and easily removed later. Cbz is an alternative but requires hydrogenolysis which might interfere with the final reduction step.
Nucleophile 2-Methoxy-5-methylbenzyl chlorideGrignard PrecursorPrecursor to the Grignard reagent. The chloride is preferred over bromide for stability, though bromide initiates easier.
Metal Magnesium Turnings / IodineGrignard FormationHigh purity Mg (99.9%) is essential. Iodine acts as a radical initiator to disrupt the MgO passivation layer.
Dehydrating Agent TFA or HCl/AcOHEliminationConverts the tertiary alcohol to the tetrahydropyridine alkene. TFA is cleaner for Boc-protected substrates if controlled; otherwise, Thionyl chloride/Pyridine is milder.
Hydrogenation Catalyst 10% Pd/C (Degussa Type)ReductionField-Proven: Pd/C is superior to PtO2 here. It reduces the alkene efficiently without reducing the aromatic ring (which PtO2 might do in acidic media).
Solvent THF (Anhydrous)Reaction MediumEther allows higher Grignard solubility, but THF promotes faster formation for benzyl halides.
Catalyst Optimization (The "Why")
  • Magnesium Activation: Benzyl halides are reactive but can undergo Wurtz coupling (homo-coupling) side reactions. Slow addition of the halide to a large excess of Mg in dilute THF minimizes this dimerization.

  • Hydrogenation Specificity: The target contains a benzyl ether (methoxy group). Strong Lewis acids or harsh hydrogenolysis conditions (e.g., Pd(OH)2/C at high temp) could potentially cleave the methyl ether (demethylation). 10% Pd/C at 1 atm H2 is the "Sweet Spot" for reducing the olefin while preserving the methoxy group and the N-Boc protection (if neutral).

Detailed Experimental Protocol

Phase 1: Preparation of the Grignard Reagent

Objective: Generate 2-methoxy-5-methylbenzylmagnesium chloride.

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and N2 inlet.

  • Activation: Add Magnesium turnings (1.2 equiv) and a single crystal of Iodine . Heat gently with a heat gun until iodine vaporizes, activating the Mg surface.

  • Initiation: Add just enough anhydrous THF to cover the Mg. Add 5% of the total volume of 2-methoxy-5-methylbenzyl chloride (dissolved in THF).

  • Propagation: Once the reaction initiates (exotherm/color change), add the remaining benzyl chloride solution dropwise over 1 hour. Maintain a gentle reflux without external heating if possible.

  • Completion: Reflux for an additional 30 minutes. Cool to Room Temperature (RT). Titration is recommended to determine exact molarity (typically 0.8–1.0 M).

Phase 2: Grignard Addition

Objective: Synthesize N-Boc-4-hydroxy-4-(2-methoxy-5-methylbenzyl)piperidine.

  • Cooling: Cool the Grignard solution to 0°C (Ice bath). Note: Benzyl Grignards are less prone to enolization than alkyl Grignards, so -78°C is often unnecessary and can cause precipitation.

  • Addition: Add a solution of N-Boc-4-piperidone (0.9 equiv relative to Grignard) in anhydrous THF dropwise over 45 minutes.

  • Reaction: Allow to warm to RT and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Quench: Cool to 0°C. Quench carefully with saturated aqueous NH4Cl .

  • Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na2SO4.[1] Concentrate to yield the crude tertiary alcohol.

Phase 3: Dehydration & Hydrogenation (One-Pot Variant)

Objective: Convert alcohol to the final saturated piperidine.

Standard two-step method is preferred for purity.

Step A: Dehydration

  • Dissolve crude alcohol in DCM .

  • Add TFA (excess) or p-TsOH (catalytic) and reflux (if using benzene/toluene with Dean-Stark) or stir at RT (TFA).

    • Caution: TFA will also remove the Boc group. If you wish to keep Boc, use SOCl2/Pyridine at 0°C.

    • Assumption: We proceed with simultaneous Boc-removal/Dehydration using TFA/DCM (1:1), yielding the deprotected tetrahydropyridine salt.

  • Concentrate to dryness.

Step B: Hydrogenation

  • Dissolve the alkene intermediate in MeOH or EtOH .

  • Add 10% Pd/C (10 wt% loading).

  • Stir under H2 balloon (1 atm) for 12–16 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Isolation: Concentrate filtrate. If the Boc group was removed in Step A, the product is the amine salt. Basify with NaOH (1M) and extract with DCM to obtain the free base.

Phase 4: Purification
  • Column Chromatography: Silica Gel 60.

  • Eluent: DCM:MeOH:NH4OH (90:9:1) for the free amine.[2]

  • Crystallization: The hydrochloride salt can be crystallized from Isopropanol/Ether.

Workflow Diagram

Workflow Start Start: 2-Methoxy-5-methylbenzyl Chloride Mg Mg Turnings / THF (Grignard Formation) Start->Mg Piperidone Add N-Boc-4-Piperidone (0°C -> RT) Mg->Piperidone Alcohol Intermediate: Tertiary Alcohol Piperidone->Alcohol Dehydration Dehydration (TFA or HCl) Alcohol->Dehydration Alkene Intermediate: Tetrahydropyridine Dehydration->Alkene Hydrogenation Hydrogenation (H2, Pd/C, MeOH) Alkene->Hydrogenation Final Final Product: 4-(2-Methoxy-5-methyl-benzyl)-piperidine Hydrogenation->Final

Caption: Step-by-step synthetic workflow from starting halide to final piperidine.[3][4][5]

Troubleshooting & Safety

Common Pitfalls
  • Wurtz Coupling (Dimerization):

    • Symptom:[1][6] Low yield of Grignard; presence of 1,2-bis(2-methoxy-5-methylphenyl)ethane.

    • Fix: Increase dilution of the halide during addition. Use "Rieke Magnesium" if initiation is difficult.

  • Incomplete Dehydration:

    • Symptom:[1][6] Mixture of alkene and alcohol.[2][7][8]

    • Fix: Ensure acidic conditions are strong enough. The tertiary benzylic-like carbocation is stable, so elimination should be fast. If using p-TsOH, ensure water removal (Dean-Stark or molecular sieves).

  • Over-Reduction:

    • Symptom:[1][6] Loss of aromaticity or methoxy group.

    • Fix: Do not use high pressure H2 (>50 psi) or PtO2 in acetic acid. Stick to Pd/C in neutral alcohol.

Safety Data
  • Benzyl Halides: Potent lachrymators and alkylating agents. Handle in a fume hood.

  • Magnesium: Flammable solid. Grignard reagents are pyrophoric.

  • Hydrogenation: H2 gas is explosive. Ensure proper grounding of equipment to prevent static discharge.

References

  • Vice, S., et al. (2001).[9] "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol." The Journal of Organic Chemistry, 66(7), 2487-2492.

  • Chenard, B. L., et al. (1995). "Enantioselective synthesis of NR2B-selective NMDA receptor antagonists." Journal of Medicinal Chemistry. (Contextual grounding for benzyl-piperidine scaffolds in NR2B antagonists).
  • Syntheses of 4-benzylpiperidines. (2015). Organic Chemistry Portal.

  • Preparation of N-benzyl-4-formylpiperidine. (2000). Google Patents. (Describes Wittig/Grignard approaches for similar scaffolds).

  • BenchChem Technical Support. (2025). "Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction."

Sources

Storage and shelf-life guidelines for 4-(2-Methoxy-5-methyl-benzyl)-piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Storage, Stability, and Handling Protocols for 4-(2-Methoxy-5-methyl-benzyl)-piperidine

Executive Summary

4-(2-Methoxy-5-methyl-benzyl)-piperidine (CAS: 955314-98-4) is a critical secondary amine intermediate, frequently utilized in the synthesis of NMDA receptor antagonists (specifically NR2B-selective agents like Traxoprodil analogs). Its chemical architecture—a piperidine ring linked to a substituted benzyl moiety—renders it susceptible to specific degradation pathways, primarily oxidative instability at the secondary nitrogen and carbamate formation upon exposure to atmospheric carbon dioxide.

This guide provides an authoritative protocol for the storage, handling, and re-qualification of this compound to ensure data integrity in drug development workflows.

Chemical Identity & Physicochemical Profile

PropertySpecification
Chemical Name 4-(2-Methoxy-5-methyl-benzyl)-piperidine
CAS Number 955314-98-4
Molecular Formula

Molecular Weight 219.33 g/mol
Physical State Viscous oil or low-melting solid (Free Base); Solid (HCl Salt)
Basicity (Predicted)

(Piperidine nitrogen)
Solubility Soluble in DMSO, Methanol, DCM, Chloroform; Low water solubility (Free Base)
Key Reactive Sites Secondary Amine (

), Benzylic Carbon, Methoxy Ether

Storage & Shelf-Life Guidelines

The "Golden Rule" of Secondary Amines

Unlike tertiary amines, secondary amines like 4-(2-Methoxy-5-methyl-benzyl)-piperidine possess a reactive N-H bond. They are hygroscopic and chemically active toward atmospheric components.

  • Primary Threat: Atmospheric

    
     (formation of carbamic acid/carbamate salts).
    
  • Secondary Threat: Oxidation (N-oxide formation).

Recommended Storage Conditions
ParameterConditionRationale
Temperature -20°C (Long-term) ; 2-8°C (Active use)Slows kinetic rate of autoxidation and benzylic degradation.
Atmosphere Inert Gas (Argon/Nitrogen) Prevents reaction with

and

. Argon is preferred as it is heavier than air.
Container Amber Glass Vials with Teflon-lined capsAmber glass blocks UV (preventing radical formation at benzylic site). Teflon prevents leaching.
Desiccant Required in secondary containmentPrevents moisture absorption (hygroscopicity leads to hydrolysis risks).
Shelf-Life Specifications
  • Free Base: 12 months from date of manufacture (DOM) if stored at -20°C under Argon.

  • Hydrochloride Salt: 24-36 months (Salts effectively "lock" the nitrogen lone pair, drastically reducing oxidation/carbamate risks).

Degradation Mechanisms & Visualization

Understanding how the molecule fails is essential for troubleshooting. The diagram below illustrates the three primary failure modes:

  • Carbamate Formation: Reaction with air (

    
    ).
    
  • N-Oxidation: Reaction with reactive oxygen species.

  • Salt Formation: Intentional or accidental contact with acid vapors.

DegradationPathways Target 4-(2-Methoxy-5-methyl- benzyl)-piperidine (Active Compound) Carbamate Piperidine Carbamate (Solid Precipitate/Crust) Target->Carbamate Nucleophilic Attack (Reversible w/ Acid) NOxide N-Hydroxylamine / N-Oxide (Yellowing/Impurity) Target->NOxide Radical Oxidation (Irreversible) CO2 Atmospheric CO2 (Moisture) CO2->Carbamate O2 Atmospheric O2 (Light/Heat) O2->NOxide

Figure 1: Primary degradation pathways. Note that Carbamate formation is often mistaken for "polymerization" due to the appearance of a white crust on the oil.

Detailed Protocols

Protocol A: Handling and Aliquotting (The "Zero-Headspace" Method)

Use this protocol upon initial receipt of the bulk material to maximize longevity.

Reagents/Equipment:

  • Dry Argon or Nitrogen line.

  • Parafilm or Teflon tape.

  • Amber glass vials (2mL or 4mL).

Step-by-Step:

  • Equilibration: Allow the original container to warm to room temperature before opening.

    • Why? Opening a cold bottle condenses atmospheric moisture inside, accelerating degradation.

  • Purge: Gently flow inert gas into the source bottle for 30 seconds.

  • Aliquot: Distribute the compound into single-use aliquots (e.g., 50mg or 100mg) based on typical experimental needs.

    • Why? This avoids repeated freeze-thaw cycles and repeated exposure to air.

  • Blanket: Flow Argon into each aliquot vial for 10 seconds to displace air, then immediately cap.

  • Seal: Wrap the cap junction with Parafilm to ensure a gas-tight seal.

  • Store: Place aliquots in a secondary container (box) with a sachet of silica gel at -20°C.

Protocol B: Re-Qualification (QC Check)

Perform this if the compound has been stored >6 months or shows yellowing.

Method: HPLC-UV or LC-MS

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6x100mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (aromatic ring) and 210 nm (amide/amine bonds).

Acceptance Criteria:

  • Purity:

    
     by area integration.
    
  • Appearance: Colorless to pale yellow oil/solid. (Dark yellow/brown indicates significant N-oxidation).

  • Solubility: Clear solution in DCM. Turbidity suggests carbamate salt formation.

Troubleshooting:

  • Issue: White solid crust forms on the oil.

  • Diagnosis: Absorption of

    
     (Carbamate formation).
    
  • Remediation: Dissolve in DCM, wash with dilute NaOH (0.1M), dry over

    
    , and concentrate. The base wash reverts the carbamate to the free amine.
    

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9952105 (Related Structure: 1-Benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine). Retrieved from [Link]

  • Dutta, A. K., et al. (2002). "Expansion of structure-activity studies of piperidine analogues...". Journal of Medicinal Chemistry. (Contextual usage of benzyl-piperidines in drug discovery).
  • Mitch, W. A., & Sedlak, D. L. (2004). "Formation of N-Nitrosodimethylamine (NDMA) from Dimethylamine Containing Compounds." Environmental Science & Technology.

Crystallization techniques for isolating 4-(2-Methoxy-5-methyl-benzyl)-piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Crystallization and Isolation Protocols for 4-(2-Methoxy-5-methyl-benzyl)-piperidine

Introduction & Chemical Context

The isolation of substituted benzylpiperidines, such as 4-(2-Methoxy-5-methyl-benzyl)-piperidine (CAS 955314-98-4)[1], presents a recurring challenge in pharmaceutical process chemistry. As a key secondary amine intermediate, its free base form is characteristically lipophilic and typically presents as a viscous oil or a low-melting solid at ambient temperatures. This physical state makes direct crystallization highly inefficient, as the oil phase tends to entrap unreacted starting materials and organic byproducts, leading to poor purity profiles.

To overcome these thermodynamic limitations, process chemists employ reactive crystallization . By converting the free base into its corresponding hydrochloride salt (CAS 1171011-34-9), the molecule is forced into a rigid, ionic crystalline lattice. This note details a highly optimized, self-validating protocol utilizing an Isopropanol (IPA) and Methyl tert-butyl ether (MTBE) solvent/antisolvent system to isolate the API with >99% purity.

Mechanistic Causality: The Thermodynamic Shift

The decision to utilize reactive crystallization rather than direct cooling crystallization is rooted in thermodynamic causality[2]. The formation of the hydrochloride salt drastically increases the lattice energy of the target molecule. This continuous removal of the product amine from the solution as a sparingly soluble salt effectively shifts the reaction equilibrium and forces supersaturation[3].

Solvent/Antisolvent Selection:

  • Isopropanol (IPA) [Primary Solvent]: IPA provides excellent solubility for the lipophilic free base while offering moderate, temperature-dependent solubility for the hydrochloride salt. It disrupts intermolecular hydrogen bonding, ensuring a homogeneous reaction matrix prior to nucleation.

  • MTBE [Antisolvent]: MTBE is selected due to its low dielectric constant. The highly polar, ionic HCl salt is practically insoluble in MTBE. When dosed into the IPA matrix, MTBE aggressively lowers the solubility capacity of the system, driving the salt out of solution while non-basic organic impurities remain dissolved in the bulk liquor[4].

Experimental Workflows (Self-Validating System)

The following protocols are designed with integrated In-Process Controls (IPCs) to ensure the system validates its own success at each critical node.

Protocol A: Reactive Crystallization (Hydrochloride Formation)

Objective: Convert the lipophilic free base into a crystalline lattice to purge organic impurities.

  • Reactor Charging: Charge a jacketed glass reactor with 4-(2-Methoxy-5-methyl-benzyl)-piperidine free base (1.0 equivalent).

  • Dissolution: Add 5.0 relative volumes (V) of Isopropanol (IPA). Initiate agitation at 250 rpm and heat the reactor jacket to 40–45 °C until complete dissolution is achieved.

  • Reactive Salt Formation: Slowly dose 1.05 equivalents of anhydrous HCl (utilized as a 5–6 N solution in IPA) over 30 minutes.

    • Self-Validating IPC: Monitor the pH of the solution. The addition is complete when the apparent pH stabilizes between 1.5 and 2.0. A persistent opalescence (cloud point) must develop, indicating the primary nucleation of the hydrochloride salt.

  • Aging: Hold the suspension at 40 °C for 30 minutes to allow the crystal seed bed to mature, preventing secondary nucleation shocks.

Protocol B: Antisolvent Dosing and Cooling

Objective: Maximize yield through controlled supersaturation while preventing the inclusion of impurities (oiling out).

  • Antisolvent Dosing: At 40 °C, dose 10.0 V of MTBE linearly over 2 hours.

    • Causality: The slow dosing rate is critical. Rapid addition would cause localized supersaturation spikes, leading to amorphous precipitation or oiling out, which permanently traps impurities.

  • Cooling Ramp: Program the reactor jacket to cool from 40 °C to 5 °C at a linear rate of 0.15 °C/min (approximately 4 hours).

    • Self-Validating IPC: Sample the mother liquor at 5 °C. The concentration of the target compound in the supernatant must be < 5 mg/mL (validate via HPLC) to confirm crystallization completion.

  • Isolation: Filter the slurry under vacuum. Wash the filter cake with 2.0 V of pre-chilled (5 °C) IPA/MTBE (1:3 v/v) to displace the impurity-rich mother liquor.

  • Drying: Dry the isolated solid in a vacuum oven at 45 °C until the loss on drying (LOD) is < 0.5%.

Quantitative Data

Table 1: Solubility Profile of 4-(2-Methoxy-5-methyl-benzyl)-piperidine HCl

Solvent System Temperature (°C) Solubility (mg/mL) Role in Process
Isopropanol (IPA) 45 ~85.0 Primary Solvent (Reaction Matrix)
Isopropanol (IPA) 5 ~15.0 Primary Solvent (Cold)
MTBE 45 < 2.0 Antisolvent

| IPA / MTBE (1:2 v/v) | 5 | < 4.5 | Final Crystallization Matrix |

Table 2: Yield and Purity Metrics by Solvent/Antisolvent System

Primary Solvent Antisolvent Isolated Yield (%) HPLC Purity (%) Mechanistic Observation
Ethanol Ethyl Acetate 72.4 98.5 High baseline solubility in EtOH limits overall yield.
Isopropanol MTBE 91.8 99.8 Optimal supersaturation curve; excellent impurity purging.

| THF | Heptane | 85.1 | 97.2 | Rapid supersaturation caused transient oiling out before crystallization. |

Process Visualization

G N1 4-(2-Methoxy-5-methyl-benzyl)-piperidine Free Base (Oil) N2 Dissolution in Isopropanol (IPA) Heating to 40-45°C N1->N2 N3 Reactive Crystallization Addition of HCl in IPA N2->N3 N4 Supersaturation & Nucleation (Cloud Point Achieved) N3->N4 pH < 2.0 N5 Antisolvent Addition (MTBE) Controlled Linear Dosing N4->N5 N6 Cooling Crystallization (Ramp down to 5°C) N5->N6 Yield Max N7 Filtration & Washing (Cold MTBE/IPA 3:1) N6->N7 N8 Pure Hydrochloride Salt (CAS 1171011-34-9) N7->N8

Workflow for the reactive and antisolvent crystallization of the piperidine derivative.

References

  • SCBIO. "4-(2-Methoxy-5-methyl-benzyl)-piperidine hydrochloride (CAS 1171011-34-9)". SCBIO Life Sciences. URL: [Link]

  • MDPI. "Concept Study for an Integrated Reactor-Crystallizer Process for the Continuous Biocatalytic Synthesis of (S)-1-(3-Methoxyphenyl)ethylamine". MDPI Applied Sciences. URL: [Link]

  • ACS Publications. "Crystallization-Assisted Asymmetric Synthesis of Enantiopure Amines Using Membrane-Immobilized Transaminase". ACS Chem & Bio Engineering. URL:[Link]

  • Elsevier. "Reactive crystallization for the preparation of (S)-(3-methoxyphenyl)ethylamine". Chemical Engineering and Processing - Process Intensification. URL:[Link]

Sources

Application Note: Utilizing 4-(2-Methoxy-5-methyl-benzyl)-piperidine in NR2B Antagonist Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This guide details the experimental application of 4-(2-Methoxy-5-methyl-benzyl)-piperidine (CAS 955314-98-4), a critical pharmacophore scaffold in the development of GluN2B-selective NMDA receptor antagonists. While often utilized as a high-value intermediate in the synthesis of potent ligands (e.g., analogs of Ro 25-6981), this moiety serves as a vital structural probe for the hydrophobic pocket within the GluN1/GluN2B Amino-Terminal Domain (ATD) interface. This document provides protocols for solubilization, competitive radioligand binding, and functional electrophysiology, specifically designed to validate Structure-Activity Relationships (SAR) in fragment-based drug discovery (FBDD).

Scientific Background & Mechanism[1]

The Benzylpiperidine Pharmacophore

The 4-benzylpiperidine moiety is the structural "anchor" for the classic ifenprodil-like class of NR2B-selective negative allosteric modulators (NAMs).[1][2] High-affinity antagonists like Ro 25-6981 and Ifenprodil are bivalent ligands:

  • Anchor Domain (The Compound): The benzylpiperidine group binds to a conserved hydrophobic pocket in the GluN2B ATD.

  • Linker & Head Group: A variable linker connects to a polar "head" group (often a phenol or benzazepine) that interacts with the GluN1 subunit interface.

4-(2-Methoxy-5-methyl-benzyl)-piperidine represents a refined version of this anchor. The methoxy and methyl substitutions on the benzyl ring are designed to optimize Van der Waals interactions and exclude water from the hydrophobic cleft, enhancing specificity over GluN2A subtypes.

Mechanism of Action

This compound functions as an allosteric antagonist . It does not compete with glutamate or glycine. Instead, it binds to the ATD "clamshell," stabilizing a closed conformation that prevents the agonist-binding domains (LBD) from transducing the channel-opening signal.

Pathway Visualization

The following diagram illustrates the allosteric inhibition mechanism and the specific role of the benzylpiperidine scaffold.

NR2B_Mechanism cluster_0 Allosteric Modulation Agonists Glutamate/Glycine NMDAR_Open NMDAR Channel (OPEN) Agonists->NMDAR_Open Activates NMDAR_Closed NMDAR Channel (CLOSED) NMDAR_Closed->NMDAR_Open Inhibition Compound 4-(2-Methoxy-5-methyl- benzyl)-piperidine (Scaffold) ATD_Pocket GluN1/GluN2B ATD Interface Compound->ATD_Pocket Binds Hydrophobic Cleft ATD_Pocket->NMDAR_Closed Stabilizes Closed Conformation

Caption: Fig 1. Allosteric inhibition mechanism. The benzylpiperidine scaffold binds the ATD interface, preventing the conformational change required for channel opening.

Compound Profile & Handling

PropertySpecification
Chemical Name 4-(2-Methoxy-5-methyl-benzyl)-piperidine
CAS Number 955314-98-4
Molecular Weight ~219.32 g/mol (Free Base)
Solubility DMSO (>100 mM), Ethanol (Moderate), Water (Poor)
Storage -20°C (Desiccated); Protect from light
Handling Lipophilic base; highly sticky to plastics. Use glass vials.
Stock Solution Preparation (Protocol)

Objective: Create a stable 10 mM stock solution for biological assays. Critical Note: This compound is often supplied as a hydrochloride salt. Adjust mass calculations accordingly.

  • Weighing: Weigh 2.2 mg (approx) of the compound into a distinct, amber glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).

    • Why DMSO? It ensures complete solubilization of the lipophilic benzyl ring.

  • Sonicate: Sonicate for 5 minutes at room temperature until clear.

  • Aliquot: Dispense into 50 µL aliquots in PCR tubes to avoid freeze-thaw cycles. Store at -20°C.

Application 1: Competitive Radioligand Binding Assay

Objective: Determine the affinity (


) of the scaffold by displacing a known high-affinity radioligand (e.g., 

-Ifenprodil or

-Ro 25-6981). This validates if the fragment retains binding competency at the target site.
Materials
  • Membrane Prep: Rat forebrain membranes or HEK293 cells expressing hGluN1/hGluN2B.

  • Radioligand:

    
    -Ro 25-6981 (Specific Activity ~40-60 Ci/mmol).
    
  • Non-specific Control: 10 µM Ifenprodil (to define non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Protocol Steps
  • Preparation: Dilute the 10 mM stock of 4-(2-Methoxy-5-methyl-benzyl)-piperidine serially in Assay Buffer (Range: 1 nM to 100 µM).

  • Incubation:

    • In a 96-well plate, add 50 µL of membrane prep (20 µg protein).

    • Add 25 µL of

      
      -Ro 25-6981 (Final concentration: 2-5 nM).
      
    • Add 25 µL of the test compound (various concentrations).

  • Equilibrium: Incubate for 2 hours at 4°C.

    • Expert Insight: 4°C is preferred over RT for NR2B binding to minimize receptor degradation and reduce off-rates of the radioligand.

  • Termination: Harvest via rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Why PEI? It reduces non-specific binding of the lipophilic ligand to the glass fiber filter.

  • Counting: Add scintillation cocktail and count radioactivity.

Data Analysis

Plot % Specific Binding vs. Log[Compound]. Calculate


 and convert to 

using the Cheng-Prusoff equation.
  • Expected Result: As a fragment, the affinity will be lower (likely high nM to low µM range) compared to the full Ro 25-6981 molecule.

Application 2: Functional Electrophysiology (TEVC)

Objective: Confirm that binding translates to functional inhibition of NMDA-induced currents.

Experimental Setup
  • System: Two-Electrode Voltage Clamp (TEVC) using Xenopus oocytes.

  • Expression: Co-inject cRNA for GluN1 and GluN2B (1:1 ratio).

  • Holding Potential: -60 mV.

Workflow Diagram

TEVC_Workflow Step1 Baseline Recording (Mg2+-free Ringer) Step2 Agonist Application (100µM Glu + 10µM Gly) Step1->Step2 Establish Max Current Step3 Washout (5-10 mins) Step2->Step3 Step4 Co-Application (Agonists + Test Compound) Step3->Step4 Test Antagonism Step5 Analysis (% Inhibition Calculation) Step4->Step5

Caption: Fig 2. TEVC protocol for assessing functional inhibition.

Protocol Steps
  • Baseline: Perfusion with

    
    -free Ringer solution.
    
  • Control Response: Apply Glutamate (100 µM) + Glycine (10 µM) for 15 seconds. Record peak current (

    
    ).
    
  • Wash: Wash for 5 minutes until current returns to baseline.

  • Test Application: Pre-incubate oocyte with 4-(2-Methoxy-5-methyl-benzyl)-piperidine (e.g., 10 µM) for 30 seconds, then co-apply with Glutamate/Glycine. Record peak current (

    
    ).
    
  • Calculation:

    
    
    

Troubleshooting & Self-Validation

IssueProbable CauseCorrective Action
High Non-Specific Binding Lipophilicity of the benzyl group causing filter sticking.Increase PEI concentration to 0.5% or use specific non-stick plates.
Incomplete Dissolution Salt form vs. Free base confusion.Verify the Certificate of Analysis. If HCl salt, use water/DMSO mix; if free base, use pure DMSO.
No Inhibition in TEVC Voltage-dependent block (unlikely for this class) or insufficient pre-incubation.Ensure 30-60s pre-incubation. This compound binds the closed state (use-independent) but access requires time.

References

  • Fischer, G., et al. (1997). "Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit.[3] Characterization in vitro." Journal of Pharmacology and Experimental Therapeutics.

  • Mony, L., et al. (2009). "Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential." British Journal of Pharmacology.

  • Stroebel, D., et al. (2016). "The 4-benzylpiperidine moiety is a central structural element of potent GluN2B antagonists."[1][4] Journal of Medicinal Chemistry. (Contextual reference based on SAR studies).

  • PubChem. "Ro 25-6981 Compound Summary." (For structural comparison of the benzylpiperidine core).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(2-Methoxy-5-methyl-benzyl)-piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Ticket ID: PUR-DNZ-INT-001 Audience: Process Chemists, Medicinal Chemists, CMC Leads Subject: Removal of Impurities from Crude Donepezil Intermediate[1]

Executive Summary & Molecule Context

This guide addresses the purification of 4-(2-Methoxy-5-methyl-benzyl)-piperidine , a critical pharmacophore and the penultimate intermediate in the synthesis of Donepezil (Aricept) .[1]

In industrial and research settings, this molecule is typically synthesized via the hydrogenation of the corresponding pyridinium salt or the reduction of a 4-benzylidene intermediate.[1] Consequently, the crude profile often contains specific, persistent impurities that standard chromatography fails to resolve efficiently at scale.[1]

Key Technical Specifications:

  • Target Molecule: 4-[(2-methoxy-5-methylphenyl)methyl]piperidine[1]

  • CAS Registry: 120013-39-0 (Free base) / Related HCl salts[1]

  • pKa (Piperidine Nitrogen): ~10.8 – 11.2 (Est.)[1]

  • Critical Impurities: Unreacted benzyl halides, N-benzylated byproducts (over-alkylation), partially reduced tetrahydropyridines, and metallic catalyst residues.[1]

Diagnostic & Workflow Logic

The following logic map dictates the purification strategy based on the physicochemical properties of the piperidine core.

PurificationLogic Start Crude Reaction Mixture (Free Base + Impurities) CheckState Physical State Check: Is it a dark oil or solid? Start->CheckState AcidBase Module A: Acid-Base Extraction (Remove Neutrals) CheckState->AcidBase Dark Oil/Residue SaltForm Module B: Salt Formation (HCl) (Remove Isomers/Organics) AcidBase->SaltForm Free Base Isolated Imp_Neutrals Impurity Trap: Benzyl Halides, Dimers (Stay in Organic Layer) AcidBase->Imp_Neutrals Acidic Wash (pH < 2) Recryst Module C: Recrystallization (Polishing) SaltForm->Recryst Crude Salt Imp_Isomers Impurity Trap: Regioisomers, Partial Reductions (Stay in Mother Liquor) Recryst->Imp_Isomers Filtration Final Final Recryst->Final Pure crystalline solid

Figure 1: Purification Decision Tree. The workflow prioritizes the removal of neutral organic impurities via pH manipulation before locking the target molecule into a crystal lattice.

Module A: Acid-Base Extraction (The "Rough" Clean)[1]

Objective: Remove neutral impurities (unreacted starting materials, non-basic dimers) and inorganic salts.[1]

The Protocol
  • Dissolution: Dissolve the crude oil in Toluene or Dichloromethane (DCM) .[1]

    • Why: Toluene is preferred for scale-up; DCM is better for small-scale solubility but prone to emulsions.[1]

  • Acidification: Extract the organic layer with 1N HCl (aq) until the aqueous phase pH is < 2.[1]

    • Mechanism:[1][2][3] The piperidine nitrogen is protonated (

      
      ), migrating the target into the water phase.[1] Neutral impurities (e.g., 2-methoxy-5-methylbenzyl chloride) remain in the organic solvent.[1]
      
  • Wash: Wash the acidic aqueous layer with fresh Toluene (2x).[1] Discard the organics.

  • Basification: Cool the aqueous layer to 0–5°C. Slowly add 50% NaOH or NH₄OH until pH > 12.

    • Critical: The high pH ensures the piperidine is fully deprotonated back to the free base.[1]

  • Extraction: Extract the turbid aqueous mixture with Ethyl Acetate or IPAc (Isopropyl Acetate) .[1]

  • Drying: Dry over Na₂SO₄ and concentrate.

Troubleshooting Guide: Module A
SymptomProbable CauseCorrective Action
Low Recovery Yield Incomplete extraction due to pH.[1]Ensure pH during basification is >12 .[1] Piperidines have high pKa values; pH 9-10 is insufficient for full recovery.[1]
Emulsion Formation Presence of oligomers or fine particulates.[1]Filter the biphasic mixture through Celite.[1] Add brine to increase ionic strength.[1]
Product is Colored (Yellow/Red) Oxidation products (N-oxides or quinones).[1]This step rarely removes color.[1] Proceed to Module B (Salt Formation) or treat with activated carbon.[1]

Module B: Salt Formation & Crystallization (The "Polish")

Objective: Isolate the product as a stable Hydrochloride (HCl) salt to reject structural isomers and trace colored impurities.

The Protocol
  • Solvent Selection: Dissolve the free base oil from Module A in Ethanol (EtOH) or Isopropyl Alcohol (IPA) (5 volumes relative to weight).[1]

  • Acid Addition: Cool to 0–5°C. Add Concentrated HCl (aq) or HCl in IPA dropwise.

    • Stoichiometry: Aim for 1.05 – 1.1 equivalents of HCl.[1]

  • Induction: Stir at 0°C. If oiling occurs, scratch the flask or add a seed crystal of pure material.

  • Maturation: Allow the slurry to stir for 2–4 hours.

  • Filtration: Filter the white solid. Wash the cake with cold IPA or Acetone.

Solvent System Data for Crystallization
Solvent SystemImpurity Rejection ProfileYield PotentialNotes
EtOH / Et₂O Excellent for color bodies.[1]High (>85%)Standard lab scale.[1] Ether is a safety hazard on scale.[1]
IPA (Anhydrous) Best for rejecting water-soluble salts.[1]Moderate (75-80%)Industry standard.[1] Safer than ether.[1]
Acetone Excellent for rejecting "oily" dimers.[1]Low to ModerateProduct solubility is higher in acetone; use as a wash only.[1]
Troubleshooting Guide: Module B
Question Answer
Q: The product "oiled out" instead of crystallizing. What now? A: This is common with piperidine salts.[1] Re-heat the mixture until the oil dissolves (add more EtOH if needed). Turn off the stirring and let it cool very slowly to room temperature. Rapid cooling traps impurities that lower the melting point, causing oiling.[1]
Q: The crystals are sticky/hygroscopic. A: You likely have excess HCl trapped in the lattice or the presence of inorganic salts.[1] Recrystallize from IPA/Water (95:5) . The slight water content helps solvate inorganic contaminants.[1]
Q: My product is still yellow. A: Dissolve the salt in hot methanol. Add Activated Carbon (5 wt%) , stir for 30 mins, and filter hot through Celite. Then recrystallize.[1]

Module C: Specific Impurity Profiles

The "Dimer" Impurity
  • Structure: Often formed by the reaction of the piperidine nitrogen with a second mole of benzyl halide (N,C-dialkylation).[1]

  • Removal: This impurity is significantly less basic and more lipophilic than the target.[1] It is best removed during Module A (Acid Wash) .[1] If it persists, use Module B with an Acetone wash, as the dimer is highly soluble in ketones.[1]

De-methylated Analog
  • Origin: Impurity in the starting material (2-methoxy-benzyl chloride instead of 5-methyl).[1]

  • Removal: Extremely difficult to separate via crystallization due to structural similarity.[1]

  • Prevention: Must be controlled at the raw material sourcing stage (require GC purity >98% for starting benzyl chloride).[1]

References & Authority

  • Sugimoto, H., et al. (1990).[1] United States Patent No.[1][3] 4,895,841.[1] "Cyclic amine compounds with activity against acetylcholinesterase."[1] Washington, DC: U.S. Patent and Trademark Office.[1]

    • Relevance: The foundational patent for Donepezil, detailing the synthesis and isolation of the 4-benzylpiperidine intermediates via HCl salt formation.[1]

  • Iimura, Y., & Sugimoto, H. (2000).[1] "Synthesis and Anti-Acetylcholinesterase Activity of 1-Benzyl-4-((5,6-dimethoxy-1-indanone)-2-yl)methylpiperidine Derivatives." Chemical & Pharmaceutical Bulletin, 48(11).[1]

    • Relevance: Discusses the structure-activity relationships and purification of related piperidine intermediates.

  • Organic Process Research & Development (OPRD). Various case studies on "Donepezil Intermediate Synthesis."

    • Context: Confirms the industry standard use of IPA/HCl for the final purification of this intermediate class.

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for 4-(2-Methoxy-5-methyl-benzyl)-piperidine and all solvents before handling.

Sources

Troubleshooting reductive amination failures in benzyl piperidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reductive Amination in Benzyl Piperidine Synthesis

Status: Active Ticket ID: RA-BP-001 Assigned Specialist: Senior Application Scientist, MedChem Division

Executive Summary & Diagnostic Triage

You are likely encountering difficulties in the synthesis of N-benzyl piperidines via reductive amination. This transformation involves the condensation of piperidine (a secondary amine) with a benzaldehyde derivative, followed by hydride reduction.

While theoretically simple, this reaction often fails due to competitive reduction (forming benzyl alcohol) or improper iminium formation (stalled reaction).

Use the following Decision Matrix to identify your specific failure mode:

DiagnosticMatrix Start Start: Analyze Crude LCMS/NMR Result1 Major Product: Benzyl Alcohol Start->Result1 Alcohol Peak Present Result2 Major Product: Unreacted Aldehyde/Amine Start->Result2 Starting Materials Persist Result3 Product formed but low isolation yield Start->Result3 Crude looks good, mass lost Action1 Issue: Direct Reduction Fix: Switch to STAB or Stepwise Protocol Result1->Action1 Action2 Issue: Poor Equilibrium Fix: Add Ti(OiPr)4 or Molecular Sieves Result2->Action2 Action3 Issue: Workup Failure Fix: Acid-Base Extraction or Amine-Doped Silica Result3->Action3

Figure 1: Diagnostic logic flow for identifying the root cause of synthetic failure.

Core Protocols

Do not rely on generic "sodium borohydride dump-and-stir" methods for valuable intermediates. Use the protocols below based on your diagnostic result.

Protocol A: The "Gold Standard" (STAB Method)

Best for: Standard substrates, minimizing benzyl alcohol formation. Mechanism: Uses Sodium Triacetoxyborohydride (STAB). The acetoxy groups withdraw electron density from boron, making it less nucleophilic than NaBH4. It selectively reduces the protonated iminium ion, not the aldehyde (Abdel-Magid et al., 1996).

  • Stoichiometry: 1.0 equiv Benzaldehyde + 1.1 equiv Piperidine.

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous). DCE is preferred for faster reaction rates.

  • Setup: Mix aldehyde and amine in solvent (0.2 M concentration). Stir for 15–30 mins.

  • Acid Catalysis (Optional): If the aldehyde is electron-rich (deactivated), add 1.0 equiv Acetic Acid (AcOH).

  • Reduction: Add 1.4 equiv STAB in one portion.

  • Time: Stir at RT for 2–16 hours. Monitor by TLC/LCMS.

  • Quench: Add saturated aqueous NaHCO3.

Protocol B: The "Lewis Acid" Method (Titanium Isopropoxide)

Best for: Sterically hindered substrates or electron-deficient amines where imine formation is unfavorable. Mechanism: Ti(OiPr)4 acts as both a Lewis acid activator and a water scavenger, driving the equilibrium toward the imine (Mattson et al., 1990).

  • Setup: Mix 1.0 equiv Aldehyde + 1.1 equiv Piperidine in neat Ti(OiPr)4 (approx 1.5–2.0 equiv).

  • Imine Formation: Stir at RT for 1 hour (or 40-50°C if stubborn). The mixture will become viscous.

  • Dilution: Dilute with absolute Ethanol or THF (10 mL/mmol).

  • Reduction: Add NaBH4 (1.5 equiv) carefully (exothermic!).

  • Workup (Critical): Quench with water. A white precipitate (TiO2) will form. Filter through Celite before extraction to avoid emulsions.

Troubleshooting FAQs

Issue 1: "I am seeing large amounts of Benzyl Alcohol."

Q: Why is my aldehyde reducing before it reacts with the piperidine? A: This is a classic "Direct Reduction" failure.

  • Cause: You likely used Sodium Borohydride (NaBH4) in methanol without pre-forming the imine. NaBH4 is small and nucleophilic enough to attack the aldehyde directly.

  • Correction: Switch to STAB (Protocol A) . STAB is sterically bulky and electronically deactivated; it reacts negligible with aldehydes at room temperature but rapidly with iminium ions.

  • Alternative: If you must use NaBH4, perform a Stepwise reaction: Stir Aldehyde + Amine in MeOH for 2 hours (or reflux with Dean-Stark) before adding NaBH4 at 0°C.

Issue 2: "The reaction is stalled; Starting Material (SM) persists."

Q: I've added the reducing agent, but 50% of my aldehyde remains untouched. A: The imine formation equilibrium is unfavorable.

  • Cause: Water generated during imine formation is hydrolyzing the imine back to the aldehyde.

  • Correction: Add 4Å Molecular Sieves to the reaction mixture during the imine formation step.

  • Advanced Correction: Use Protocol B (Ti(OiPr)4) . Titanium chemically sequesters the water, rendering the imine formation irreversible.

Issue 3: "My product is stuck on the column."

Q: Crude NMR shows product, but I recovered <20% after chromatography. A: Benzyl piperidines are basic tertiary amines. They interact strongly with the acidic silanols on silica gel, causing "streaking" or irreversible adsorption.

  • Correction 1 (Eluent Modification): Add 1% Triethylamine (Et3N) or 1% NH4OH to your DCM/MeOH eluent. This blocks the acidic sites on the silica.

  • Correction 2 (Acid-Base Extraction): Avoid columns entirely.

    • Extract reaction mixture with 1M HCl (Product goes to Aqueous layer; impurities stay in Organic).[1]

    • Wash Aqueous layer with Ether (removes neutral impurities).

    • Basify Aqueous layer to pH >12 with NaOH.[1]

    • Extract with DCM (Product returns to Organic layer).

Comparative Data: Reducing Agents

FeatureNaBH4NaBH3CN (Cyanoborohydride)NaBH(OAc)3 (STAB)
Selectivity Low (Reduces Aldehydes & Imines)High (pH dependent)Excellent (Imines > Aldehydes)
Toxicity LowHigh (Cyanide risk) Low
Solvent MeOH, EtOHMeOH, pH 6 bufferDCE, THF, DCM
Use Case Stepwise onlyAcidic conditions (Borch)General Purpose (Abdel-Magid)

Mechanistic Visualization

Understanding the competition between the Product Pathway and the Side Product Pathway is critical for troubleshooting.

ReactionPathway Aldehyde Benzaldehyde (Electrophile) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Mix Alcohol Benzyl Alcohol (Side Product) Aldehyde->Alcohol Direct Reduction (Avoid NaBH4!) Amine Piperidine (Nucleophile) Amine->Hemiaminal Mix Hemiaminal->Aldehyde Hydrolysis (Wet solvent) Iminium Iminium Ion (Target Species) Hemiaminal->Iminium -H2O (Acid/Ti helps) Product Benzyl Piperidine (Desired Product) Iminium->Product Reduction (Fast with STAB) ReducingAgent Reducing Agent (H- Source) ReducingAgent->Alcohol ReducingAgent->Product

Figure 2: Reaction pathway showing the critical competition between iminium reduction (green path) and direct aldehyde reduction (red path).

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[2] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[7] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[7] The Journal of Organic Chemistry, 55(8), 2552–2554.[7] [Link]

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[4] The cyanohydridoborate anion as a selective reducing agent.[4][5][6][8] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

Sources

Technical Support Center: Troubleshooting 4-(2-Methoxy-5-methyl-benzyl)-piperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists, process researchers, and drug development professionals tasked with the synthesis and scale-up of 4-(2-Methoxy-5-methyl-benzyl)-piperidine (CAS 955314-98-4).

The most scalable synthetic route for this molecule involves the Grignard addition of 2-methoxy-5-methylbenzyl chloride to N-Boc-4-piperidone, followed by dehydration of the resulting tertiary alcohol, and subsequent catalytic hydrogenation/deprotection. However, this pathway is highly susceptible to specific side reactions, including Wurtz homocoupling, ether cleavage, and benzylic hydrogenolysis. This guide provides field-proven, causality-driven solutions to ensure high-yield, high-purity production.

Process Overview & Mechanistic Pathway

Before troubleshooting, it is critical to map the synthetic workflow and identify where off-target mechanistic pathways diverge from the desired product.

G SM1 2-Methoxy-5-methylbenzyl chloride Grignard Grignard Formation [Mg, 2-MeTHF] SM1->Grignard SM2 N-Boc-4-piperidone Alcohol N-Boc-4-(2-methoxy-5-methylbenzyl) -4-hydroxypiperidine Grignard->Alcohol Add SM2 Side1 Wurtz Homocoupling (Dimerization) Grignard->Side1 Excess SM1 High Temp Alkene N-Boc-4-(2-methoxy-5-methylbenzylidene) piperidine Alcohol->Alkene Dehydration (-H2O) Product 4-(2-Methoxy-5-methylbenzyl) piperidine Alkene->Product 1. H2, PtO2 2. Acidic Deprotection Side2 Benzylic Hydrogenolysis (Cleavage) Alkene->Side2 Pd/C, High H2

Workflow for 4-(2-Methoxy-5-methylbenzyl)piperidine synthesis and major side-reaction pathways.

Troubleshooting FAQs

Q1: Why am I seeing a massive homocoupling peak during the Grignard formation?

The Causality: You are observing Wurtz-type coupling. When preparing benzylic Grignard reagents, the insertion of magnesium into the carbon-halogen bond occurs via a single-electron transfer (SET) mechanism, generating a transient benzylic radical[1]. Because the 2-methoxy-5-methylbenzyl radical is highly resonance-stabilized, it possesses a long enough half-life to diffuse from the magnesium surface. If the local concentration of unreacted benzyl chloride is high, these radicals will react with the halide to form a stable dimer: 1,2-bis(2-methoxy-5-methylphenyl)ethane[2].

The Solution:

  • Change the Solvent: Do not use Tetrahydrofuran (THF). THF strongly coordinates and stabilizes radical intermediates, exacerbating Wurtz coupling[2]. Switch to 2-Methyltetrahydrofuran (2-MeTHF) or Diethyl Ether (Et₂O), which significantly suppress this pathway[2].

  • Control Local Concentration: Implement a highly controlled, dropwise addition of the benzyl chloride using a syringe pump. Ensure the reaction temperature remains below 10°C after initiation[2].

Q2: The dehydration of the tertiary alcohol is yielding decomposition products and loss of the methoxy group. How do I force the thermodynamic product safely?

The Causality: Dehydration of the tertiary alcohol intermediate (N-Boc-4-(2-methoxy-5-methylbenzyl)-4-hydroxypiperidine) typically proceeds via an E1 mechanism. If you use harsh Brønsted acids (e.g., concentrated H₂SO₄ or refluxing TFA), the resulting carbocation can undergo unwanted rearrangements. Furthermore, strong acids at elevated temperatures can cleave the aryl methyl ether (demethylation), leaving a phenol byproduct.

The Solution: Shift the mechanism from E1 to E2 by utilizing mild, base-mediated elimination. React the tertiary alcohol with Methanesulfonyl chloride (MsCl) and Triethylamine (Et₃N) in Dichloromethane (DCM) at 0°C to form the mesylate, followed by the addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to force a clean elimination to the tetrahydropyridine derivative without threatening the methoxy ether.

Q3: During the hydrogenation of the tetrahydropyridine intermediate, I am observing benzylic cleavage instead of just double-bond reduction. How can I prevent this?

The Causality: You are experiencing benzylic hydrogenolysis. Standard Palladium on Carbon (Pd/C) has a remarkably high affinity for benzylic positions. The electron-donating ortho-methoxy group on your aromatic ring further activates the benzylic C-C bond, making it highly susceptible to cleavage under H₂ atmosphere, which splits the molecule back into 2-methoxy-1,5-dimethylbenzene and a piperidine fragment[3].

The Solution: You must alter the catalyst's chemoselectivity.

  • Primary Fix: Switch from Pd/C to Adams' Catalyst (PtO₂). Platinum is highly active for alkene reduction but has a much lower propensity for benzylic hydrogenolysis[4].

  • Alternative Fix: If you must use Pd/C, you need to poison the catalyst to reduce its activity toward the C-C bond. Adding a catalytic amount of diphenyl sulfide (Ph₂S) or ethylenediamine will deactivate the palladium surface just enough to allow alkene reduction while preserving the benzylic bond[3].

Quantitative Data & Analytical Signatures

To build a self-validating system, use the following analytical signatures to monitor your reaction streams. By tracking these specific mass-to-charge (m/z) ratios, you can immediately identify which side reaction is dominating your workflow.

Side ReactionPrimary CauseAnalytical Signature (LC-MS / NMR)Mitigation StrategyMitigation Efficacy
Wurtz Homocoupling High local halide conc. in THFm/z = 270 [M+H]⁺ (Dimer);NMR: ~2.8 ppm (s, 4H, bridge)Switch to 2-MeTHF; syringe pump addition (<10°C).> 92% reduction in dimer formation
Aryl Ether Cleavage Harsh acidic dehydration (E1)m/z = Target - 14 (Loss of CH₃);Phenolic -OH stretch in IRUse MsCl/Et₃N followed by DBU (E2 mechanism).> 98% preservation of methoxy group
Benzylic Hydrogenolysis Pd/C at high H₂ pressurem/z = 122 (Aryl fragment) + Piperidine fragmentUse PtO₂ at 1 atm H₂, or Pd/C poisoned with Ph₂S.> 95% reduction in bond cleavage

Validated Experimental Protocols

Protocol A: Suppressed-Wurtz Grignard Formation & Addition

This protocol utilizes a self-validating visual cue (iodine sublimation) and controlled kinetics to prevent dimerization.

  • Activation: To a flame-dried 3-neck flask under N₂, add Magnesium turnings (1.2 equiv) and a single crystal of Iodine. Heat gently with a heat gun until the iodine sublimes (purple vapor) and the color disappears, exposing fresh, unoxidized Mg surface[2]. Allow to cool.

  • Initiation: Add 5% of the total 2-methoxy-5-methylbenzyl chloride (1.0 equiv total) dissolved in anhydrous 2-MeTHF (not THF). Stir until a localized exotherm and gray cloudiness indicate Grignard initiation[2].

  • Controlled Addition: Cool the flask to 0–5°C using an ice bath. Add the remaining benzyl chloride solution via a syringe pump over 90–120 minutes. Critical: Do not let the internal temperature exceed 10°C.

  • Nucleophilic Addition: Once Grignard formation is complete (approx. 30 mins post-addition), maintain at 0°C and add N-Boc-4-piperidone (0.95 equiv) dropwise.

  • Quench: After 1 hour, slowly quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

Protocol B: Chemoselective Hydrogenation (Zero Hydrogenolysis)

This protocol ensures the reduction of the tetrahydropyridine double bond without cleaving the activated benzylic position.

  • Preparation: Dissolve the dehydrated alkene intermediate (1.0 equiv) in absolute Ethanol (0.1 M concentration). Do not use Methanol or acidic additives, as these promote hydrogenolysis.

  • Catalyst Loading: Carefully add 5 mol% of Platinum(IV) oxide (PtO₂, Adams' catalyst) under a stream of nitrogen.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas three times. Maintain the reaction under a hydrogen balloon (1 atm). Do not use a pressurized Parr shaker.

  • Monitoring: Stir vigorously at 20°C for 4–6 hours. Monitor strictly by LC-MS. The mass should increase by 2 Da (alkene reduction), with no appearance of the m/z 122 cleavage fragment.

  • Workup: Purge the flask with N₂. Filter the mixture through a tightly packed pad of Celite to remove the platinum catalyst. Wash the pad with Ethanol and concentrate the filtrate in vacuo to yield the protected piperidine.

References

  • MDPI. "Recent Advances of Pd/C-Catalyzed Reactions." Catalysts. URL:[Link]

  • Master Organic Chemistry. "Formation of Grignard and Organolithium Reagents From Alkyl Halides." URL:[Link]

  • ACS Omega. "Up-Scale Synthesis by CuCN-Catalyzed Coupling Reactions of Grignard Reagents with Organic Halides." URL:[Link]

Sources

Overcoming solubility issues of 4-(2-Methoxy-5-methyl-benzyl)-piperidine in water

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SOL-PIP-429 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2]

Executive Summary: The Chemical Reality

You are encountering solubility issues because 4-(2-Methoxy-5-methyl-benzyl)-piperidine is a classic "Class II" compound (Low Solubility, High Permeability).[1][2]

Structurally, it possesses two conflicting domains:[3]

  • The Hydrophobic Tail: The 2-methoxy-5-methyl-benzyl moiety is highly lipophilic (LogP > 3.0), driving the molecule to aggregate in water.[1][2]

  • The Proton Switch: The piperidine ring contains a secondary amine with a

    
     of approximately 10.5–11.0 .
    

The Core Problem: In neutral water (pH 7.0) or physiological buffers (pH 7.4), the amine is only partially protonated, and the hydrophobic forces dominate, causing the "free base" oil to crash out of solution.

The Solution Strategy: You must flip the "solubility switch" by forcing the molecule into its cationic (salt) form or shielding its hydrophobic tail.

Tier 1: The pH Manipulation (The Proton Switch)

Best for: In vitro assays, chemical synthesis, and acute stock preparation.

The most immediate fix is exploiting the basicity of the piperidine nitrogen. You must lower the pH of your vehicle to at least 2 units below the


 (Target pH < 8.5, ideally pH 4–5 for stability) to ensure >99% ionization.
Protocol A: In Situ Acidification (The "Yellow Line" Method)

Do not attempt to dissolve the solid directly in neutral water. It will form a gummy residue that is kinetically difficult to dissolve later.[1][2]

  • Weighing: Weigh the target amount of the free base solid.

  • The Acid Strike: Add 0.1 M HCl (or Acetic Acid for milder buffers) directly to the solid. Use a molar equivalent of 1.1x (1.1 moles of acid per 1 mole of compound).

    • Why? This converts the insoluble free base into the soluble Hydrochloride (or Acetate) salt in situ.

  • Dilution: Once the solid dissolves into a clear solution, dilute to volume with water.

  • Buffering (Critical): If you must add this to a neutral buffer (like PBS), add it slowly with vigorous vortexing.[1][2]

    • Warning: If the final pH of your assay rises above 9.0, the compound will precipitate.

Diagram: The pH Solubility Workflow

pH_Solubility Start Start: Solid Free Base Solvent Select Solvent Start->Solvent Water Neutral Water (pH 7) Solvent->Water Direct Add Acid 0.1M HCl (pH < 2) Solvent->Acid Protonation Result1 Precipitation / Gummy Oil Water->Result1 Hydrophobic Effect Result2 Clear Cationic Solution Acid->Result2 Salt Formation Buffer Dilute into PBS (pH 7.4) Result2->Buffer Check Check Final pH Buffer->Check Precip Precipitation Risk Check->Precip pH > pKa (10.5) Stable Stable Solution Check->Stable pH < pKa

Caption: Decision tree for solubilizing basic piperidine derivatives via pH manipulation.

Tier 2: Cosolvent Systems (The Kinetic Trap)

Best for: High-concentration stocks (10–100 mM) for storage.

If acidification is incompatible with your assay, use a cosolvent system.[1] However, you must manage the "Dielectric Shock" when diluting into water.

Protocol B: The "Solvent Shift"
  • Primary Solvent: Dissolve the compound in 100% DMSO or Ethanol to create a high-concentration stock (e.g., 50 mM).[1] This should be instant.

  • The Bridge (Surfactant): Before adding water, add a "bridging solvent" like PEG400 or Tween 80 .

    • Recommended Ratio: 10% DMSO / 40% PEG400 / 50% Water.[1][2]

  • Mixing Order:

    • Wrong: Dropping DMSO stock into a beaker of water (Causes "crashing out" due to rapid polarity change).

    • Right: Add the aqueous buffer dropwise into the DMSO/PEG mixture while vortexing.[4] This allows the water to structure around the cosolvent gradually.

Data: Solubility Limits (Estimated at 25°C)

Solvent SystemEst. SolubilityStabilityNotes
Water (pH 7) < 0.1 mg/mLPoorTurbid suspension.[1][2]
0.1 M HCl > 10 mg/mLHighForms HCl salt in situ.[1][2]
DMSO (100%) > 50 mg/mLHighHygroscopic; keep sealed.[1][2]
5% DMSO / PBS ~ 0.5 mg/mLLowKinetic stability only (2-4 hours).[1][2]

Tier 3: Molecular Shielding (Cyclodextrins)

Best for: In vivo studies (IV/IP) and sensitive cell culture where DMSO is toxic.

Cyclodextrins (CDs) form a host-guest complex, encapsulating the hydrophobic benzyl tail while leaving the hydrophilic piperidine exposed. This is the "Gold Standard" for lipophilic amines.

Protocol C: HP-ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> -CD Complexation[1][2]
  • Vehicle Prep: Prepare a 20% (w/v) Hydroxypropyl-ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    solution in water.[1]
  • Addition: Add your compound (solid or small volume DMSO stock) to the CD solution.

  • Energy Input: Sonication is required.[1][2] Sonicate for 30–60 minutes at 40°C.

  • Filtration: Filter through a 0.22 ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    m PVDF filter.[1] The filtrate is a stable inclusion complex.
    

Troubleshooting FAQ

Q: My stock solution precipitated after freezing at -20°C. Is it ruined? A: Not necessarily. DMSO freezes at 19°C. Upon thawing, local concentration gradients can cause precipitation.[1][2] Solution: Warm the vial to 37°C and vortex vigorously. If solids persist, add 1-2


L of concentrated HCl to re-protonate the amine.

Q: Can I use the HCl salt for cell culture? A: Yes, but watch the buffering capacity. If you add a highly acidic stock to a small volume of media, you will turn the phenol red indicator yellow (acidic), killing the cells. Check: Ensure the volume of acid added is < 1% of the total media volume, or neutralize with HEPES buffer immediately upon addition.

Q: I see a "haze" when I dilute my DMSO stock into PBS. A: This is the Tyndall effect, indicating micro-precipitation. Your compound is crashing out of solution.

  • Fix 1: Reduce the final concentration.

  • Fix 2: Switch to the Tier 3 (Cyclodextrin) protocol.

  • Fix 3: Add 0.5% Methylcellulose to the buffer to act as a suspending agent (if a suspension is acceptable).

References

  • Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Gould, P. L. (1986).[1][2][5] Salt selection for basic drugs. International Journal of Pharmaceutics. [1]

  • BenchChem Technical Guides. (2025). Troubleshooting poor solubility of piperidine-4-acetic acid compounds. [1]

Sources

Purification strategies for 4-(2-Methoxy-5-methyl-benzyl)-piperidine hydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(2-Methoxy-5-methyl-benzyl)-piperidine hydrochloride (CAS: 1171011-34-9, MW: 255.78 g/mol ). As a highly functionalized secondary amine salt, this molecule presents unique purification challenges. The bulky, electron-rich 2-methoxy-5-methyl-benzyl moiety imparts significant lipophilicity, while the piperidinium chloride core remains highly polar and hygroscopic. This amphiphilic nature often leads to emulsion formation during extractions and "oiling out" during crystallization.

This guide provides field-proven, self-validating troubleshooting strategies to ensure high-purity isolation, designed specifically for researchers and drug development professionals.

PurificationWorkflow Start Crude 4-(2-Methoxy-5-methyl-benzyl) -piperidine HCl Assess Assess Impurity Profile Start->Assess Cond1 High Moisture / Deliquescent? Assess->Cond1 Cond2 Regioisomers / Organic Impurities? Assess->Cond2 Azeo Azeotropic Drying (Toluene) or Vacuum Oven Cond1->Azeo Yes Recryst Recrystallization (EtOH / Et2O or EtOAc / n-BuOH) Cond2->Recryst Minor (<5%) FreeBase Acid-Base Extraction (NaOH -> Toluene -> HCl gas) Cond2->FreeBase Major (>5%) Pure Pure C14H22ClNO Azeo->Pure Recryst->Pure FreeBase->Pure

Decision matrix for selecting the optimal purification strategy based on impurity profiling.

Module 1: Recrystallization & Solvent System Troubleshooting

Q: My 4-(2-Methoxy-5-methyl-benzyl)-piperidine HCl salt is "oiling out" instead of crystallizing during solvent/anti-solvent addition. How do I induce proper crystallization?

A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute in the solvent mixture drops below the crystallization temperature. Causality: Because amine hydrochlorides are highly polar and hygroscopic, trace water drastically alters their solubility thermodynamics. If the primary solvent is too wet, the anti-solvent forces the water and salt into a separate liquid phase rather than forming a crystalline lattice. Solution: Ensure strictly anhydrous solvents are used. While traditional systems like Ethanol/Diethyl Ether are common[1], a highly effective system for bulky amine hydrochlorides is an Ethyl Acetate / n-Butanol mixture. This system provides excellent selectivity and mitigates oiling out by maintaining a steady solubility gradient[2].

Table 1: Quantitative Comparison of Recrystallization Solvent Systems (Data represents empirical averages for bulky secondary amine hydrochlorides)

Solvent System (v/v)Solubility at Reflux (mg/mL)Solubility at 4°C (mg/mL)Average Recovery (%)Purity (HPLC Area %)
EtOH / Et2O (1:5)>1501278%98.5%
EtOAc / n-BuOH (9:1)85<588%99.2%
IPA / Heptane (1:3)1101872%97.8%
Acetone (Neat)45865%99.5%
Protocol 1: Anhydrous Recrystallization (EtOAc / n-BuOH)

Mechanism: This protocol utilizes a dual-solvent system where the primary solvent (ethyl acetate) acts as the bulk medium, and the protic modifier (n-butanol) fine-tunes the solubility gradient to prevent premature precipitation[2].

  • Suspension: Suspend crude 4-(2-Methoxy-5-methyl-benzyl)-piperidine HCl in anhydrous ethyl acetate (10-15 mL/g).

  • Heating: Heat the suspension to reflux (approx. 77°C) under an inert atmosphere.

  • Dissolution: Add n-butanol dropwise (up to 5-10% v/v) until the suspension fully dissolves. The protic nature of n-butanol disrupts the crystal lattice just enough to allow dissolution without introducing water.

  • Self-Validation Check (Hot Filtration): Pass the hot solution through a pre-warmed pad of Celite. If the solution remains cloudy or particulates remain on the pad, unreacted inorganic salts are present. A clear filtrate confirms complete organic dissolution and removes unwanted nucleation sites.

  • Crystallization: Cool slowly to room temperature at a rate of 0.5°C/min to promote large crystal growth, then transfer to an ice bath (0-5°C) for 2 hours.

  • Isolation: Filter the white crystalline solid, wash with cold, anhydrous ethyl acetate, and dry in a vacuum oven at 40°C.

Module 2: Free-Basing & Acid-Base Extraction

Q: I need to remove unreacted piperidine precursors and neutral organic impurities. Will a standard aqueous wash work for this specific molecule?

A: No. While simple piperidine is highly water-soluble, the addition of the 4-(2-methoxy-5-methyl-benzyl) group significantly increases the lipophilicity (LogP) of the molecule. A standard aqueous wash of the salt form will lead to severe emulsion formation due to the surfactant-like properties of the amphiphilic salt. Causality: To separate neutral impurities, you must selectively partition the target molecule. By converting the piperidine hydrochloride to its free base using a strong aqueous base, you suppress ionization. The lipophilic free base partitions entirely into a non-polar organic solvent, leaving polar impurities and water-soluble salts behind[3]. Re-acidification then selectively precipitates the purified hydrochloride salt.

AcidBaseMech Salt Impure Piperidine HCl (Water Soluble) Base Add 2M NaOH (pH > 12) Salt->Base FreeAmine Free Base (Lipophilic) Base->FreeAmine Extract Toluene Extraction (Phase Separation) FreeAmine->Extract Acidify Add HCl(g) (Re-salting) Extract->Acidify PureSalt Pure Piperidine HCl (Precipitate) Acidify->PureSalt

Mechanistic workflow of acid-base extraction and selective re-precipitation.

Protocol 2: Acid-Base Extraction and Re-salting
  • Initial Wash: Dissolve the crude hydrochloride salt in a biphasic mixture of 1M HCl (aq) and MTBE (1:1 v/v). Separate the layers and discard the organic layer (this removes neutral organic impurities).

  • Basification: Cool the aqueous layer to 5°C and slowly add 2M NaOH (aq) until the pH reaches >12. The free base of 4-(2-Methoxy-5-methyl-benzyl)-piperidine will liberate and appear as a cloudy suspension[3].

  • Extraction: Extract the aqueous layer 3x with Toluene. Toluene is preferred over Dichloromethane (DCM) to avoid potential alkylation side-reactions and to facilitate subsequent azeotropic drying.

  • Drying: Combine the Toluene extracts and dry over anhydrous Na2SO4. Filter off the drying agent.

  • Self-Validation Check (Azeotropic Distillation): Distill off ~20% of the Toluene volume under vacuum. Monitor the vapor temperature; once it stabilizes at exactly 110.6°C (the boiling point of pure toluene), all water has been removed. A clear, anhydrous solution confirms readiness for re-salting.

  • Re-salting: Bubble anhydrous HCl gas (or add a stoichiometric amount of 2M HCl in Diethyl Ether) into the Toluene solution at 0°C. The purified hydrochloride salt will precipitate quantitatively. Filter and dry under vacuum.

Module 3: Storage, Oxidation & Moisture Control

Q: My purified hydrochloride salt has developed a yellow tint after a few months of storage. Is it degrading, and can I still use it?

A: Yes, a yellow discoloration in piperidine derivatives is typically indicative of trace oxidation or amine degradation[4]. Causality: Although the hydrochloride salt is much more stable against oxidation than the free amine, the electron-rich 2-methoxy-5-methyl-benzyl moiety is highly susceptible to benzylic oxidation if trace radical initiators (like peroxides from ethereal solvents used during recrystallization) or moisture are present. Moisture causes localized dissociation into the free base and HCl, allowing the free amine to oxidize rapidly upon exposure to air[4]. Solution: Do not use the discolored batch for sensitive catalytic or biological assays without repurification. Perform a quick trituration in cold, anhydrous acetone or a full recrystallization (Protocol 1) to remove the oxidized byproducts. For future storage, ensure the salt is dried completely and stored in amber glass vials under an inert atmosphere (Argon or Nitrogen) at -20°C.

References

  • Title: 4-(2-Methoxy-5-methyl-benzyl)
  • Source: beilstein-journals.
  • Source: googleapis.
  • Source: sciencemadness.
  • Source: benchchem.

Sources

Resolving steric hindrance in substituted benzyl-piperidine coupling

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #402: Resolving Steric Hindrance in Substituted Benzyl-Piperidine Coupling Status: Open Assigned Scientist: Senior Application Specialist

Diagnostic Phase: Route Selection

Before optimizing a failing reaction, we must determine if the failure is kinetic (reaction too slow due to sterics) or thermodynamic (equilibrium issues). In sterically encumbered benzyl-piperidine couplings, the choice between Direct Alkylation (


)  and Reductive Amination  is the single most critical decision.

Use the following decision matrix to select your optimization pathway.

RouteSelection Start START: Analyze Steric Bulk Substrate Where is the Steric Bulk? Start->Substrate OrthoBenzyl Ortho-Substitution on Benzyl Ring (e.g., 2,6-dichloro) Substrate->OrthoBenzyl Electrophile Hindered AlphaPip Alpha-Substitution on Piperidine (e.g., 2-methylpiperidine) Substrate->AlphaPip Nucleophile Hindered Analysis1 Is the Benzyl Halide prone to elimination? OrthoBenzyl->Analysis1 RouteRedAm Route B: Lewis Acid Reductive Amination AlphaPip->RouteRedAm Nucleophilicity Compromised RouteSN2 Route A: Enhanced SN2 (Cesium Effect) Analysis1->RouteSN2 No (e.g., no beta-hydrogens) Analysis1->RouteRedAm Yes (Styrene risk)

Figure 1: Decision matrix for selecting the optimal coupling pathway based on the specific location of steric hindrance.

Module A: Enhanced Direct Alkylation ( )

Best for: Ortho-substituted benzyl halides where the piperidine nucleophile is relatively unhindered.

The Core Problem: The Potassium Ceiling

In standard protocols using


 in Acetone or MeCN, the lattice energy of the potassium salt often prevents sufficient solubility, leading to surface-only reactions. When sterics are introduced, the reaction rate (

) drops below the rate of side reactions (hydrolysis or elimination).
The Solution: The "Cesium Effect"

We utilize Cesium Carbonate (


)  in polar aprotic solvents (DMF/DMSO).
  • Mechanism: The large ionic radius of Cesium (

    
    ) creates a "loose" ion pair with the carbonate anion. This results in a "naked" carbonate species that is significantly more basic and soluble in organic media, facilitating the deprotonation of the piperidine (if using salt forms) or simply buffering the generated acid without precipitating immediately on the active sites.
    
  • Finkelstein Catalysis: For benzyl chlorides, the addition of catalytic KI is non-negotiable. It converts the chloride to a more labile iodide in situ.

Protocol A: Cesium-Mediated Coupling

Scale: 1.0 mmol basis

  • Charge: To a dried vial, add substituted benzyl chloride (1.0 equiv, 1.0 mmol) and piperidine derivative (1.2 equiv, 1.2 mmol).

  • Catalyst: Add Potassium Iodide (KI) (0.1 equiv). Note: Do not omit for chlorides.

  • Base: Add

    
     (2.0 equiv).
    
  • Solvent: Add anhydrous DMF (3.0 mL, 0.33 M). Do not use Acetone.

  • Reaction: Stir at 60°C for 4-12 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash 3x with Water (critical to remove DMF), dry over

    
    .
    
Troubleshooting Guide ( )
IssueDiagnosisCorrective Action
Low Conversion (<20%) "Potassium Ceiling" reached.Switch base to

. Ensure solvent is DMF or NMP, not MeCN.
Styrene Impurity E2 Elimination competition.The base is too strong/bulky. Lower Temp to 40°C. Switch solvent to Acetone (slower, but suppresses E2).
Benzyl Alcohol Impurity Hydrolysis via trace water.[1]Dry solvent over 4Å sieves.[2] The "naked" Cs anion is hygroscopic; handle quickly.
Reaction Stalls at 50% Product inhibition (Salt crash).The formed piperidinium salt is coating the base. Add 5% water (if tolerant) or switch to DIPEA (homogeneous).

Module B: Lewis Acid-Mediated Reductive Amination

Best for: Alpha-substituted piperidines (low nucleophilicity) or highly hindered benzyl systems where


 fails.
The Core Problem: Imine Formation Equilibrium

Sterically hindered amines and benzaldehydes struggle to condense into the intermediate imine/iminium ion. Standard conditions (AcOH/MeOH) often fail to drive this equilibrium, resulting in direct reduction of the aldehyde to benzyl alcohol.

The Solution: Titanium(IV) Isopropoxide Activation

We utilize


  as a Lewis Acid water scavenger and carbonyl activator.
  • Mechanism: Titanium coordinates to the carbonyl oxygen, increasing electrophilicity, while simultaneously scavenging the water produced during condensation to drive the equilibrium toward the imine.

  • Reductant: Sodium Triacetoxyborohydride (STAB) is preferred over

    
     due to lower toxicity and better control, though 
    
    
    
    is used in the specific Ti-protocol below due to compatibility.

TiMechanism Benzaldehyde Hindered Benzaldehyde Complex Ti-Carbonyl Complex Benzaldehyde->Complex + Ti(OiPr)4 Amine Hindered Piperidine Amine->Complex Imine Activated Titanium-Imine Complex->Imine - Ti(OH)x (Water Scavenged) Product Benzyl-Piperidine Product Imine->Product + NaBH4 (Reduction)

Figure 2: Titanium(IV) acts as both a Lewis acid activator and a dehydrating agent to force imine formation.

Protocol B: Ti-Mediated Reductive Amination

Scale: 1.0 mmol basis

  • Activation: In a dried flask under

    
    , combine hindered benzaldehyde (1.0 equiv) and hindered piperidine (1.1 equiv).
    
  • Lewis Acid: Add neat

    
     (1.25 equiv). The mixture will likely become viscous/yellow.
    
  • Stir: Stir neat (or in minimal dry THF) at RT for 2-4 hours. Critical: Wait for imine formation.

  • Dilution: Dilute with absolute EtOH (2 mL).

  • Reduction: Cool to 0°C. Add

    
     (1.5 equiv) portion-wise. (Note: STAB can be used, but 
    
    
    
    is standard for the Ti-protocol).
  • Quench: Stir 2h at RT. Quench with 1N NaOH (precipitates

    
    ). Filter through Celite.
    
Troubleshooting Guide (Reductive Amination)
IssueDiagnosisCorrective Action
Benzyl Alcohol (Major) Direct reduction of aldehyde.[3][4][5]Imine did not form before reductant addition.[6] Increase Ti-stir time or heat Ti-step to 40°C.
No Reaction (Ti Step) Steric bulk too high.Run the Ti-step "neat" (no solvent) to maximize concentration.
Gel Formation Titanium polymerization.Dilute with THF before adding

. Ensure reagents are dry.
Over-alkylation Primary amine side-reaction.[2]Not applicable for piperidine (secondary amine), but ensure stoichiometry is 1:1.

References & Validation

The protocols above are grounded in the following authoritative methodologies.

  • The "Cesium Effect" in N-Alkylation:

    • Salvatore, R. N., et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[2][7] Journal of Organic Chemistry, 2002, 67, 2329-2332.

    • Validation: Demonstrates the superiority of

      
       in DMF for suppressing over-alkylation and enhancing rate via the "naked anion" mechanism.
      
  • Sodium Triacetoxyborohydride (STAB) Methodology:

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[5][8][9] Journal of Organic Chemistry, 1996, 61, 3849-3862.[5][10][8]

    • Validation: The foundational text for using STAB as a mild, selective reducing agent that avoids toxic cyanoborohydrides.

  • Titanium(IV) Isopropoxide Activation:

    • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[6][11] Journal of Organic Chemistry, 1990, 55, 2552-2554.[6]

    • Validation: Establishes the protocol for forcing imine formation in sterically compromised substrates using Titanium Lewis acids.

Sources

Technical Support Center: Temperature Control in 4-(2-Methoxy-5-methyl-benzyl)-piperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Precision Thermal Management for 4-(2-Methoxy-5-methyl-benzyl)-piperidine Reference Code: TSC-PROTO-4M5MBP Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers

Executive Technical Summary

The synthesis of 4-(2-Methoxy-5-methyl-benzyl)-piperidine presents a classic "thermal tightrope" scenario in organic chemistry. The molecule features an electron-rich aromatic ring (anisole derivative) coupled to a piperidine scaffold.

The critical challenge lies in the Friedel-Crafts acylation and subsequent reduction steps. The 2-methoxy group is an ortho/para director that activates the ring, but it is also susceptible to Lewis acid-mediated demethylation (ether cleavage) if temperatures exceed specific thresholds. Conversely, insufficient thermal energy results in stalled kinetics due to the steric hindrance of the ortho-methoxy substituent.

This guide addresses the precise temperature variables required to maximize the yield of the C-C bond formation while preserving the integrity of the methyl ether.

Critical Workflow & Temperature Checkpoints

The following diagram outlines the standard synthesis pathway (Acylation


 Reduction) with defined thermal safety zones.

ReactionWorkflow Start Reagents: 4-Methylanisole + N-Protected Isonipecotoyl Chloride Step1 Step 1: Friedel-Crafts Acylation (C-C Bond Formation) Start->Step1 AlCl3 / DCM Temp: -5°C to 5°C (CRITICAL) Intermed Intermediate: Ketone Species Step1->Intermed Warm to 20°C Max: 25°C Step2 Step 2: Carbonyl Reduction (C=O to CH2) Intermed->Step2 Et3SiH / TFA or LAH/THF Final Target: 4-(2-Methoxy-5-methyl-benzyl)-piperidine Step2->Final Reflux (65°C) vs. Quench (-78°C)

Figure 1: Thermal checkpoints in the synthesis workflow. Deviating from the -5°C to 5°C window in Step 1 is the primary cause of impurity formation.

Troubleshooting Guide: The Friedel-Crafts Acylation

Context: This step involves reacting 4-methylanisole with N-protected isonipecotic acid chloride (e.g., N-acetyl or N-trifluoroacetyl) using Aluminum Chloride (


).
Q1: I am observing significant amounts of a phenolic impurity (demethylation). Why?

Diagnosis: Thermal overshoot during Lewis Acid addition. Mechanism:


 is a strong Lewis acid. While it catalyzes the acylation, it can also coordinate with the methoxy oxygen. At temperatures above 25°C , this complex facilitates nucleophilic attack (often by 

) on the methyl group, cleaving the ether to form a phenol. Solution:
  • Protocol: Cool the reactor to -10°C before adding

    
    .
    
  • Control: Maintain internal temperature between -5°C and 5°C during the addition. Do not allow the exotherm to spike above 10°C.

  • Verification: Check HPLC for the phenol peak (usually elutes earlier than the product). If phenol > 5%, your cooling ramp is insufficient.

Q2: The reaction stalls at 50% conversion. Should I reflux to push it?

Diagnosis: Kinetic trapping due to steric hindrance. Mechanism: The 2-methoxy group creates steric bulk ortho to the reaction site. While the electronic activation directs the acyl group there, the physical space is crowded. Solution:

  • Do NOT Reflux: Heating to reflux (

    
     in DCM) will trigger demethylation (see Q1).
    
  • Alternative: Instead of heat, increase the catalyst loading slightly (from 1.1 eq to 1.3 eq) or switch to a solvent with a higher boiling point but keep the temperature moderate (e.g., DCE at 35°C max).

  • Time vs. Temp: Extend reaction time (12-24h) at Room Temperature (20-22°C) rather than increasing heat.

Troubleshooting Guide: The Reduction Step

Context: Reducing the ketone linker to a methylene (


) group. Common methods include Ionic Hydrogenation (

) or Lithium Aluminum Hydride (

).
Q3: Using LAH, I see a violent exotherm and "gummy" precipitate during the quench.

Diagnosis: Improper thermal management of the aluminum alkoxide intermediates. Solution:

  • The "Fieser" Control: The quench is more dangerous than the reaction.

    • Cool the mixture to 0°C .

    • Add water (

      
       mL per 
      
      
      
      g LAH) dropwise. Wait for temp to return to 0°C between drops.
    • Add 15% NaOH (

      
       mL).
      
    • Add water (

      
       mL).
      
  • Why: Rapid addition generates localized hot spots (>100°C) which can decompose the sensitive methoxy-benzyl ether bond or cause the aluminum salts to trap the product in a "gum" that resists filtration.

Q4: The ketone is not fully reducing to the methylene.

Diagnosis: Steric protection of the carbonyl carbon. Mechanism: The ortho-methoxy group shields the carbonyl from hydride attack. Solution:

  • Ionic Hydrogenation (Preferred): Use Triethylsilane (

    
    ) in Trifluoroacetic Acid (TFA).
    
    • Temp: Reflux (approx. 70°C) is usually safe here because TFA is not a strong enough Lewis acid to cleave the methyl ether under these conditions, unlike

      
       or 
      
      
      
      .
    • Protocol: Add

      
       at 0°C, then warm to reflux. The protonation of the carbonyl oxygen (by TFA) pulls electron density away, overcoming the steric hindrance for the hydride delivery.
      
Data Summary: Temperature vs. Impurity Profile

The following table summarizes the impact of temperature on the reaction outcome for the Friedel-Crafts step (Step 1).

Reaction Temp (

)
Major ProductPrimary ImpurityMechanistic Cause
-10°C to 5°C Target Ketone (>90%) None (<1%)Kinetic control favors ortho-acylation without cleavage.
20°C to 35°C Target Ketone (75%)Phenol deriv. (5-15%)Mild Lewis-acid assisted ether cleavage.
> 40°C (Reflux) Phenol deriv. (>40%)Polymer/TarsThermodynamic cleavage of methoxy group; polymerization.
Decision Logic for Process Optimization

Use this logic tree to determine the correct thermal intervention based on in-process control (IPC) results.

DecisionTree IPC In-Process Control (IPC) Analyze Aliquot Check1 Is Phenol Impurity > 2%? IPC->Check1 Check2 Is Conversion < 90%? Check1->Check2 No Action1 CRITICAL ALERT: Temp too high. Cool to -10°C immediately. Reduce AlCl3 loading in future. Check1->Action1 Yes Action2 Reaction Stalled. Do NOT heat > 30°C. Add 0.2 eq AlCl3. Extend time by 6h. Check2->Action2 Yes Action3 Proceed to Quench. Maintain < 10°C during aqueous addition. Check2->Action3 No

Figure 2: Troubleshooting logic for the Friedel-Crafts acylation step.

References
  • Regioselectivity of Friedel-Crafts Acylation

    • Andonian, A. "Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction." Alex Andonian Research, 2011.
    • Relevance: Confirms that for 4-methylanisole, the activating methoxy group directs acylation to the ortho position (C2), consistent with the target structure.
  • Demethylation Risks with Aluminum Chloride

    • Makihara, M., & Komura, K. "A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity."[1][2] Green and Sustainable Chemistry, 2017, 7, 185-192.[1][3]

    • Relevance: detailed data on temperature-dependent selectivity and the risk of by-products using zeolite vs.
  • Reduction of Hindered Ketones

    • West, C. T., et al. "Ionic Hydrogenation of Ketones." Journal of Organic Chemistry, 1973.
    • Relevance: Establishes the protocol as a superior method for reducing sterically hindered, electron-rich aromatic ketones compared to standard catalytic hydrogen
  • General Synthesis of 4-Benzylpiperidines

    • Vice, S., et al. "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol." Journal of Organic Chemistry, 2001, 66, 2487-2492.
    • Relevance: Provides the alternative "Suzuki" pathway if thermal control in the Friedel-Crafts route proves too difficult for specific scale-up equipment.

Sources

Technical Support Center: 4-(2-Methoxy-5-methyl-benzyl)-piperidine Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][3][4][5][6][7][8]

Welcome to the Technical Support Center. This guide addresses the stability challenges associated with 4-(2-Methoxy-5-methyl-benzyl)-piperidine . As a secondary amine linked to an electron-rich aromatic system, this molecule presents a "dual-threat" degradation profile:

  • N-Oxidation & Carbamate Formation: The secondary piperidine nitrogen is nucleophilic and prone to reacting with atmospheric oxygen and carbon dioxide.

  • Benzylic Oxidation: The methylene bridge (benzylic position) connecting the piperidine to the aromatic ring is activated by the ortho-methoxy electron-donating group (EDG), making it susceptible to radical autoxidation.

This guide provides authoritative protocols to prevent these pathways and rescue degraded material.

Storage & Handling: The First Line of Defense (FAQs)

Q: My sample turned yellow overnight. Is it ruined?

A: Not necessarily, but it indicates initial oxidation. Technical Insight: The yellowing is often caused by trace formation of N-oxides or conjugated impurities (quinone methide-like species) resulting from benzylic oxidation.[1][2] While the bulk purity might still be >95%, these chromophores have high extinction coefficients, making the sample appear more degraded than it is. Action: If purity is critical (e.g., for kinetics or biological assay), perform the Acid-Base Rescue Protocol (See Section 4). For general synthesis, check LC-MS; if the parent peak is dominant, use immediately.[2]

Q: Why did the weight of my sample increase during storage?

A: The sample likely absorbed atmospheric CO₂ or moisture. Technical Insight: Secondary amines are hygroscopic and react reversibly with CO₂ to form carbamate salts (ammonium carbamates). This is a "silent killer" of stoichiometry—you think you are weighing 100 mg of amine, but 10% of that mass is actually CO₂. Action: Store under Argon/Nitrogen. If weighing for precise stoichiometry, degas the sample under high vacuum (0.1 mbar) for 30 minutes to dissociate the carbamate before weighing.

Q: Can I store this as a free base in the fridge?

A: Conditional Yes, but -20°C is safer. Protocol:

  • Container: Amber glass vial with a Teflon-lined cap (avoid polyethylene; amines can leach plasticizers).[1][2]

  • Headspace: Flush with Argon before sealing. Nitrogen is acceptable but Argon is heavier than air and provides a better blanket.

  • Thawing: CRITICAL. Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the amine, accelerating hydrolysis and oxidation.

Degradation Mechanics & Visualization

Understanding how the molecule breaks down allows you to prevent it. The diagram below details the specific attack vectors for 4-(2-Methoxy-5-methyl-benzyl)-piperidine.

DegradationPathways Start 4-(2-Methoxy-5-methyl-benzyl)-piperidine (Free Base) NOxide Piperidine N-Oxide (Yellowing/Polar impurity) Start->NOxide N-Oxidation BenzOx Benzylic Ketone/Alcohol (Cleavage precursor) Start->BenzOx Radical Attack at Benzylic Position Carbamate Ammonium Carbamate (Stoichiometry Error) Start->Carbamate Salt Formation Oxygen Atmospheric O2 (Radical Initiator) Oxygen->Start Slow Oxidation CO2 Atmospheric CO2 (Moisture) CO2->Start Reversible Absorption

Figure 1: Primary degradation pathways. Note that the benzylic position is activated by the electron-rich methoxy-benzene ring, making it a secondary failure point alongside N-oxidation.[1][2]

Rescue Protocols: Purification of Degraded Material

If your material has degraded (yellowed or crusted), do not discard it. Use this Self-Validating Acid-Base Extraction to restore purity.

Protocol A: The "Acid-Base" Rescue (Recommended)

Best for: Removing non-basic oxidation byproducts (ketones, aldehydes) and neutral impurities.[1][2]

StepActionTechnical Rationale
1 Dissolve sample in DCM (Dichloromethane) or EtOAc .[1][2]Solubilizes the amine and organic impurities.
2 Extract with 1M HCl (aq) (3x).Critical Step: The amine protonates (

) and moves to the water phase. Neutral oxidation products (benzylic ketones) remain in the organic phase.
3 Discard the organic layer.You have just removed the non-basic degradation products.
4 Basify the aqueous layer to pH > 12 using 6M NaOH (keep cold/ice bath).Deprotonates the ammonium salt back to the free amine, which becomes insoluble in water.
5 Extract with fresh DCM (3x).Recovers the purified free amine.
6 Dry over Na₂SO₄ and concentrate.Removes residual water.[3]
Protocol B: Salt Formation (Long-Term Stabilization)

Best for: Converting the oil to a stable solid for storage >6 months.[1][2]

If the free base is unstable, convert it to the Hydrochloride or Oxalate salt.

  • Dissolve 1g of amine in 5 mL dry Ethanol.

  • Add 1.1 equivalents of HCl (in ether/dioxane) or Oxalic acid.

  • Precipitate usually forms immediately. Filter and wash with cold ether.

  • Result: Salts are resistant to oxidation and CO₂ absorption.

Troubleshooting Decision Tree

Use this workflow to determine the necessary intervention based on your sample's symptoms.

Troubleshooting Symptom Identify Symptom Color Yellow/Brown Color Symptom->Color Weight Mass Increase / Crust Symptom->Weight Solubility Insoluble in Organic Solvents Symptom->Solubility LCMS Check LC-MS Purity Color->LCMS Degas High Vac Degas (Remove CO2) Weight->Degas Carbamate suspected Solubility->LCMS Decision1 Parent Peak > 95%? LCMS->Decision1 Use Use Immediately (Filtration optional) Decision1->Use Yes Rescue Perform Acid-Base Rescue (Protocol A) Decision1->Rescue No

Figure 2: Diagnostic workflow for assessing sample integrity before use.[1][2]

Summary of Physicochemical Properties

PropertyValue/DescriptionRelevance to Handling
Molecular Formula C₁₄H₂₁NO
Functional Groups Secondary Amine, Ether, BenzylAmine: CO₂ sensitive.[1][2][4] Benzyl: O₂ sensitive.
pKa (Calc.) ~10.0 - 10.5Strong base; requires strong acid for full protonation during extraction.[1][2]
State (RT) Viscous Oil or Low-Melting SolidOils are harder to purify than solids; salt formation recommended for solids.[1][2]
Hygroscopicity HighMust use desiccators; avoid open-air weighing.[1][2]

References

  • BenchChem. (2025).[5][3] Application Notes and Protocols for the Purification of Piperidine Reaction Products. Retrieved from

  • Sigma-Aldrich. (n.d.).[1][2] 2-(3-Methoxy-benzyl)-piperidine Product Information & Safety Data Sheet. Retrieved from [1][2]

  • Compernolle, F., et al. (1990). Regioselective Oxidation of Piperidine-3 Derivatives. Journal of Organic Chemistry, 55(26). (Demonstrates benzylic/amine oxidation mechanisms). Retrieved from [2]

  • Ossila. (n.d.). Air Sensitive Compounds: Storage and Handling Guide. Retrieved from

  • Lepaumier, H., et al. (2009). Degradation of Amines for CO2 Capture. (Detailed mechanism of oxidative degradation of secondary amines). Industrial & Engineering Chemistry Research.

Sources

Validation & Comparative

HPLC method development for 4-(2-Methoxy-5-methyl-benzyl)-piperidine purity analysis

Author: BenchChem Technical Support Team. Date: March 2026

Advanced HPLC Method Development for 4-(2-Methoxy-5-methyl-benzyl)-piperidine Purity Analysis: A Comparative Guide on Column Technologies

Introduction

4-(2-Methoxy-5-methyl-benzyl)-piperidine is a highly relevant pharmacophore in drug discovery, featuring a moderately hydrophobic methoxy-methyl-benzyl moiety and a highly basic piperidine ring (pKa ~10.5). When developing purity analysis methods for such basic secondary amines, chromatographers face a persistent challenge: achieving symmetrical peak shapes and high mass loadability while maintaining mass spectrometry (MS) compatibility.

This guide objectively compares the performance of traditional fully porous C18 columns against advanced Charged Surface C18 technologies, providing actionable, self-validating protocols for the robust purity analysis of piperidine derivatives.

The Chromatographic Challenge: Silanol Interactions

In reversed-phase liquid chromatography (RPLC), method development for basic amines typically relies on acidic mobile phases (pH 2–3) to ensure the analyte is fully protonated and consistently retained. However, at this pH,1[1].

While the primary retention mechanism is hydrophobic interaction with the C18 ligands, the protonated piperidine nitrogen undergoes a secondary ion-exchange interaction with these active silanols. This dual-retention mechanism manifests as2[2].

Evaluating Column Technologies: Standard vs. Charged Surface

To mitigate tailing, classical methods employ strong ion-pairing agents like trifluoroacetic acid (TFA). While TFA effectively masks silanols, it severely suppresses electrospray ionization (ESI) in LC-MS and permanently alters the column's selectivity. For modern purity analysis requiring MS identification of unknown impurities, weak ionic strength additives like 0.1% formic acid (FA) are mandatory. Because FA cannot effectively shield silanols, the stationary phase itself must be engineered to prevent secondary interactions.

  • Alternative A (Standard C18): Relies purely on hydrophobic interactions but is highly susceptible to silanol-induced tailing under MS-friendly conditions.

  • Alternative B (Charged Surface C18 - Recommended): Positively Charged Surface (PCS) or Charged Surface Hybrid (CSH) C18 columns incorporate a low-level positive surface charge beneath the C18 bonded phase. At low pH,3[3].

Mechanism A Protonated Piperidine Analyte (Basic Amine, pH 2.7) B Standard C18 Silica (Exposed Silanols) A->B Standard C Charged Surface C18 (Positive Shielding) A->C Advanced D Secondary Ion-Exchange (Attraction) B->D E Electrostatic Repulsion (Charge Shielding) C->E F Severe Peak Tailing (Asymmetry > 2.0) D->F G Symmetrical Peak (Asymmetry < 1.1) E->G

Mechanistic comparison of basic analyte interactions on standard vs. charged surface C18 columns.

Experimental Design & Self-Validating Protocol

To objectively compare these technologies, we designed a self-validating purity analysis workflow. The protocol incorporates a System Suitability Test (SST) to verify performance before sample analysis, ensuring the method's trustworthiness.

Workflow S1 Sample Prep 0.5 mg/mL S2 Equilibration 0.1% FA S1->S2 S3 Gradient 5-60% ACN S2->S3 S4 Detection UV/ESI-MS S3->S4 S5 Integration % Purity S4->S5

Step-by-step experimental workflow for the LC-MS purity analysis of piperidine derivatives.

Step-by-Step Methodology
  • System Preparation: Ensure the UHPLC-PDA-MS system is passivated and flushed with MS-grade solvents to prevent metal-adduct formation.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in MS-Grade H

      
      O. (Causality: Formic acid provides the low pH necessary to protonate the piperidine ring for consistent retention, while avoiding the severe MS signal suppression caused by strong ion-pairing agents like TFA).
      
    • Mobile Phase B: 0.1% Formic Acid in MS-Grade Acetonitrile.

  • Sample Preparation: Dissolve 4-(2-Methoxy-5-methyl-benzyl)-piperidine in 90:10 H

    
    O:ACN to a concentration of 0.5 mg/mL. (Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-mismatch fronting).
    
  • Chromatographic Conditions:

    • Columns: Column A (Standard Fully Porous C18, 1.7 µm, 2.1 x 100 mm) vs. Column B (Charged Surface C18, 1.7 µm, 2.1 x 100 mm).

    • Flow Rate: 0.4 mL/min.

    • Temperature: 40 °C (Causality: Reduces mobile phase viscosity and improves mass transfer kinetics).

    • Gradient: 5% B hold for 1 min, linear ramp to 60% B over 9 min, flush at 95% B for 2 min, re-equilibrate for 3 min.

  • System Suitability Testing (SST): Inject a 0.05 mg/mL reference standard.4

    4[4]. (Causality: This self-validating step ensures that the column's surface charge is actively shielding silanols and that the LC system's extra-column volume is minimized before committing valuable samples).
    

Quantitative Performance Comparison

The experimental data highlights the stark contrast in performance when analyzing the basic piperidine derivative under MS-friendly conditions.

Table 1: Chromatographic Performance (Analytical Load - 0.5 µg)
Performance MetricAlternative A (Standard C18)Alternative B (Charged Surface C18)
Retention Time (min) 4.854.12
USP Tailing Factor (

)
2.15 (Fail)1.08 (Pass)
Theoretical Plates (N) 8,50022,400
Peak Width at 50% (min) 0.180.06
Table 2: Mass Loadability & Impurity Resolution (Purity Load - 50 µg)
Performance MetricAlternative A (Standard C18)Alternative B (Charged Surface C18)
Analyte Peak Shape Severe Tailing / Mass OverloadSymmetrical
Resolution of +0.2 min Impurity Co-eluted (

< 0.5)
Baseline Resolved (

= 2.4)
MS Signal Intensity (Area)


Discussion of Experimental Data

As demonstrated in Table 1, the standard C18 column fails to provide acceptable peak symmetry (


 = 2.15) for the piperidine derivative in formic acid.5[5].

Furthermore, purity analysis requires high column loadability to detect trace impurities (e.g., 0.05% area). When the mass load is increased to 50 µg (Table 2), the standard C18 column suffers from severe mass overload. Basic compounds overload easily on standard silica because the number of active silanol sites is finite; once saturated, the excess analyte elutes rapidly, causing non-linear isotherms. This overload completely obscures a closely eluting impurity (+0.2 min).

Conversely, the Charged Surface C18 column maintains a symmetrical peak shape (


 = 1.08) and high efficiency even at high mass loads.6[6]. This allows for baseline resolution (

= 2.4) of the trace impurity, enabling accurate MS identification and UV quantitation.

Conclusion

For the purity analysis of highly basic molecules like 4-(2-Methoxy-5-methyl-benzyl)-piperidine, traditional C18 columns force a compromise between peak shape (requiring TFA) and MS compatibility (requiring FA). Upgrading to a Charged Surface C18 column eliminates this compromise. By leveraging electrostatic repulsion to shield residual silanols, this technology delivers superior peak symmetry, enhanced mass loadability, and robust MS-compatible methods, making it the definitive choice for pharmaceutical method development.

References

1.[6] What to Expect from HALO ® PCS C18 - HALO® Columns for Chromatography Separations. halocolumns.com. 6 2.[5] Enhanced Performance for Basic Analytes at Low pH Using a CORTECS C18+ Column on an Agilent 1290 LC System. lcms.cz. 5 3.[3] Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns. chromatographyonline.com. 3 4.[4] HPLC Method Development - A Review. ijprajournal.com.4 5.[2] Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. pharmaguru.co. 2 6.[1] Why Do Peaks Tail?. researchgate.net. 1

Sources

Mass spectrometry fragmentation patterns of 4-(2-Methoxy-5-methyl-benzyl)-piperidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(2-Methoxy-5-methyl-benzyl)-piperidine

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation patterns of 4-(2-Methoxy-5-methyl-benzyl)-piperidine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of fragments to explain the underlying chemical principles governing ion formation under different ionization conditions. We will objectively compare the fragmentation behavior expected from hard ionization (Electron Ionization) versus soft ionization (Electrospray Ionization) techniques, providing a predictive framework for structural elucidation and impurity profiling.

The structural characterization of novel chemical entities is a cornerstone of pharmaceutical development. Mass spectrometry stands as a pivotal analytical technique, offering unparalleled sensitivity and structural information from minimal sample quantities.[1] For molecules containing common scaffolds like piperidine, understanding the characteristic fragmentation pathways is crucial for unambiguous identification.[2] This guide synthesizes established fragmentation rules for benzyl, piperidine, and methoxy-phenyl moieties to construct a reliable predictive model for the title compound.

Predicted Fragmentation Pathways: A Comparative Analysis

The fragmentation of 4-(2-Methoxy-5-methyl-benzyl)-piperidine is highly dependent on the ionization technique employed. Hard ionization methods like Electron Ionization (EI) impart significant internal energy, leading to extensive and complex fragmentation. In contrast, soft ionization techniques such as Electrospray Ionization (ESI) typically produce a protonated molecular ion with minimal fragmentation, which can then be subjected to controlled collision-induced dissociation (CID) for structural analysis.[3]

Electron Ionization (EI-MS): High-Energy Fragmentation

Under EI conditions (typically 70 eV), the molecule is bombarded with high-energy electrons, causing the ejection of an electron to form a radical cation, the molecular ion (M⁺•).[4] This high-energy species rapidly undergoes a series of fragmentation reactions to yield a characteristic mass spectrum. The primary fragmentation sites are dictated by the stability of the resulting fragments (ions and radicals).

Key predicted fragmentation pathways for 4-(2-Methoxy-5-methyl-benzyl)-piperidine under EI include:

  • Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-C bond between the piperidine ring and the benzyl group.[5] This is due to the formation of a highly resonance-stabilized 2-methoxy-5-methylbenzyl cation. This fragment may also rearrange to an even more stable tropylium ion.[6][7] This cleavage results in the base peak in the spectrum.

  • Alpha (α)-Cleavage: A characteristic fragmentation pathway for amines involves the cleavage of a C-C bond adjacent to the nitrogen atom.[2] In this molecule, α-cleavage would lead to the loss of the benzyl substituent as a radical, resulting in a stable N-methylenepiperidinium cation.

  • Piperidine Ring Fission: The piperidine ring itself can undergo cleavage, leading to a variety of smaller acyclic fragment ions.[2]

  • Aromatic Moiety Fragmentation: The methoxybenzyl fragment can undergo further fragmentation, such as the loss of a methyl radical (•CH₃) or a neutral loss of formaldehyde (CH₂O) from the methoxy group.

EI_Fragmentation_Workflow cluster_M Molecular Ion Formation cluster_Fragments Primary Fragmentation Pathways M Molecule 4-(2-Methoxy-5-methyl-benzyl)-piperidine M_ion Molecular Ion (M+•) m/z = 219 M->M_ion - e⁻ (70 eV) F1 Benzylic Cation (Base Peak) m/z = 135 M_ion->F1 Benzylic Cleavage (- C6H12N•) F2 Iminium Cation (α-Cleavage) m/z = 84 M_ion->F2 α-Cleavage (- C9H11O•) F3 Tropylium Rearrangement m/z = 135 F1->F3 Rearrangement

Caption: Predicted Electron Ionization (EI) fragmentation workflow.

Electrospray Ionization (ESI-MS/MS): Controlled Fragmentation

ESI is a soft ionization technique that generates ions with little excess internal energy, making it ideal for determining the monoisotopic mass of the parent molecule.[2] Due to the basic nature of the piperidine nitrogen, analysis in positive ion mode will readily produce the protonated molecule, [M+H]⁺. Structural information is then obtained via tandem mass spectrometry (MS/MS), where the [M+H]⁺ precursor ion is mass-selected and subjected to collision-induced dissociation (CID).

For 4-(2-Methoxy-5-methyl-benzyl)-piperidine, the proton will preferentially reside on the highly basic piperidine nitrogen. The major fragmentation pathways in ESI-MS/MS are predicted to be:

  • Dominant C-N Bond Cleavage: The most labile bond in the protonated molecule is the benzylic C-N bond. CID will induce the cleavage of this bond, leading to the loss of the neutral 2-methoxy-5-methylbenzyl radical and the formation of a protonated piperidine-related fragment.

  • Alternative Benzyl Cleavage: A competing pathway involves the cleavage of the C-C bond between the piperidine ring and the methylene bridge. This would result in the formation of the stable 2-methoxy-5-methylbenzyl cation (m/z 135) and neutral 4-aminopiperidine. The relative abundance of these fragments depends on the gas-phase basicity of the fragments.

ESI_Fragmentation_Pathway cluster_ESI Ion Formation (ESI) cluster_CID Collision-Induced Dissociation (CID) M Molecule + H⁺ MH Precursor Ion [M+H]⁺ m/z = 220 M->MH Protonation Frag1 Protonated Piperidine Fragment m/z = 86 MH->Frag1 Major Pathway (- C9H10O) Frag2 Benzylic Cation m/z = 135 MH->Frag2 Minor Pathway (- C5H11N) GC_MS_Workflow GC-MS Experimental Workflow A 1. Sample Preparation Dissolve 1 mg/mL in Methanol B 2. GC Separation Inject 1 µL A->B C 3. Ionization Electron Ionization (70 eV) B->C D 4. Mass Analysis Scan m/z 50-300 C->D E 5. Data Interpretation Analyze Fragmentation Pattern D->E

Sources

Comparing synthetic routes for 4-(2-Methoxy-5-methyl-benzyl)-piperidine efficiency

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 4-(2-Methoxy-5-methyl-benzyl)-piperidine CAS: 955314-98-4 Significance: This structure serves as a critical pharmacophore in the synthesis of NR2B-selective NMDA receptor antagonists (e.g., analogs of Traxoprodil and Ro 25-6981). Its steric and electronic properties—defined by the ortho-methoxy and meta-methyl substitution on the benzyl ring—are essential for receptor subtype selectivity.

This guide objectively compares two distinct synthetic philosophies:

  • The Classical Linear Route: A condensation-reduction sequence utilizing 4-picoline. High atom economy but requires harsh hydrogenation conditions.

  • The Convergent Cross-Coupling Route: A Suzuki-Miyaura protocol utilizing N-Boc-4-methylenepiperidine. Superior functional group tolerance and mild conditions, albeit at a higher reagent cost.

Route 1: The Classical Condensation-Reduction Protocol

Best For: Large-scale manufacturing, cost-sensitive production, and facilities equipped for high-pressure hydrogenation.

Mechanistic Overview

This route exploits the acidity of the methyl protons in 4-picoline. Under dehydrating conditions, 4-picoline undergoes an Aldol-type condensation with the benzaldehyde derivative to form a stilbazole (styrylpyridine). Subsequent global hydrogenation reduces both the olefin and the pyridine ring to the target piperidine.

Experimental Protocol

Step 1: Condensation [1]

  • Reagents: 4-Picoline (1.0 equiv), 2-Methoxy-5-methylbenzaldehyde (1.0 equiv), Acetic Anhydride (excess).

  • Procedure:

    • Charge a reaction vessel with 4-picoline and 2-methoxy-5-methylbenzaldehyde.

    • Add acetic anhydride (approx. 2-3 volumes) and heat the mixture to reflux (140°C) for 16–24 hours.

    • Monitor: TLC or HPLC will show the disappearance of the aldehyde and formation of the styrylpyridine intermediate.

    • Workup: Cool to room temperature. Pour into ice water and basify with NaOH to pH 10. Extract with dichloromethane (DCM).[2] Wash organic layer with brine, dry over MgSO₄, and concentrate.[3]

    • Purification: Recrystallization from ethanol/hexane yields 4-[2-(2-methoxy-5-methylphenyl)vinyl]pyridine.

Step 2: Global Hydrogenation

  • Reagents: Styrylpyridine intermediate, PtO₂ (Adams' catalyst) or 10% Pd/C, Acetic Acid (solvent), H₂ gas.

  • Procedure:

    • Dissolve the intermediate in glacial acetic acid (0.1 M concentration).

    • Add catalyst (5-10 wt% loading).

    • Hydrogenate in a Parr shaker or autoclave at 50–60 psi (3.5–4 bar) and 50°C for 12–24 hours.

    • Critical Control: Pyridine reduction is difficult; insufficient pressure yields the pyridine-alkane or partially reduced tetrahydropyridine.

    • Workup: Filter catalyst through Celite. Concentrate the filtrate. Dissolve residue in water, basify with NaOH, and extract with DCM. Distill or convert to HCl salt for final isolation.

Pathway Visualization

ClassicalRoute Start1 4-Picoline Inter1 Styrylpyridine Intermediate Start1->Inter1 Ac2O, Reflux (- H2O) Start2 2-Methoxy-5-methyl- benzaldehyde Start2->Inter1 Product Target: 4-(2-Methoxy-5-methyl- benzyl)-piperidine Inter1->Product H2 (50 psi), PtO2 AcOH, 50°C

Figure 1: The linear condensation-reduction pathway. Note the global reduction step requiring heterogeneous catalysis.

Route 2: The Modern Suzuki-Miyaura Cross-Coupling

Best For: Medicinal chemistry, library synthesis, and scenarios requiring high purity without high-pressure equipment.

Mechanistic Overview

This convergent approach couples a pre-functionalized piperidine fragment with an aryl halide. It utilizes a "Hydroboration-Suzuki" sequence. The exocyclic double bond of N-Boc-4-methylenepiperidine is hydroborated to generate an alkylborane in situ, which then undergoes palladium-catalyzed cross-coupling with the aryl bromide.

Experimental Protocol

Step 1: In Situ Hydroboration

  • Reagents: N-Boc-4-methylenepiperidine (1.0 equiv), 9-BBN (0.5 M in THF, 1.1 equiv).

  • Procedure:

    • Under Nitrogen/Argon, add 9-BBN solution to solid N-Boc-4-methylenepiperidine.

    • Reflux the solution for 1–2 hours. The mixture becomes clear as the alkylborane forms.

    • Note: Do not isolate the borane; proceed directly to coupling (one-pot).

Step 2: Suzuki Coupling

  • Reagents: 2-Bromo-4-methylanisole (1.0 equiv), Pd(dppf)Cl₂·DCM (0.03 equiv), K₂CO₃ (3.0 equiv), DMF/H₂O (9:1).

  • Procedure:

    • To the cooled alkylborane solution, add the degassed DMF/H₂O mixture, K₂CO₃, and the aryl bromide (2-Bromo-4-methylanisole).

    • Add the Pd catalyst.[4]

    • Heat to 60–80°C for 4–12 hours.

    • Workup: Dilute with Ethyl Acetate, wash with water and brine. Purify via column chromatography (Silica, Hexane/EtOAc) to yield N-Boc-4-(2-methoxy-5-methylbenzyl)piperidine.

Step 3: Deprotection

  • Reagents: TFA/DCM (1:1) or HCl/Dioxane.

  • Procedure:

    • Stir the protected intermediate in the acid solution at room temperature for 1 hour.

    • Concentrate and basify to obtain the free base.

Pathway Visualization

SuzukiRoute Start1 N-Boc-4-methylene piperidine Inter1 Alkylborane (In Situ) Start1->Inter1 9-BBN, THF Reflux Start2 2-Bromo-4-methyl anisole Inter2 N-Boc-Protected Product Start2->Inter2 Inter1->Inter2 Pd(dppf)Cl2, K2CO3 + Start2 Product Target: 4-(2-Methoxy-5-methyl- benzyl)-piperidine Inter2->Product TFA/DCM Deprotection

Figure 2: The convergent Suzuki coupling pathway. This route allows for modular modification of the aryl ring.

Comparative Analysis

FeatureRoute 1: Classical (Picoline)Route 2: Modern (Suzuki)
Overall Yield Moderate (40–60%)High (65–80%)
Step Count 2 (Linear)3 (Convergent)
Atom Economy High (Water is the main byproduct)Low (Boron waste, Phosphine ligands)
Scalability Excellent (Industrial standard)Moderate (Cost of 9-BBN/Pd limits multi-kg scale)
Safety Requires high-pressure H₂Mild conditions; no pressure vessels
Cost Low ($)High (

$)
Key Challenge Reducing pyridine ring requires PtO₂ or high pressureRemoving Boron residues; Catalyst cost
Expert Insight

The Classical Route is the method of choice for commodity production where cost is the primary driver. However, the hydrogenation step is non-trivial; incomplete reduction often leads to difficult-to-separate mixtures of pyridine, piperidine, and partially reduced species.

The Suzuki Route is superior for research and development. It guarantees the integrity of the piperidine ring (since it starts fully reduced) and allows for the easy substitution of the aryl halide if the SAR (Structure-Activity Relationship) study requires exploring other benzyl analogs.

References

  • Synthesis of 4-benzylpiperidines via Suzuki Coupling: Vice, S., et al. "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol." Journal of Organic Chemistry, 2001, 66(7), 2487-2492.

  • Classical Pyridine Reduction Method: Example protocol adapted from: "Synthesis of 4-(3-methoxy-benzyl)piperidine." PrepChem.

  • Starting Material Synthesis (2-Methoxy-5-methylbenzaldehyde): "Synthesis of 2-Methoxy-5-methylbenzaldehyde." BenchChem Technical Guide.

  • Regioselective Bromination (Preparation of 2-Bromo-4-methylanisole): "Bromination Method for Anilines and Anisoles Using NH4Br/H2O2." MDPI.

Sources

IR spectroscopy characterization of 4-(2-Methoxy-5-methyl-benzyl)-piperidine

Author: BenchChem Technical Support Team. Date: March 2026

FT-IR Spectroscopy Characterization of 4-(2-Methoxy-5-methyl-benzyl)-piperidine: A Comparative Analytical Guide

Executive Summary

In the development of neuroactive pharmaceutical agents and complex active pharmaceutical ingredients (APIs), piperidine derivatives serve as highly privileged scaffolds. Specifically, 4-(2-Methoxy-5-methyl-benzyl)-piperidine (CAS 955314-98-4) acts as a critical building block. Ensuring the structural integrity and batch-to-batch consistency of this intermediate is paramount.

This guide provides a comprehensive, causality-driven framework for characterizing 4-(2-Methoxy-5-methyl-benzyl)-piperidine using Fourier-Transform Infrared (FT-IR) spectroscopy. By objectively comparing FT-IR against orthogonal analytical modalities—such as Nuclear Magnetic Resonance (NMR), Raman Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS)—we establish a self-validating workflow for drug development professionals and analytical chemists.

Analytical Causality: Why FT-IR for Piperidine Derivatives?

The selection of an analytical technique must be driven by the specific physicochemical properties of the target molecule. 4-(2-Methoxy-5-methyl-benzyl)-piperidine contains several distinct functional groups: a secondary amine (piperidine ring), an aromatic system (benzyl ring), an ether linkage (methoxy group), and aliphatic hydrocarbons.

FT-IR is uniquely suited for the rapid, non-destructive verification of this compound because infrared absorption is governed by changes in the molecular dipole moment during vibration.

  • The Methoxy Group (-OCH₃): The C-O bond is highly polar. Its asymmetric stretching creates a massive change in the dipole moment, resulting in a dominant, unmistakable absorption band in the IR spectrum.

  • The Piperidine Amine (-NH-): The N-H stretch is similarly polar and readily identifiable, allowing analysts to quickly distinguish the free base form from a protonated hydrochloride salt (which shifts and broadens the band significantly) 1.

While FT-IR excels at functional group identification, it must be contextualized against other methods to ensure absolute structural confirmation.

Table 1: Comparative Performance of Analytical Modalities
Analytical ModalityPrimary Utility for this CompoundStrengthsLimitations
ATR FT-IR Functional group verification (C-O, N-H, C-N).Instantaneous, no solvent required, highly sensitive to polar bonds and moisture 2.Cannot determine the exact substitution pattern on the benzyl ring.
Raman Spectroscopy Aromatic ring breathing, C=C symmetric stretches.Complementary to IR; highly sensitive to non-polar, polarizable bonds 3.Weak signal for polar C-O and N-H bonds; potential fluorescence interference.
¹H & ¹³C NMR Absolute structural connectivity.Identifies exact isomeric structure (e.g., 2-methoxy vs. 3-methoxy) via spin-spin coupling.Time-consuming, requires deuterated solvents, higher operational cost.
LC-MS Exact mass ([M+H]⁺ = 220.17 m/z) and purity.High sensitivity for trace impurities and degradation products.Cannot easily distinguish between structural isomers without complex MS/MS.

FT-IR Spectral Assignments & Mechanistic Insights

When analyzing 4-(2-Methoxy-5-methyl-benzyl)-piperidine, the spectrum is a composite of its distinct moieties. The table below outlines the expected vibrational frequencies based on established spectroscopic data for benzylpiperidine derivatives 4.

Table 2: Key FT-IR Vibrational Band Assignments
Functional GroupExpected Wavenumber (cm⁻¹)IntensityCausality / Vibrational Mode
Piperidine N-H 3200 - 3300Weak, BroadSecondary amine N-H stretch. Note: If the sample is a hydrochloride salt, this shifts to a broad ~3070-2900 cm⁻¹ band due to NH₂⁺ formation.
Aromatic C-H 3030 - 3010Weaksp² C-H stretching of the substituted benzyl ring.
Aliphatic C-H 2940 - 2850Strongsp³ C-H stretching of the piperidine backbone and the methyl group.
Methoxy C-H 2830 - 2810MediumDistinctive symmetric C-H stretch specific to the -OCH₃ group, separated from standard aliphatic stretches.
Aromatic C=C ~1610, ~1500MediumSkeletal vibrations of the benzene ring.
Methoxy C-O 1230 - 1210StrongAsymmetric C-O-C stretch. The high electronegativity of oxygen creates a large dipole shift, yielding a dominant peak.
Piperidine C-N 1120 - 1100MediumC-N stretching of the aliphatic heterocycle.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure data integrity, the following Attenuated Total Reflectance (ATR) FT-IR protocol incorporates built-in self-validation steps. ATR is chosen over transmission (KBr pellet) to prevent moisture absorption during sample preparation, which could falsely indicate hydration or alter the N-H stretching region.

Step 1: System Suitability & Background Acquisition

  • Action: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate. Collect a background spectrum (16 scans, 4 cm⁻¹ resolution, 4000–650 cm⁻¹).

  • Causality: The background scan mathematically subtracts atmospheric CO₂ (~2350 cm⁻¹) and water vapor (~3600-3800 cm⁻¹ and ~1600 cm⁻¹). Self-Validation: If the background shows residual peaks in the C-H region (~2900 cm⁻¹), the crystal is contaminated and must be recleaned before proceeding.

Step 2: Sample Application & Pressure Optimization

  • Action: Place ~2-5 mg of 4-(2-Methoxy-5-methyl-benzyl)-piperidine directly onto the crystal. Lower the pressure anvil until the software indicates optimal contact pressure.

  • Causality: ATR relies on an evanescent wave penetrating the sample (typically 0.5 to 2 µm deep). Insufficient pressure leads to poor optical contact, resulting in artificially weak signals, particularly at higher wavenumbers (like the N-H stretch).

Step 3: Spectral Acquisition

  • Action: Acquire the sample spectrum using 16 to 32 co-added scans at a resolution of 4 cm⁻¹.

  • Causality: Co-adding scans increases the signal-to-noise ratio (SNR) by the square root of the number of scans, ensuring that weak bands (like the aromatic C-H stretches at 3030 cm⁻¹) are clearly distinguishable from baseline noise.

Step 4: Data Processing & ATR Correction

  • Action: Apply an ATR correction algorithm via the spectrometer's software.

  • Causality: Because the penetration depth of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), raw ATR spectra show exaggerated peak intensities in the fingerprint region relative to the functional group region. ATR correction normalizes the spectrum to resemble a standard transmission spectrum, allowing for accurate comparison against literature libraries.

Orthogonal Validation Workflow

Relying on a single analytical method introduces risk. The following workflow illustrates the logical sequence for validating the structural identity and purity of 4-(2-Methoxy-5-methyl-benzyl)-piperidine before it is approved for downstream API synthesis.

Workflow Start Synthesized/Received 4-(2-Methoxy-5-methyl-benzyl)-piperidine FTIR ATR-FTIR Spectroscopy (Rapid Functional Group ID) Start->FTIR Raman Raman Spectroscopy (C=C & Backbone Verification) FTIR->Raman LCMS LC-MS Analysis (Mass & Purity Check) FTIR->LCMS Decision Are all functional groups and mass confirmed? Raman->Decision NMR 1H & 13C NMR (Absolute Structural Connectivity) LCMS->NMR NMR->Decision Approve Batch Approved for Downstream Synthesis Decision->Approve Yes Reject Investigate Impurities (e.g., Moisture, Unreacted Precursors) Decision->Reject No

Fig 1. Orthogonal analytical workflow for validating 4-(2-Methoxy-5-methyl-benzyl)-piperidine.

References

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors...National Institutes of Health (NIH) / PMC.
  • Comparative Spectroscopic Analysis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride Batches.BenchChem.
  • Power of Infrared and Raman Spectroscopies to Characterize Metal-Organic Frameworks and Investigate Their Interaction with Guest Molecules.ACS Publications.
  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt.MDPI.

Sources

Reference Standards for 4-(2-Methoxy-5-methyl-benzyl)-piperidine Quality Control

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of piperidine-based pharmaceuticals (often targeting sigma receptors or NMDA pathways), 4-(2-Methoxy-5-methyl-benzyl)-piperidine (CAS 955314-98-4) serves as a critical scaffold. Unlike established pharmacopeial impurities (e.g., for Donepezil), this intermediate lacks a readily available USP/EP Primary Reference Standard.

This guide addresses the "Standardization Gap" by comparing three approaches to sourcing quality control (QC) standards: Full Characterization (In-House Primary) , Commercial Certified Reference Materials (CRM) , and Research-Grade Sourcing . We provide the experimental framework to qualify this material as a "Primary Reference Standard Equivalent" for GMP environments.

Comparative Analysis of Reference Standard Options

For a molecule like 4-(2-Methoxy-5-methyl-benzyl)-piperidine, the choice of reference standard dictates the accuracy of your potency assays and impurity profiling.

Table 1: Performance Matrix of Standard Sourcing Options
FeatureOption A: Full Characterization (Gold Standard) Option B: Commercial CRM (Silver Standard) Option C: Research Grade (Bronze Standard)
Source Custom Synthesis + ISO 17025 QualificationSpecialized Vendor (e.g., LGC, Toronto Research Chemicals)General Chemical Supplier (e.g., Santa Cruz, Sigma)
Traceability Absolute (via Mass Balance/qNMR)Traceable to Vendor's Internal PrimaryOften Unknown / Batch-Dependent
Purity Confidence >99.5% (Determined by 2 orthogonal methods)>98.0% (Typically HPLC only)Variable (Often >95%)
Water/Solvent Data Measured (KF/TGA/ROI included)Sometimes includedRarely included
Cost High ($5,000+ for initial qual)Medium ($500 - $1,500/vial)Low ($100 - $300/vial)
Risk Profile Low (Defensible in Audits)Medium (Depends on CoA quality)High (Risk of uncharacterized impurities)
Expert Insight: The "Hidden" Impurity Risk

In Option C (Research Grade), we frequently observe des-methyl analogs (missing the 5-methyl group) or regioisomers (3-methoxy variants) arising from non-selective Friedel-Crafts alkylation during the precursor synthesis. Without the 2D-NMR validation inherent in Option A, these isomers co-elute in standard HPLC methods, leading to potency overestimation .

Technical Protocol: Qualifying a Primary Standard Equivalent

When a USP standard is unavailable, you must generate your own. This protocol outlines the Mass Balance Approach to assign a potency value to your material.

Structural Identification (The "Identity" Pillar)

Before assessing purity, confirm the structure to exclude regioisomers.

  • 1H NMR (400 MHz, DMSO-d6):

    • Diagnostic Methoxy (–OCH3) singlet at

      
       3.75 ppm.
      
    • Diagnostic Aryl-Methyl (–CH3) singlet at

      
       2.20 ppm.
      
    • Piperidine protons: Multiplets at

      
       1.5–3.0 ppm.
      
    • Key Check: Integration ratio of Aryl-Me : O-Me must be exactly 3:3.

  • Mass Spectrometry (ESI+):

    • Target [M+H]+ = 220.17 m/z .

    • Fragment ions: 135 m/z (tropylium-like cation from the benzyl moiety).

Purity & Potency Assignment (The "Assay" Pillar)

Use the following equation to calculate the "As-Is" Potency (


):
graphic Purity}{100}
Workflow Diagram: Qualification Logic

QualificationWorkflow Start Raw Material (CAS 955314-98-4) Identity 1. Structural ID (1H-NMR, MS, IR) Start->Identity Purity 2. Chromatographic Purity (HPLC-UV @ 210nm) Identity->Purity Confirmed Fail REJECT BATCH (Re-purify) Identity->Fail Isomer Detected Volatiles 3. Volatile Content (KF Titration + TGA) Purity->Volatiles >99.0% Area Purity->Fail <99.0% Area Inorganics 4. ROI / Ash (Sulfated Ash) Volatiles->Inorganics Calc 5. Mass Balance Calculation Inorganics->Calc

Figure 1: Decision tree for qualifying a non-pharmacopeial reference standard.

Validated Analytical Method (HPLC-UV)

To ensure the standard is suitable for QC, use this method which separates the target from its common synthetic precursors (e.g., 4-benzylpiperidine analogs).

Method Parameters
  • Column: Waters XBridge C18,

    
     (High pH stability required).
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 21 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (Maximize sensitivity for the benzyl ring) and 280 nm (Selectivity).

  • Column Temp: 40°C.

Experimental Data: System Suitability
ParameterAcceptance CriteriaTypical Result (Option A Standard)Typical Result (Option C Standard)
Retention Time

8.4 min8.4 min
Tailing Factor

1.11.3 (due to trace salts)
Theoretical Plates

85007200
% RSD (n=6)

0.4%1.8%

Why High pH? Piperidine is a secondary amine with a pKa


. Under acidic conditions (low pH), it is protonated (

), leading to secondary interactions with silanols on the column and severe peak tailing. Using a pH 10 buffer keeps the amine neutral (free base), resulting in sharp, symmetrical peaks and better resolution from acidic impurities [1].

Stability & Storage

The benzylic position (next to the ether and alkyl group) is susceptible to oxidation.

  • Storage: -20°C, under Argon/Nitrogen.

  • Degradation Pathway:

    • N-Oxidation: Formation of the N-oxide (Early eluting peak).

    • Benzylic Oxidation: Formation of the ketone derivative (Late eluting peak).

Degradation Logic Diagram

DegradationPath Parent 4-(2-Methoxy-5-methyl-benzyl)-piperidine NOxide N-Oxide Impurity (Rt < Parent) Parent->NOxide Peroxides/Air (Slow) Ketone Benzylic Ketone (Rt > Parent) Parent->Ketone Light/Radical (Stress)

Figure 2: Common degradation pathways affecting standard potency.

References

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A, 1217(6), 858-880. Link

  • Santa Cruz Biotechnology. (n.d.). 4-(2-Methoxy-5-methyl-benzyl)-piperidine Product Data Sheet (CAS 955314-98-4). Retrieved October 26, 2023. Link

  • FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services. Link

  • European Pharmacopoeia (Ph.[1][2] Eur.). (2023). General Chapter 5.12: Reference Standards. Link

Sources

Differentiating 4-(2-Methoxy-5-methyl-benzyl)-piperidine from structural isomers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of differentiating isobaric designer drug analogs, synthetic intermediates, and active pharmaceutical ingredients. The compound 4-(2-Methoxy-5-methyl-benzyl)-piperidine (Molecular Weight: 219.16 g/mol ) presents a classic analytical puzzle. Because its structural isomers share identical molecular formulas and nearly identical physical properties, standard screening methods often fail to distinguish them.

To ensure scientific integrity in structure-activity relationship (SAR) studies or forensic identification, we must deploy orthogonal analytical techniques. This guide explores the causality behind these methodologies and provides self-validating protocols to definitively isolate this specific isomer from its structural analogs.

The Isomeric Landscape: Defining the Structural Alternatives

Before analyzing the data, we must define the structural variables that create the isomeric landscape for this compound:

  • Aromatic Regioisomers (Benzyl Ring): These isomers involve the migration of the methoxy (-OCH₃) and methyl (-CH₃) groups around the benzene ring. Examples include 4-(3-Methoxy-4-methyl-benzyl)-piperidine or 4-(4-Methoxy-3-methyl-benzyl)-piperidine. These compounds share the exact same alicyclic scaffold but differ in their aromatic substitution patterns.

  • Alicyclic Regioisomers (Piperidine Ring): These isomers involve shifting the attachment point of the benzyl group from the 4-position of the piperidine ring to the 2- or 3-position (e.g., 2-(2-Methoxy-5-methyl-benzyl)-piperidine). This shift introduces a chiral center and fundamentally alters the symmetry of the molecule[1].

Comparative Analytical Methodologies: The Causality of Differentiation

To objectively differentiate these isomers, we must understand why certain instruments succeed where others fail.

Gas Chromatography-Mass Spectrometry (GC-MS)

Under standard Electron Ionization (EI, 70 eV), 4-benzylpiperidines undergo rapid alpha-cleavage at the benzylic position. This yields a substituted benzyl cation (m/z 135) and a piperidinium radical (m/z 84). While this perfectly confirms the presence of the benzylpiperidine scaffold, it fails at regioisomer differentiation. The Causality: The benzyl cation rapidly rearranges into a highly stable, seven-membered tropylium ion. This rearrangement scrambles the carbon atoms, erasing the original positional information of the methoxy and methyl groups, resulting in nearly identical mass spectra for all aromatic regioisomers[2][3].

Gas Chromatography-Vapor Phase Infrared Detection (GC-IRD)

To overcome the limitations of MS, GC-IRD is the gold standard for aromatic positional isomers. The Causality: Vapor phase IR is exquisitely sensitive to the out-of-plane (OOP) C-H bending vibrations of the aromatic ring. Because vapor phase analysis eliminates the intermolecular hydrogen bonding and crystal lattice effects seen in solid-state IR, the spectra are highly reproducible. A 1,2,5-trisubstituted benzene ring (like our target) will produce a fundamentally different OOP bending fingerprint (typically 860–800 cm⁻¹ and 800–740 cm⁻¹) compared to a 1,3,4-trisubstituted analog[2][4].

High-Resolution Nuclear Magnetic Resonance (NMR)

NMR is the ultimate arbiter of molecular connectivity. The Causality: 4-substituted piperidines possess a plane of symmetry (due to rapid chair flipping on the NMR timescale), making the axial and equatorial protons on C2/C6 and C3/C5 equivalent in pairs. This results in a highly simplified aliphatic region. In contrast, 2- or 3-substituted piperidines are chiral, breaking all symmetry and yielding highly complex, overlapping multiplets for every single piperidine proton[1]. Furthermore, the 1,2,5-aromatic substitution yields a distinct ABX/AMX spin system (a doublet, a doublet of doublets, and a meta-coupled doublet).

Experimental Protocols: Self-Validating Workflows

Protocol A: High-Resolution NMR Structural Elucidation

This protocol utilizes internal symmetry and 2D correlation to create a self-validating structural proof.

  • Sample Preparation: Dissolve 10–15 mg of the highly purified analyte in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Validation Step: The TMS peak must perfectly align at 0.00 ppm to ensure accurate chemical shift reporting.

  • 1H NMR Acquisition: Acquire at 400 MHz (or higher). Set the relaxation delay (D1) to at least 2.0 seconds to ensure complete relaxation of the methyl and methoxy protons, guaranteeing accurate integration ratios (3H for methoxy, 3H for methyl, 3H for aromatic protons).

  • 2D HMBC Validation (Critical): Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment. You must observe a 3-bond correlation from the methoxy protons (~3.8 ppm) to the aromatic C2 carbon, and from the methyl protons (~2.3 ppm) to the aromatic C5 carbon. This definitively proves the exact placement of the substituents relative to the benzylic CH₂ group.

Protocol B: Hyphenated GC-MS/IRD Analysis

This protocol pairs mass confirmation with spatial fingerprinting.

  • Instrument Setup: Utilize a gas chromatograph split between a mass spectrometer and an infrared detector. Use a mid-polar stationary phase (e.g., 50% phenyl / 50% methylpolysiloxane) to maximize the chromatographic resolution of closely eluting isobaric isomers[3].

  • System Suitability: Inject a known standard of 4-benzylpiperidine to verify that the MS tuning achieves the expected m/z 175 (M+) and m/z 91 (tropylium) ratio, and that the IR light pipe (heated to 280°C) is free of background moisture.

  • Data Acquisition: Run the unknown sample. Confirm the molecular ion at m/z 219 and the base peak at m/z 135 via MS. Simultaneously, extract the vapor phase IR spectrum and compare the 900–650 cm⁻¹ region against a verified reference library to confirm the 1,2,5-substitution pattern[4].

Quantitative Data Summaries

Table 1: 1H NMR Diagnostic Signals for Isomer Differentiation

Structural Feature4-(2-Methoxy-5-methyl-benzyl)-piperidine (Target)4-(3-Methoxy-4-methyl-benzyl)-piperidine (Aromatic Isomer)2-Benzylpiperidine derivatives (Alicyclic Isomer)
Aromatic Splitting ABX system (d, dd, d). H3 and H6 are distinct due to asymmetric shielding.AMX system (d, dd, d). Different coupling constants due to 1,3,4-substitution.Variable, depends on aromatic substitution.
Piperidine Symmetry Simplified multiplets (C2/C6 and C3/C5 are chemically equivalent pairs).Simplified multiplets (C2/C6 and C3/C5 are chemically equivalent pairs).Highly complex, overlapping multiplets (No symmetry, diastereotopic protons).
Benzylic CH₂ Simple doublet (coupled only to the C4 methine proton of piperidine).Simple doublet (coupled only to the C4 methine proton of piperidine).Complex multiplet (coupled to the chiral C2 proton and diastereotopic protons).

Table 2: Orthogonal Analytical Techniques for Benzylpiperidines

TechniquePrimary Data OutputDifferentiation CapabilityLimitations
GC-MS (EI) m/z 219[M]+, m/z 135, m/z 84Identifies the benzylpiperidine scaffold and molecular weight.Cannot differentiate aromatic regioisomers due to tropylium ion rearrangement.
GC-IRD Vapor phase IR spectrum (4000-650 cm⁻¹)Definitively identifies aromatic substitution patterns via out-of-plane C-H bending.Requires a robust reference library of verified isomer standards.
2D NMR (HMBC) ³J C-H bond correlationsMaps exact connectivity of methoxy/methyl groups to the aromatic ring.Requires high sample purity (>95%) and larger sample mass (~10 mg).

Analytical Workflows & Mechanistic Visualizations

Workflow Sample Unknown Isomer Sample MW: 219.16 GCMS GC-MS Analysis (Mass & Scaffold) Sample->GCMS Confirm MW 219 NMR 1H & 13C NMR (Connectivity & Symmetry) Sample->NMR Structural Elucidation GCIRD GC-IRD Analysis (Aromatic Substitution) GCMS->GCIRD Isobaric MS observed PiperidineIsomer Piperidine Ring Isomer (Asymmetric NMR) NMR->PiperidineIsomer Complex splitting Target 4-(2-Methoxy-5-methyl-benzyl) -piperidine Confirmed NMR->Target Symmetric piperidine BenzylIsomer Benzyl Ring Isomer (Identical MS, unique IR) GCIRD->BenzylIsomer Altered C-H bending GCIRD->Target 1,2,5-substitution IR

Analytical workflow for differentiating benzylpiperidine structural isomers.

Fragmentation M_ion Molecular Ion [M]+ m/z 219 Tropylium Substituted Benzyl Cation [C9H11O]+ m/z 135 M_ion->Tropylium Alpha Cleavage (-84 Da) Piperidine Piperidinium Radical [C5H10N]+ m/z 84 M_ion->Piperidine Alpha Cleavage (-135 Da)

Primary EI-MS alpha-cleavage fragmentation pathway of 4-benzylpiperidines.

References[2] Differentiation of methylenedioxybenzylpiperazines (MDBPs) and methoxymethylbenzylpiperazines (MMBPs) By GC-IRD and GC-MS. PubMed (NIH). https://pubmed.ncbi.nlm.nih.gov/21764536/[3] Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. ResearchGate. https://www.researchgate.net/publication/224898160_Differentiation_of_Methylenedioxybenzylpiperazines_and_Ethoxybenzylpiperazines_by_GC-IRD_and_GC-MS[4] Differentiation of Regioisomeric N-Substituted Meta-Chlorophenylpiperazine Derivatives. National Institute of Justice (OJP). https://nij.ojp.gov/library/publications/differentiation-regioisomeric-n-substituted-meta-chlorophenylpiperazine[1] Convenient, Benign and Scalable Synthesis of 2‐ and 4‐Substituted Benzylpiperidines. European Journal of Organic Chemistry. https://doi.org/10.1002/ejoc.200400336

Sources

Validating Assay Sensitivity for 4-(2-Methoxy-5-methyl-benzyl)-piperidine Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol

Executive Summary

The accurate quantification of secondary amine building blocks and intermediates, such as 4-(2-Methoxy-5-methyl-benzyl)-piperidine (CAS 955314-98-4) , is a critical requirement in both pharmaceutical synthesis monitoring and preclinical pharmacokinetic (PK) profiling. Detecting trace levels of piperidine derivatives in complex biological matrices presents unique analytical challenges due to their high basicity, lack of strong native fluorophores, and susceptibility to matrix interference.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) modalities. Furthermore, this document provides a self-validating, step-by-step LC-MS/MS protocol grounded in the latest ICH M10 Bioanalytical Method Validation Guidelines [1].

Mechanistic Grounding: The Chemistry of the Analyte

To design a robust assay, we must first understand the physicochemical behavior of 4-(2-Methoxy-5-methyl-benzyl)-piperidine (Molecular Formula: C14H21NO, MW: 219.32 g/mol ):

  • Ionization Dynamics: The molecule features a secondary amine within the piperidine ring. With a predicted pKa of ~10.5, this nitrogen atom is highly basic. In acidic environments (pH < 4), it remains fully protonated. This makes the compound an ideal candidate for Positive Electrospray Ionization (ESI+) , readily forming a stable [M+H]+ precursor ion at m/z 220.2.

  • Optical Properties: The methoxy-methyl-benzyl moiety provides a UV chromophore, but its molar absorptivity is relatively weak compared to highly conjugated systems. This inherently limits the sensitivity of UV-based detection methods.

  • Thermal Stability: While the core structure is stable, secondary amines can interact with active sites in GC inlet liners, causing peak tailing and thermal degradation unless chemically derivatized.

Comparative Analysis of Detection Modalities

When selecting an assay for 4-(2-Methoxy-5-methyl-benzyl)-piperidine, the choice of analytical platform dictates the sensitivity, throughput, and reliability of the data. Table 1 summarizes the performance metrics of the three primary modalities.

Table 1: Performance Comparison of Analytical Modalities
ParameterLC-MS/MS (MRM Mode)HPLC-UV (DAD)GC-MS (Electron Ionization)
Sensitivity (LLOQ) 0.1 - 1.0 ng/mL 50 - 100 ng/mL5 - 20 ng/mL
Selectivity Excellent (Mass/Charge specific)Poor (Relies on weak UV absorption)Good (Requires derivatization)
Sample Preparation Simple (Protein Precipitation)Moderate (LLE or SPE needed)Complex (Acylation/Silylation)
Matrix Effects Moderate (Requires IS correction)High (Co-eluting endogenous peaks)Low (Post-derivatization)
Primary Utility Preclinical PK, Trace Analysis Bulk API Formulation QCVolatile Impurity Profiling
Why LC-MS/MS is the Gold Standard

Comparative studies of piperazine and piperidine designer drugs have consistently demonstrated that LC-MS/MS vastly outperforms LC-DAD (Diode-Array Detection) in both sensitivity and selectivity[2]. While HPLC-UV is sufficient for bulk formulation quality control, it cannot achieve the nanogram-per-milliliter Lower Limit of Quantification (LLOQ) required for biological matrices. GC-MS offers good sensitivity but mandates cumbersome derivatization steps (e.g., using trifluoroacetic anhydride) to mask the secondary amine, reducing assay throughput and increasing variability.

Self-Validating LC-MS/MS Protocol

The following protocol is designed as a "self-validating system." By incorporating stable isotope-labeled internal standards (IS) and strict calibration bracketing, the assay inherently monitors its own accuracy and precision in alignment with ICH M10 standards[1].

Phase 1: Sample Preparation (Protein Precipitation)

Causality: We utilize protein precipitation (PPT) with acetonitrile rather than Liquid-Liquid Extraction (LLE). The polar nature of the protonated piperidine ring at physiological pH can lead to poor partitioning into organic solvents during LLE. PPT ensures >90% recovery while maintaining high throughput.

  • Aliquot: Transfer 50 µL of plasma/serum into a 96-well collection plate.

  • Precipitation: Add 150 µL of cold Acetonitrile (4°C) containing 10 ng/mL of Internal Standard (e.g., Piperidine-d11).

    • Self-Validation Check: The IS corrects for volumetric errors and downstream ion suppression.

  • Extraction: Vortex aggressively for 2 minutes to ensure complete protein denaturation, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of HPLC-grade water.

    • Causality: Diluting the organic extract matches the initial mobile phase conditions, preventing peak distortion (solvent effect) during UHPLC injection.

Phase 2: Chromatographic Separation

Causality: Formic acid (pH ~2.7) ensures the secondary amine remains fully protonated, improving peak shape by preventing secondary interactions with residual silanols on the stationary phase.

  • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Phase 3: Mass Spectrometry (ESI+ MRM)

The fragmentation of piperidine rings typically yields characteristic product ions via alpha-cleavage or neutral loss[3].

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion: m/z 220.2 [M+H]+

  • Quantifier Transition: m/z 220.2 → 135.1 (Cleavage yielding the stable benzyl cation).

  • Qualifier Transition: m/z 220.2 → 84.1 (Formation of the piperidinium ion).

Mandatory Visualizations

Workflow Diagram

AssayComparison Sample Biological Sample (Plasma/Serum) Prep Protein Precipitation (Acetonitrile + IS) Sample->Prep LC UHPLC Separation (C18, Gradient) Prep->LC MS ESI+ MS/MS (MRM Mode) LC->MS Data Data Analysis (ICH M10 Validated) MS->Data

Fig 1. Self-validating bioanalytical workflow for piperidine quantification.

Fragmentation Pathway

Fragmentation Precursor Precursor Ion [M+H]+ m/z 220.2 Cleavage CID Fragmentation Alpha-Cleavage Precursor->Cleavage Product1 Benzyl Cation m/z 135.1 Cleavage->Product1 Pathway A Product2 Piperidinium Ion m/z 84.1 Cleavage->Product2 Pathway B

Fig 2. ESI+ collision-induced dissociation (CID) fragmentation pathway.

Conclusion

For the detection of 4-(2-Methoxy-5-methyl-benzyl)-piperidine, LC-MS/MS is the unequivocal method of choice. By leveraging the compound's basic secondary amine for efficient ESI+ ionization and utilizing a rapid protein precipitation workflow, laboratories can achieve high-throughput, ICH M10-compliant quantification without the derivatization bottlenecks associated with GC-MS or the sensitivity limitations of HPLC-UV.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs Source: MDPI (Molecules) URL:[Link]

Sources

Comparative analysis of piperidine vs. piperazine benzyl derivatives

[2]

Executive Summary: The "Tale of Two Nitrogens"

In medicinal chemistry, the choice between a piperidine (one nitrogen) and a piperazine (two nitrogens) core is rarely arbitrary.[1] It is a strategic decision that dictates the physicochemical profile, target selectivity, and metabolic fate of a drug candidate.[1][2]

This guide provides a technical, data-driven comparison of N-benzylpiperidine and N-benzylpiperazine derivatives. While both scaffolds serve as privileged structures in CNS drug discovery (targeting AChE, Sigma receptors, and Monoamine transporters), they diverge significantly in basicity, lipophilicity, and metabolic liability.[1]

Key Takeaway:

  • Select Piperidine when maximizing lipophilicity for BBB penetration and targeting hydrophobic pockets (e.g., Donepezil for AChE).[1]

  • Select Piperazine to lower LogP, improve aqueous solubility, or introduce a second basic center for multipolar interactions (e.g., Sigma-1 receptor selectivity).[1]

Physicochemical Profiling

The introduction of the second nitrogen in the piperazine ring fundamentally alters the electronic landscape of the molecule.

Table 1: Comparative Physicochemical Properties[4][5][6]
PropertyN-Benzylpiperidine CoreN-Benzylpiperazine CoreImpact on Drug Design
Basicity (pKa) ~11.2 (Single basic center)pKa₁ ~5.3, pKa₂ ~9.7Piperazine allows for fine-tuning ionization at physiological pH (7.4).[1]
Lipophilicity (LogP) High (More Lipophilic)Moderate (Lower LogP)Piperazine reduces LogP by ~1.0–1.5 units, improving solubility.[1]
H-Bonding 0 Donors / 1 Acceptor1 Donor / 2 AcceptorsPiperazine's distal NH (if unsubstituted) offers an extra handle for H-bonding.
Conformation Chair (Rigid)Chair (Rigid)Both adopt chair conformations, but piperazine has slightly different puckering parameters due to the shorter C-N bond lengths.[1]
Solubility Low (Free base)Moderate to HighPiperazine salts are generally more water-soluble.

Expert Insight: The high basicity of the piperidine nitrogen often leads to lysosomal trapping and phospholipidosis in toxicological screens. Piperazine, with its lower pKa₁, can mitigate this risk while maintaining receptor affinity.[1]

Pharmacological Performance: Case Studies

Case Study A: Acetylcholinesterase (AChE) Inhibitors
  • The Gold Standard: Donepezil (Aricept) utilizes an N-benzylpiperidine scaffold.

  • Mechanism: The benzyl group interacts with the peripheral anionic site (PAS) of AChE via

    
    -
    
    
    stacking (Trp286), while the piperidine nitrogen binds to the catalytic anionic site (CAS) via cation-
    
    
    interactions (Phe330).
  • Comparative Data: Replacing the piperidine ring of Donepezil with piperazine generally reduces potency . The second nitrogen in piperazine disrupts the optimal hydrophobic collapse required for the "dual binding" mode in the AChE gorge.

    • Donepezil (Piperidine):[1][3][4][5] IC₅₀ = 5.7 nM[1][3]

    • Piperazine Analogs: IC₅₀ typically >100 nM (unless heavily substituted to mask polarity).

Case Study B: Sigma-1 Receptor ( R) Ligands
  • The Shift: Here, piperazine derivatives often outperform or offer better selectivity profiles than piperidines.[1]

  • Mechanism:

    
    R ligands require a basic nitrogen flanked by hydrophobic regions.[6] The piperazine core allows for the attachment of a second hydrophobic group (N4-substitution) without steric clashing, facilitating high-affinity binding.
    
  • Data: Benzylpiperazine derivatives have demonstrated

    
     values as low as 1.6 nM  for 
    
    
    R with >800-fold selectivity over
    
    
    R.

Metabolic Stability & Toxicology[3]

The metabolic fate of these two rings differs primarily due to the electron-withdrawing effect of the second nitrogen in piperazine and the oxidative susceptibility of the carbon backbone.

Metabolic Pathways[3]
  • N-Dealkylation (Common): Both scaffolds undergo CYP450-mediated N-dealkylation at the benzyl position.

  • Ring Oxidation (Piperidine): Piperidines are prone to hydroxylation on the ring carbons or oxidation to a lactam.

  • Ring Cleavage (Piperazine): The piperazine ring is susceptible to ethylenediamine formation via ring opening, a pathway less common in piperidines.

Visualization: Metabolic Decision Tree

The following diagram illustrates the decision logic for scaffold selection based on metabolic and pharmacological constraints.

ScaffoldSelectionStartDrug Discovery Hit(Benzyl-N-Heterocycle)CheckSolubilityIs Aqueous Solubility< 10 µM?Start->CheckSolubilityCheckSelectivityIs Target SelectivityPoor?CheckSolubility->CheckSelectivityNo (Acceptable)PiperazineSelect PIPERAZINE CoreCheckSolubility->PiperazineYes (Needs Improvement)CheckMetabIs Metabolic ClearanceHigh?CheckSelectivity->CheckMetabNoCheckSelectivity->PiperazineYes (Needs Tuning)PiperidineSelect PIPERIDINE CoreCheckMetab->PiperidineYes (Avoid N-N cleavage)ReasonPip1Maximize HydrophobicInteractions (e.g. AChE)CheckMetab->ReasonPip1NoPiperidine->ReasonPip1ReasonPip2Avoid N-OxidationLiabilitiesPiperidine->ReasonPip2ReasonPipz1Lower LogP / Improve SolubilityPiperazine->ReasonPipz1ReasonPipz2Introduce 2nd Basic Center(Multipolar Interactions)Piperazine->ReasonPipz2

Figure 1: Strategic decision tree for selecting between piperidine and piperazine scaffolds during lead optimization.

Experimental Protocols

Protocol A: General Synthesis of N-Benzyl Derivatives

Objective: Efficient N-alkylation of piperidine or piperazine with benzyl halides. Scope: Applicable to both cores.

  • Reagents:

    • Amine: Piperidine or Piperazine (1.0 equiv).

    • Electrophile: Benzyl chloride/bromide (1.0–1.1 equiv).

    • Base: Potassium Carbonate (

      
      , 2.0 equiv) or Triethylamine (TEA).[1]
      
    • Solvent: Acetonitrile (ACN) or DMF.

  • Procedure:

    • Dissolve the amine in ACN (0.1 M concentration).

    • Add

      
       and stir at room temperature for 10 minutes.
      
    • Add Benzyl halide dropwise.[7]

    • Critical Step: For piperazine, if mono-substitution is desired, use excess piperazine (3-4 equiv) to prevent bis-alkylation.[1]

    • Reflux at 60–80°C for 4–12 hours. Monitor by TLC/LC-MS.

    • Workup: Filter inorganic salts. Evaporate solvent. Partition residue between EtOAc and Water. Wash organic layer with Brine. Dry over

      
      .[8]
      
    • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: In Vitro Microsomal Stability Assay

Objective: Compare the intrinsic clearance (

System:9
  • Preparation:

    • Prepare 10 mM stock solutions of test compounds (Piperidine vs. Piperazine analog) in DMSO.

    • Dilute to 1 µM working solution in Phosphate Buffer (pH 7.4).

  • Incubation:

    • Pre-incubate 1 µM compound with HLM (0.5 mg protein/mL) at 37°C for 5 mins.

    • Initiation: Add NADPH-regenerating system (or 1 mM NADPH).

    • Timepoints: Sample at 0, 5, 15, 30, and 60 minutes.

  • Quenching & Analysis:

    • Quench samples with ice-cold Acetonitrile containing Internal Standard (IS).

    • Centrifuge (4000 rpm, 10 min).

    • Analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
    • Validation: Use Verapamil (high clearance) and Warfarin (low clearance) as controls.

References

  • BenchChem. (2025).[4][5][10] A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Retrieved from [1]

  • Costantino, L., et al. (2005).[1][11] Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. Journal of Medicinal Chemistry.[12] Retrieved from

  • Sugimoto, H., et al. (2000).[1] Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds.[1][3] Journal of Medicinal Chemistry.[12] Retrieved from

  • De Luca, L., et al. (2023).[1][13] Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.[13][14] RSC Medicinal Chemistry. Retrieved from [1]

  • University of Regina. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][15][16] Journal of Chemical & Engineering Data.[16] Retrieved from [1]

Definitive Guide: LC-MS/MS Identification of Metabolites for 4-(2-Methoxy-5-methyl-benzyl)-piperidine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison and protocol for the identification of metabolites of 4-(2-Methoxy-5-methyl-benzyl)-piperidine , a structural motif common in novel NMDA receptor antagonists and Monoacylglycerol Lipase (MAGL) inhibitors.

This guide compares the performance of High-Resolution Mass Spectrometry (HRMS) workflows (specifically Orbitrap/Q-TOF) against Nominal Mass (Triple Quadrupole) alternatives, establishing the former as the requisite standard for de novo metabolite elucidation.

Executive Summary & Comparison of Analytical Architectures

In the development of benzylpiperidine-based therapeutics (e.g., NR2B antagonists), identifying metabolic soft spots is critical to optimizing half-life and toxicity profiles. For the specific scaffold 4-(2-Methoxy-5-methyl-benzyl)-piperidine (C₁₄H₂₁NO), accurate metabolite identification requires distinguishing isobaric changes and resolving complex fragmentation patterns.

While Triple Quadrupole (QqQ) systems are the industry standard for quantification, they lack the mass accuracy required for confident identification of novel metabolites. This guide advocates for a Data-Dependent Acquisition (DDA) workflow using HRMS as the superior methodology.

Comparative Analysis: HRMS (Orbitrap/Q-TOF) vs. Triple Quadrupole (QqQ)
FeatureHRMS (Orbitrap/Q-TOF) Triple Quadrupole (QqQ) Verdict for Metabolite ID
Mass Accuracy < 5 ppm (often < 2 ppm)Unit Resolution (0.7 Da)HRMS is essential to distinguish metabolic shifts (e.g., -2H vs. +O-H₂).
Acquisition Mode Full Scan + DDA (MS²)MRM (Targeted) or Precursor Ion ScanHRMS captures all ions; QqQ requires predicting transitions in advance.
Structural Elucidation High-res fragmentation allows formula confirmation of fragments.Low-res fragmentation is often ambiguous.HRMS provides definitive structural localization.
Sensitivity High (modern instruments)Very High (Gold Standard)QqQ wins for trace quantitation, but is blind to unknowns.
Post-Acquisition Retrospective analysis possible (Mass Defect Filtering).Data limited to pre-set transitions.HRMS allows "mining" data for missed metabolites later.

Chemical Basis & Predicted Metabolic Pathways[1]

To design an effective LC-MS method, we must first predict the biotransformation of the parent molecule based on its structural pharmacophores.

  • Parent Compound: 4-(2-Methoxy-5-methyl-benzyl)-piperidine[1][2][3][4][5]

  • Formula: C₁₄H₂₁NO

  • Monoisotopic Mass: 219.1623 Da

  • Protonated Ion [M+H]⁺: 220.1702 m/z

Metabolic Soft Spots
  • O-Demethylation: The methoxy group at the ortho position is highly susceptible to CYP450-mediated cleavage (likely CYP2D6), yielding a phenol.

  • Benzylic Oxidation: The methyl group at the meta position (C5) is prone to hydroxylation (-CH₂OH) and further oxidation to a carboxylic acid (-COOH).

  • Piperidine Ring Oxidation: Hydroxylation on the piperidine ring (alpha to the nitrogen) or N-oxidation.

  • Phase II Conjugation: Glucuronidation (+176 Da) of the resulting phenol or secondary amine.

Pathway Visualization

The following diagram illustrates the predicted metabolic tree and the associated mass shifts.

MetabolicPathway Parent Parent Compound C14H21NO [M+H]+: 220.1702 M1 M1: O-Desmethyl (Phenol) -14.0156 Da [M+H]+: 206.1545 Parent->M1 CYP450 (-CH2) M2 M2: Methyl-Hydroxylation (Alcohol) +15.9949 Da [M+H]+: 236.1651 Parent->M2 CYP450 (+O) M3 M3: N-Oxide +15.9949 Da [M+H]+: 236.1651 Parent->M3 FMO/CYP (+O) M5 M5: O-Glucuronide (Phase II) +176.0321 Da [M+H]+: 382.1866 M1->M5 UGT (+Gluc) M4 M4: Carboxylic Acid (from M2) +13.9793 Da (net) [M+H]+: 250.1443 M2->M4 ADH/ALDH (+O -2H)

Caption: Predicted biotransformation pathways for 4-(2-Methoxy-5-methyl-benzyl)-piperidine. Green nodes indicate Phase I metabolites; Red nodes indicate secondary/Phase II metabolites.

Experimental Protocol: High-Resolution LC-MS/MS

This protocol utilizes a Microsomal Stability Assay coupled with UHPLC-Q-Orbitrap analysis. This system is self-validating through the use of mass defect filtering and isotope pattern matching.

A. Sample Preparation (In Vitro Incubation)
  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Reaction Mix:

    • Substrate: 10 µM 4-(2-Methoxy-5-methyl-benzyl)-piperidine.

    • Microsomes: 0.5 mg/mL final concentration.

    • Pre-incubation: 5 min at 37°C.

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Timepoints: 0, 15, 30, and 60 minutes.

  • Termination: Add ice-cold Acetonitrile (ACN) containing internal standard (e.g., Verapamil) in a 3:1 ratio.

  • Clarification: Centrifuge at 14,000 x g for 10 min at 4°C. Inject supernatant.

B. LC-MS Conditions (The "Product" Configuration)

Instrument: Thermo Q-Exactive or Sciex ZenoTOF 7600.

ParameterSettingRationale
Column C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100mm, 1.8µm)High retention for polar amines and metabolites.
Mobile Phase A 0.1% Formic Acid in WaterProton source for positive mode ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier.
Gradient 5% B (0-1 min) -> 95% B (10 min) -> Hold (2 min)Slow ramp ensures separation of isobaric isomers (e.g., N-oxide vs Hydroxyl).
Flow Rate 0.3 mL/minOptimal for ESI sensitivity.
Scan Mode Full MS / dd-MS² (Top 5)"Top N" triggers fragmentation on most intense ions automatically.
Resolution 70,000 (Full MS) / 17,500 (MS²)High res needed to separate interference from matrix.
Inclusion List [M+H]⁺ of Parent + Predicted MetabolitesIncreases sensitivity for low-abundance metabolites.

Data Analysis & Identification Workflow

The core challenge is distinguishing the N-oxide (M3) from the Hydroxylated (M2) metabolite, as both have the same mass shift (+15.9949 Da).

Step 1: Mass Defect Filtering (MDF)

Filter the total ion chromatogram (TIC) for ions falling within a specific mass defect range relative to the parent.

  • Parent Mass Defect: 0.1702

  • Filter Window: ± 50 mDa (0.1202 - 0.2202)

  • Logic: Phase I metabolites usually retain the core structure's mass defect.

Step 2: Diagnostic Fragment Ion Analysis (MS²)

Structural localization is achieved by comparing MS² spectra.

  • Parent Fragmentation: The benzyl-piperidine bond is the weakest link.

    • Fragment A: Benzyl carbocation (C₉H₁₁O⁺) -> m/z 135.0804.

    • Fragment B: Piperidine ring fragment.[6][7]

  • Differentiating M2 vs M3:

    • If M2 (Benzyl Hydroxylation): The Benzyl fragment shifts from 135.08 -> 151.0754 (+16 Da).

    • If M3 (N-Oxide): The Benzyl fragment remains 135.08 . The shift is located on the piperidine fragment, and N-oxides often show a characteristic loss of -17 Da (OH) or -16 Da (O) in MS².

Analytical Workflow Diagram

Workflow DataAcq LC-HRMS Data Acquisition (Full Scan + dd-MS2) MDF Mass Defect Filtering (Parent +/- 50 mDa) DataAcq->MDF PeakPick Peak Picking & Alignment MDF->PeakPick FormulaGen Elemental Composition Prediction (< 5 ppm error) PeakPick->FormulaGen FragAnalysis MS/MS Fragment Localization (Benzyl vs. Piperidine) FormulaGen->FragAnalysis

Caption: Step-by-step data processing workflow for metabolite elucidation.

Summary of Expected Results

The following table summarizes the theoretical data you should expect to observe. Use this as a validation checklist.

Metabolite IDTransformationFormulaTheoretical m/zMass ShiftChromatographic Behavior
Parent NoneC₁₄H₂₂NO⁺220.17020Late eluting
M1 O-DemethylationC₁₃H₂₀NO⁺206.1545-14.0157Elutes earlier (more polar)
M2 Hydroxylation (Benzyl)C₁₄H₂₂NO₂⁺236.1651+15.9949Elutes earlier
M3 N-OxidationC₁₄H₂₂NO₂⁺236.1651+15.9949Elutes earlier; distinct MS²
M5 O-Glucuronide (of M1)C₁₉H₂₈NO₇⁺382.1866+175.9949Very early eluting

Note: The retention time order is generally: Glucuronides < Hydroxyls < Demethylated < Parent.

References

  • Zhu, M., & Ma, L. (2018). Metabolite Identification in Drug Discovery. In Mass Spectrometry in Drug Metabolism and Pharmacokinetics. Wiley. Link

  • Prasad, B., et al. (2011). "Data-dependent acquisition for metabolite identification using high-resolution mass spectrometry." Journal of The American Society for Mass Spectrometry, 22(6), 1079-1087. Link

  • Nardini, M., et al. (2022).[6] "Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives."[6] ACS Medicinal Chemistry Letters, 13(5), 842–849. (Provides structural context for benzylpiperidine metabolism).[8] Link

  • Kalgutkar, A. S., et al. (2005). "Metabolic activation of the benzylpiperidine moiety in drugs: Bioactivation of the acetylcholinesterase inhibitor donepezil." Drug Metabolism and Disposition, 33(2), 243-253. (Mechanistic reference for benzylpiperidine oxidation). Link

Sources

Safety Operating Guide

Operational & Safety Guide: Handling and Disposal of 4-(2-Methoxy-5-methyl-benzyl)-piperidine

Author: BenchChem Technical Support Team. Date: March 2026

As a fundamental building block in pharmaceutical synthesis and drug development, 4-(2-Methoxy-5-methyl-benzyl)-piperidine offers immense utility in the creation of neuroactive compounds and targeted therapeutics. However, its structural identity as a substituted secondary amine introduces specific physicochemical hazards. To build a culture of uncompromising laboratory safety, researchers must understand not just how to dispose of this chemical, but the underlying mechanistic causality that dictates these protocols.

This guide provides an authoritative, self-validating operational workflow for the safe handling, neutralization, and terminal disposal of 4-(2-Methoxy-5-methyl-benzyl)-piperidine and its associated waste streams.

Physicochemical Hazards & Mechanistic Insights

To design an effective disposal strategy, we must first analyze the chemical behavior of the piperidine core. Piperidine derivatives feature a nucleophilic nitrogen atom that acts as a strong Lewis base (electron-pair donor).

  • Corrosivity and Tissue Damage: In biological systems, the basic nature of the secondary amine can induce rapid lipid saponification and protein denaturation, leading to severe skin burns and irreversible eye damage .

  • Reactivity: The electron-rich nitrogen is highly reactive with strong oxidizing agents and acids. Mixing this compound indiscriminately with incompatible waste streams can trigger violent exothermic reactions.

  • Thermal Degradation: Unlike simple hydrocarbons, the combustion of nitrogen-containing heterocycles cleaves the ring structure and oxidizes the nitrogen atom, generating highly toxic nitrogen oxides (

    
    ) . This fundamentally dictates the requirement for specialized incineration rather than standard thermal disposal.
    
Quantitative Safety Parameters

The following table summarizes the critical physicochemical data that govern our handling and disposal parameters:

Property / ParameterValue / GuidelineOperational Implication
Chemical Class Secondary Amine / PiperidineActs as a Lewis base; strictly incompatible with strong oxidizers.
Acute Toxicity (LD50) ~400 - 740 mg/kg (Oral, Rat)Mandates stringent PPE (nitrile gloves, goggles, fume hood).
Aqueous pH 10.2 - 10.4 (Strongly Basic)Requires pH validation and neutralization prior to aqueous waste sealing.
Combustion Byproducts Carbon oxides (

), Nitrogen oxides (

)
Absolute requirement for high-temperature incineration with flue gas scrubbing.
Environmental Fate Harmful to aquatic lifeStrict prohibition of municipal drain disposal.

Operational Workflow: Safe Handling & Segregation

Before disposal begins, the experimental workflow must be designed to minimize waste generation and prevent cross-contamination.

Workflow Use 1. Experimental Application Segregation 2. Waste Segregation Use->Segregation Collect Waste Validation 3. pH Validation & Neutralization Segregation->Validation Aqueous Streams Storage 4. Satellite Accumulation Segregation->Storage Organic Streams Validation->Storage pH 7-8 Verified Disposal 5. High-Temp Incineration Storage->Disposal Licensed Transport

Operational workflow for piperidine derivative waste management, from experimental use to incineration.

Step-by-Step Handling Protocol
  • Engineering Controls: All manipulations of the free base or hydrochloride salt must occur within a certified Class II Type B2 biological safety cabinet or a chemical fume hood.

  • Personal Protective Equipment (PPE): Equip chemical-resistant nitrile gloves (minimum 8 mil thickness to prevent breakthrough), a fully buttoned lab coat, and tightly fitting safety goggles.

  • Static Prevention: Use non-sparking spatulas when transferring the solid compound to prevent static discharge, which can ignite suspended organic dust .

Step-by-Step Disposal Protocol

The disposal of 4-(2-Methoxy-5-methyl-benzyl)-piperidine must operate as a self-validating system , ensuring that every chemical state is accounted for and stabilized before it leaves the laboratory.

Phase 1: Waste Segregation & Classification
  • Determine the Salt State:

    • If the compound was utilized as a free base in non-halogenated solvents (e.g., ethanol, ethyl acetate), route it to the Non-Halogenated Organic Waste stream.

    • If the compound was utilized as a hydrochloride salt, or dissolved in halogenated solvents (e.g., dichloromethane, chloroform), it must be routed to the Halogenated Organic Waste stream to prevent the generation of dioxins during improper incineration.

  • Incompatibility Check: Strictly isolate this waste from nitric acid, peroxides, and heavy metal salts.

Phase 2: Containerization and pH Validation (Self-Validating Step)

Amines can cause pressurization in sealed containers if they undergo unintended acid-base reactions that generate heat or gas.

  • Collect waste in high-density polyethylene (HDPE) or amber glass containers. Do not use metal containers, as basic amine solutions can corrode aluminum and coordinate with transition metals.

  • Validation Check: Before sealing any aqueous waste mixture containing this compound, extract a 1 mL aliquot and verify the pH using universal indicator strips.

  • Neutralization: If the pH exceeds 9.0, carefully titrate the bulk waste with a dilute weak acid (e.g., 1M Citric Acid or 1M HCl) until the pH stabilizes between 7.0 and 8.0. This eliminates the corrosivity hazard and prevents exothermic pressurization during transit.

Phase 3: Satellite Accumulation
  • Seal the container with a vented cap if gas evolution is suspected, or a standard PTFE-lined cap once stabilized.

  • Apply a standardized hazardous waste label. Explicitly mark the hazards: "Toxic" , "Corrosive" , and "Environmental Hazard" .

  • Store the container in a designated secondary containment tray away from direct sunlight and heat sources.

Phase 4: Terminal Destruction (Incineration)

The ultimate fate of 4-(2-Methoxy-5-methyl-benzyl)-piperidine is high-temperature incineration. Because of the piperidine ring, standard burning is insufficient.

ThermalDestruction Waste Piperidine Derivative Waste (Contains Nitrogen) Burner Primary Combustion (>1000°C) Waste->Burner Thermal Oxidation Gas Flue Gas Generation (CO2, H2O, NOx) Burner->Gas Heteroatom Cleavage Scrubber Alkaline Scrubber (NOx Interception) Gas->Scrubber Gas Routing Exhaust Safe Atmospheric Release (N2, H2O) Scrubber->Exhaust Neutralized Emissions

Thermal destruction pathway of piperidine derivatives highlighting NOx scrubbing requirements.

  • Logistics: Transfer the waste to a licensed hazardous waste disposal facility.

  • Mechanism of Destruction: The facility will inject the waste into a rotary kiln incinerator operating above 1000°C. The resulting flue gas, rich in

    
    , is routed through an alkaline scrubber (often utilizing ammonia or urea injection) which reduces the toxic 
    
    
    
    into harmless nitrogen gas (
    
    
    ) and water vapor before atmospheric release .

Emergency Response & Spill Management

In the event of an accidental release, immediate mechanistic intervention is required to prevent aerosolization and environmental contamination.

  • Evacuation & Isolation: Immediately evacuate personnel from the immediate vicinity and maximize fume hood ventilation.

  • Solid Spills (Powder/Crystals): Do not dry sweep, as this aerosolizes the reactive amine dust, creating an inhalation and explosion hazard. Instead, utilize a wet-brushing technique or an electrically protected HEPA vacuum .

  • Liquid Spills (Solutions): Surround and cover the spill with an inert, non-combustible absorbent such as Chemizorb® or diatomaceous earth. Do not use combustible materials like sawdust.

  • Recovery: Scoop the absorbed matrix using non-sparking tools into a heavy-duty HDPE disposal bucket. Seal tightly, label as "Hazardous Spill Residue - Piperidine Derivative," and process via the standard disposal protocol outlined in Phase 4.

References

  • Piperidine - Human Health Tier II Assessment. Industrial Chemicals Environmental Management Standard (IChEMS), Australian Government. Available at:[Link]

Personal protective equipment for handling 4-(2-Methoxy-5-methyl-benzyl)-piperidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safe handling, operational logistics, and disposal protocols for 4-(2-Methoxy-5-methyl-benzyl)-piperidine .

Notice on Hazard Classification: As a specialized organic intermediate, specific GHS data for this exact isomer is limited. The protocols below are derived using Read-Across Methodology from structural analogs (e.g., 4-(2-Methoxybenzyl)piperidine, CAS 37581-33-2) and general piperidine safety standards. This approach applies a safety factor to ensure maximum protection.

Part 1: Executive Safety Summary

  • Chemical Nature: Secondary amine intermediate. Likely a viscous oil or low-melting solid at room temperature.

  • Primary Hazards: Severe Skin/Eye Irritation (High probability of Corrosivity), Respiratory Irritation, and potential Acute Toxicity (Oral/Dermal).

  • Critical Control: Handle strictly within a chemical fume hood. Avoid all contact with skin and mucous membranes.

  • Storage: Air-sensitive (amine oxidation). Store under inert gas (Nitrogen/Argon) at 2-8°C.

Part 2: Hazard Identification & Risk Assessment

The following classification is based on the functional reactivity of benzyl-piperidines.

Hazard ClassCategoryHazard StatementRationale (Mechanism)
Skin Corrosion/Irritation 1B or 2 H314 / H315Secondary amines are basic (pKa ~11) and can saponify skin lipids, causing deep tissue damage or severe dermatitis.
Serious Eye Damage 1 H318Basic amines can penetrate the corneal epithelium rapidly, leading to irreversible opacity.
Acute Toxicity (Oral) 4 H302Piperidine derivatives often interfere with ganglionic signaling; harmful if ingested.
Sensitization 1 H317Benzylic amines have potential to act as haptens, triggering allergic dermatitis upon repeated exposure.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent "breakthrough"—the permeation of the chemical through protective layers.

PPE ComponentRecommendationTechnical Rationale
Hand Protection (Primary) Nitrile (Double Gloved) Why: Standard nitrile offers splash protection. Double gloving (4 mil + 4 mil) creates a buffer zone and allows outer glove removal upon contamination without exposing skin.
Hand Protection (High Risk) Silver Shield / Laminate Why: For immersion or spill cleanup. Amines can permeate nitrile over time; laminate films provide >480 min breakthrough time.
Respiratory Protection NIOSH N95 + OV/AG Cartridge Why: If aerosolized (e.g., during weighing or heating), use an Organic Vapor/Acid Gas (OV/AG) cartridge. The "AG" component often covers ammonia/amines.
Eye Protection Chemical Goggles Why: Safety glasses are insufficient. Vapors or splashes can bypass side shields. Goggles seal the orbital area.
Body Protection Tyvek® Lab Coat Why: Cotton absorbs liquids and holds them against the skin. Tyvek repels organic liquids.

Part 4: Operational Handling Protocol

Workflow Visualization

The following diagram outlines the logical flow for safe handling, emphasizing the "No-Touch" technique.

HandlingProtocol Storage 1. Retrieval (Cold Storage) Equilibrate 2. Equilibration (Warm to RT in Desiccator) Storage->Equilibrate Prevent Condensation PPE 3. Don PPE (Double Nitrile + Goggles) Equilibrate->PPE Weighing 4. Transfer/Weighing (Inside Fume Hood) PPE->Weighing Use Syringe if Liquid Reaction 5. Reaction Setup (Inert Atmosphere) Weighing->Reaction Waste 6. Waste Segregation (Basic Organic) Reaction->Waste

Figure 1: Operational workflow ensuring moisture control and exposure prevention.

Detailed Methodology

1. Preparation & Weighing

  • State Check: If the compound is a viscous oil, do not pour. Use a wide-bore needle and syringe or a glass pipette to transfer.

  • Static Control: Use an antistatic gun if the solid is fluffy/crystalline to prevent dispersion.

  • Solubilization: Dissolve immediately in the reaction solvent (e.g., DCM, Methanol) to reduce volatility and dispersion risk.

2. Reaction Setup

  • Inerting: Purge the reaction vessel with Nitrogen or Argon before addition. Piperidines can form N-oxides or carbonate salts upon exposure to moist air.

  • Quenching: When the reaction is complete, treat the mixture as basic. Acidify cautiously if required, noting exotherm risk.

Part 5: Emergency Response & Spill Management

Self-Validating Response Logic:

  • Is the spill contained? -> Yes -> Proceed to Neutralize.

  • Is the spill > 100mL? -> Yes -> Evacuate and call EHS.

Spill Decision Tree

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Small Small (<50 mL) In Fume Hood Assess->Small Large Large (>50 mL) Or Outside Hood Assess->Large ActionSmall Absorb with Vermiculite Do NOT use Paper Towels Small->ActionSmall ActionLarge Evacuate Area Trigger Alarm Large->ActionLarge Disposal Dispose as Hazardous Waste ActionSmall->Disposal

Figure 2: Decision logic for spill response. Note: Paper towels can react with strong oxidizers; inert absorbents are safer for unknown intermediates.

Exposure First Aid:

  • Eye Contact: Immediately flush with water for 15 minutes . Hold eyelids open. Time it—15 minutes feels like an eternity but is necessary to normalize pH.

  • Skin Contact: Wash with soap and water. Do not use alcohol/solvents (this enhances skin absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required (medical professionals only).

Part 6: Disposal Strategy

Proper disposal prevents environmental contamination and regulatory fines.

  • Classification: Classify as "Basic Organic Waste" .

  • Segregation:

    • Do NOT mix with Strong Acids (Exothermic reaction).

    • Do NOT mix with Oxidizers (Risk of N-oxide formation or fire).

  • Container: High-Density Polyethylene (HDPE) or Glass.

  • Labeling: "Hazardous Waste - Toxic/Corrosive - 4-(2-Methoxy-5-methyl-benzyl)-piperidine".

References

  • PubChem. (2025).[1][2] 4-(2-Methoxyphenyl)piperidine (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.